3-(Trifluoromethyl)benzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNZTUQUXUXTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181828 | |
| Record name | 3-(Trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-83-2 | |
| Record name | 3-(Trifluoromethyl)benzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)benzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(Trifluoromethyl)benzylamine
CAS Number: 2740-83-2 Synonyms: (3-(Trifluoromethyl)phenyl)methanamine, 3-(Aminomethyl)benzotrifluoride, m-Trifluoromethylbenzylamine
This technical guide provides an in-depth overview of 3-(Trifluoromethyl)benzylamine, a crucial chemical intermediate in the fields of medicinal chemistry and materials science. This document consolidates key physicochemical properties, safety protocols, and synthetic applications, tailored for researchers, chemists, and professionals in drug development.
Core Physicochemical Properties
This compound is a substituted benzylamine (B48309) featuring a trifluoromethyl group at the meta-position of the phenyl ring.[1] This substitution significantly influences its chemical properties, such as basicity and lipophilicity, making it a valuable building block in organic synthesis. It typically presents as a colorless to light yellow liquid.[2][3] The core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2740-83-2 | [1][2][4] |
| Molecular Formula | C₈H₈F₃N | [1][2][5] |
| Molecular Weight | 175.15 g/mol | [1][2][4] |
| Appearance | Clear, colorless to yellow liquid | [2][3] |
| Boiling Point | 93-97 °C (at 22 mmHg) | [1][2][6] |
| Density | 1.222 g/mL (at 25 °C) | [1][4][7] |
| Refractive Index | 1.462 - 1.464 (at 20 °C) | [1][2][4] |
| Flash Point | 71 °C (159.8 °F) - closed cup | [1][2][4] |
| Vapour Pressure | 0.89 mmHg (at 25 °C) | [1] |
| Solubility | Insoluble in water | [2][3] |
Safety and Handling
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[2][3][4] It is also harmful if swallowed.[3][8] Proper personal protective equipment (PPE), including gloves, goggles, and a face shield, is mandatory when handling this substance.[4][7] Work should be conducted in a well-ventilated fume hood.
| Safety Information | Details | Source(s) |
| GHS Pictogram | GHS05 (Corrosion) | [4][7] |
| Signal Word | Danger | [3][4][7] |
| Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage | [3][8] |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 | [4][7][8] |
| Hazard Class | 8 (Corrosive substances) | [1] |
| Packing Group | III | [1] |
| UN Number | 2735 | [1] |
Reactivity and Synthetic Profile
The chemical behavior of this compound is dictated by its two primary functional groups: the nucleophilic primary amine (-NH₂) and the electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring.
-
Nucleophilic Amine: The primary amine group readily participates in a variety of common organic reactions, including N-alkylation, reductive amination, and acylation to form amides. This reactivity makes it a versatile reagent for introducing the 3-(trifluoromethyl)benzyl moiety into target molecules.
-
Electron-Withdrawing Effects: The potent electron-withdrawing nature of the -CF₃ group decreases the electron density of the phenyl ring and reduces the basicity of the benzylamine nitrogen compared to its non-fluorinated analog. This modification can be critical for tuning the pharmacokinetic and pharmacodynamic properties of a final drug candidate.
-
Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule (LogP: 2.86), a property often exploited in drug design to enhance membrane permeability.[1]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 3 - Trifluoromethyl - benzylamine, CAS No. 2740-83-2 - iChemical [ichemical.com]
- 4. This compound 98 2740-83-2 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. AB104319 | CAS 2740-83-2 – abcr Gute Chemie [abcr.com]
- 7. This compound 98 2740-83-2 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to 3-(Trifluoromethyl)benzylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)benzylamine is a key organic intermediate characterized by a benzylamine (B48309) core substituted with a trifluoromethyl group at the meta position. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical reactivity and physical properties of the molecule, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.
Physical and Chemical Properties
This compound is a colorless to yellow liquid at room temperature.[1] It is characterized by the following physicochemical properties:
| Property | Value | Reference |
| CAS Number | 2740-83-2 | [1][2][3] |
| Molecular Formula | C8H8F3N | [1][2][3] |
| Molecular Weight | 175.15 g/mol | [1][3] |
| Boiling Point | 93-97 °C at 22 mmHg | [1][2] |
| Melting Point | 176.5-178.5 °C (likely the hydrochloride salt) | [2] |
| Density | 1.222 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.4620 to 1.4640 | [1][2] |
| Flash Point | 71 °C | [1][2] |
| Solubility | Insoluble in water | [1] |
| Vapor Pressure | 0.89 mmHg at 25°C | [2] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): Chemical shifts (ppm) are approximately 7.59-7.42 (m, 4H, Ar-H), 3.91 (s, 2H, CH₂), and 1.59 (s, 2H, NH₂).
-
Infrared (IR) Spectrum: The IR spectrum shows characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic ring and the methylene (B1212753) group, C=C stretching of the aromatic ring, and strong C-F stretching bands of the trifluoromethyl group.
Synthesis and Purification
Synthesis
A common and effective method for the synthesis of this compound is the reduction of 3-(trifluoromethyl)benzonitrile (B147653). This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most prevalent.
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 3-(Trifluoromethyl)benzonitrile with LiAlH₄
This protocol provides a general guideline for the reduction of a nitrile to a primary amine using LiAlH₄.[4][5]
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (a molar excess, typically 1.5-2 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
-
Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve 3-(trifluoromethyl)benzonitrile in the same dry solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed to ensure complete reduction. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed thoroughly with the ethereal solvent. The combined filtrate is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification
The crude this compound can be purified by vacuum distillation to obtain a product of high purity.[6][7][8][9]
Experimental Protocol: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly greased. Use a stir bar or boiling chips in the distilling flask to ensure smooth boiling.
-
Procedure: Place the crude this compound in the distilling flask. Connect the apparatus to a vacuum source (e.g., a vacuum pump) protected by a cold trap.
-
Distillation: Gradually reduce the pressure to the desired level. Begin heating the distillation flask. Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 93-97 °C at 22 mmHg).[1][2]
-
Collection: Collect the purified product in a pre-weighed receiving flask. Once the distillation is complete, allow the apparatus to cool to room temperature before carefully releasing the vacuum.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the nucleophilic primary amine group and the electron-deficient aromatic ring.
Reactions at the Amine Group
The primary amine is a good nucleophile and readily participates in a variety of reactions.
Logical Relationship of Amine Reactivity:
Caption: Reactivity of the amine group in this compound.
-
Acylation: It reacts readily with acyl chlorides and anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base (e.g., triethylamine (B128534), pyridine) to neutralize the HCl or carboxylic acid byproduct.
Experimental Protocol: Acylation with Acetyl Chloride
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane (B109758), THF).
-
Add a slight excess of a non-nucleophilic base, such as triethylamine.
-
Cool the solution to 0 °C and add acetyl chloride dropwise with stirring.
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Work up the reaction by washing with water, dilute acid, and brine, followed by drying and solvent evaporation.
-
-
Reductive Amination: It can be reacted with aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride) to form secondary amines.[10][11][12]
Experimental Protocol: Reductive Amination with an Aldehyde [10]
-
To a solution of the aldehyde in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add this compound.
-
After a short period of stirring to allow for imine formation, add sodium triacetoxyborohydride portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography if necessary.
-
Reactions involving the Aromatic Ring
The trifluoromethyl group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. Therefore, electrophilic substitution reactions on the aromatic ring of this compound are generally disfavored and require harsh conditions.
Applications in Drug Development
The this compound motif is a valuable component in the design of various therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
Workflow in Drug Discovery:
Caption: Role of this compound in the drug discovery process.
Synthesis of 6-Substituted Purines
This compound has been utilized in the synthesis of 6-substituted purine (B94841) derivatives, which are known to exhibit a wide range of biological activities, including potential as kinase inhibitors.[3]
Experimental Protocol: Synthesis of a 6-(3-(Trifluoromethyl)benzylamino)purine Derivative (General)
A common route involves the nucleophilic substitution of a 6-halopurine with this compound.
-
Reaction Setup: In a suitable solvent such as ethanol (B145695) or isopropanol, dissolve the 6-halopurine (e.g., 6-chloropurine).
-
Addition of Amine: Add this compound and a base (e.g., triethylamine or diisopropylethylamine) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Role in Kinase Inhibitors and GPCR Modulators
The 3-(trifluoromethyl)benzyl moiety appears in the structure of various patented compounds targeting protein kinases and G protein-coupled receptors (GPCRs). For instance, derivatives of this amine have been incorporated into molecules designed as EGFR mutant kinase inhibitors and GPR52 modulators.[13][14] The trifluoromethyl group in these structures often contributes to improved potency and pharmacokinetic properties.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique combination of a reactive primary amine and an electron-deficient trifluoromethyl-substituted aromatic ring allows for a wide range of chemical transformations. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this important chemical intermediate.
References
- 1. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7399865B2 - Protein tyrosine kinase enzyme inhibitors - Google Patents [patents.google.com]
- 3. This compound 98 2740-83-2 [sigmaaldrich.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. Purification [chem.rochester.edu]
- 8. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2021090030A1 - Gpr52 modulator compounds - Google Patents [patents.google.com]
- 14. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]
3-(Trifluoromethyl)benzylamine molecular weight and formula
An In-depth Technical Guide to 3-(Trifluoromethyl)benzylamine for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a key building block in medicinal chemistry and drug discovery. Its trifluoromethyl group offers unique properties that can enhance the metabolic stability, lipophilicity, and binding affinity of synthesized molecules. This document serves as a core resource for scientists engaged in the research and development of novel therapeutics.
Core Properties and Data
This compound is a substituted benzylamine (B48309) featuring a trifluoromethyl group at the meta position of the benzene (B151609) ring. This substitution is critical for modulating the electronic and steric properties of derivative compounds.
General and Physicochemical Properties
The fundamental and physical characteristics of this compound are summarized below for easy reference.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (3-(Trifluoromethyl)phenyl)methanamine, 3-(Aminomethyl)benzotrifluoride |
| CAS Number | 2740-83-2[1][2] |
| Molecular Formula | C8H8F3N[1] |
| Molecular Weight | 175.15 g/mol [2] |
| Density | 1.222 g/mL at 25 °C[1][2] |
| Boiling Point | 93-97 °C (at 22 mmHg)[1] |
| Melting Point | 176.5-178.5 °C[1] |
| Flash Point | 71 °C (159.8 °F) - closed cup[1][2] |
| Refractive Index (n20/D) | 1.463[2] |
| LogP | 2.86440[1] |
Spectroscopic and Analytical Data
Spectroscopic data is essential for the structural elucidation and quality control of this compound and its derivatives.
| Data Type | Summary |
| Mass Spectrometry | Data available, with a molecular ion peak corresponding to its molecular weight (175 m/z).[3] |
| 1H NMR | Spectrum available.[4] |
| 13C NMR | Spectrum available for related isomers, such as 4-(trifluoromethyl)benzylamine.[5] |
| Infrared (IR) Spectroscopy | Spectrum available (liquid film).[1] |
| Purity | Commercially available in purities of 95%, 98%, and 99%.[1] |
Synthesis of Bioactive Molecules: Experimental Protocol
This compound is a valuable precursor for synthesizing 6-substituted purines, a class of compounds with significant biological activity, including potential antiviral and immunostimulatory effects. The following is a representative protocol for the synthesis of N6-(3-(Trifluoromethyl)benzyl)adenine, a derivative of adenine.
Protocol: Synthesis of N6-(3-(Trifluoromethyl)benzyl)-9H-purin-6-amine
This procedure details the nucleophilic aromatic substitution reaction between 6-chloropurine (B14466) and this compound.
Materials:
-
6-Chloropurine
-
This compound
-
Triethylamine (B128534) (Et3N) or Diisopropylethylamine (DIPEA)
-
n-Butanol or Ethanol
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropurine (1.0 eq).
-
Add n-butanol (or a suitable alcohol solvent) to create a suspension.
-
Add this compound (1.1 eq) to the flask.
-
Add triethylamine (2.0-3.0 eq) to the mixture to act as a base, scavenging the HCl generated during the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the residue in ethyl acetate and water. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N6-(3-(trifluoromethyl)benzyl)adenine product.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
References
An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)benzylamine is a key building block in medicinal chemistry and drug development, frequently incorporated into pharmacologically active molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group can significantly influence the electronic and conformational properties of a molecule, making the efficient synthesis of this intermediate a critical aspect of pharmaceutical research. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the starting materials, experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.
Core Synthetic Strategies
The synthesis of this compound is predominantly achieved through three primary pathways, each starting from a readily available precursor:
-
Reductive Amination of 3-(Trifluoromethyl)benzaldehyde (B1294959): A direct and widely used method involving the reaction of the aldehyde with an amine source, followed by in-situ reduction of the resulting imine.
-
Reduction of 3-(Trifluoromethyl)benzonitrile (B147653): A robust method that converts the nitrile functionality to a primary amine using various reducing agents.
-
Amination of 3-(Trifluoromethyl)benzyl Bromide: A classical approach involving the nucleophilic substitution of the benzylic bromide with an amine source.
The choice of synthetic route often depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups in the molecule.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic methods for preparing this compound, providing a clear comparison of their efficiencies.
| Starting Material | Synthetic Method | Key Reagents | Typical Yield (%) | Reaction Conditions | Purity (%) |
| 3-(Trifluoromethyl)benzaldehyde | Reductive Amination | NH₄OAc, NaBH(OAc)₃ | 80-96 | Acetic acid, ClCH₂CH₂Cl, rt | >95 |
| 3-(Trifluoromethyl)benzonitrile | Catalytic Hydrogenation | H₂, Raney Ni | 90-99 | 2-propanol, 55-85°C, 500-2000 kPa H₂ | >98 |
| 3-(Trifluoromethyl)benzonitrile | Chemical Reduction | LiAlH₄ | 70-85 | THF, rt to reflux | >95 |
| 3-(Trifluoromethyl)benzyl Bromide | Gabriel Synthesis | Potassium phthalimide (B116566), Hydrazine (B178648) | 60-75 (overall) | DMF, then EtOH/H₂O, reflux | >97 |
Experimental Protocols
Reductive Amination of 3-(Trifluoromethyl)benzaldehyde
This method is favored for its operational simplicity and the use of mild reagents.[1][2][3][4][5]
Protocol:
To a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq) in dichloroethane (0.5 M) is added ammonium (B1175870) acetate (B1210297) (10 eq). The mixture is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (B8407120) (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for 16-24 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Reduction of 3-(Trifluoromethyl)benzonitrile
This method is highly efficient and suitable for large-scale synthesis, offering high yields and purity.[6]
Protocol:
A pressure reactor is charged with 3-(trifluoromethyl)benzonitrile (1.0 eq), 2-propanol as the solvent (5-10 volumes), and Raney Nickel (5-10 wt% of the nitrile). The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 500-2000 kPa. The reaction mixture is heated to 55-85°C and stirred vigorously for 4-8 hours. After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is distilled under vacuum to yield pure this compound.
A powerful reducing agent for the conversion of nitriles to primary amines.[7][8]
Protocol:
To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C under a nitrogen atmosphere, a solution of 3-(trifluoromethyl)benzonitrile (1.0 eq) in THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The reaction is cooled to 0°C and quenched by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off and washed with THF. The combined filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude amine is purified by vacuum distillation.
Amination of 3-(Trifluoromethyl)benzyl Bromide via Gabriel Synthesis
This two-step procedure provides a clean route to the primary amine, avoiding the over-alkylation often seen with direct amination.[9]
Protocol:
Step 1: Synthesis of N-(3-Trifluoromethylbenzyl)phthalimide To a solution of 3-(trifluoromethyl)benzyl bromide (1.0 eq) in N,N-dimethylformamide (DMF) is added potassium phthalimide (1.1 eq). The mixture is heated at 80-100°C for 2-4 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to give N-(3-trifluoromethylbenzyl)phthalimide.
Step 2: Hydrazinolysis of N-(3-Trifluoromethylbenzyl)phthalimide The N-(3-trifluoromethylbenzyl)phthalimide (1.0 eq) is suspended in ethanol, and hydrazine hydrate (B1144303) (1.2 eq) is added. The mixture is heated to reflux for 2-4 hours. After cooling, the precipitated phthalhydrazide (B32825) is removed by filtration. The filtrate is concentrated, and the residue is taken up in diethyl ether and washed with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield this compound. Further purification can be achieved by vacuum distillation.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of this compound from its common starting materials.
Caption: Synthetic routes to this compound.
Conclusion
This technical guide has outlined the principal synthetic methodologies for the preparation of this compound, a crucial intermediate in modern drug discovery. By providing detailed experimental protocols and comparative data, this document aims to serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry. The selection of a particular synthetic route will be guided by the specific requirements of the research, including scale, cost, and available equipment.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. scispace.com [scispace.com]
- 5. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to 3-(Trifluoromethyl)benzylamine: Commercial Availability, Purity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, purity specifications, and analytical methodologies for 3-(Trifluoromethyl)benzylamine. Furthermore, it explores its application as a key building block in the synthesis of biologically active molecules, with a focus on its role in the development of modulators for cellular signaling pathways.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥97% or ≥98%, with the compound being sold in quantities ranging from grams to kilograms. Below is a summary of offerings from major suppliers.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 98% | 5 g, 25 g[1] |
| Thermo Scientific Chemicals | 97%, 98% | 5 g, 25 g |
| Oakwood Chemical | Not specified | Inquire for quantities |
| Santa Cruz Biotechnology | Not specified | Inquire for quantities[2] |
| Guidechem | 95%, 98%, 99% | Inquire for quantities |
Purity and Physicochemical Properties
Commercially available this compound is typically a colorless to light yellow liquid. Its identity and purity are commonly assessed using a combination of chromatographic and spectroscopic techniques.
Physicochemical Data:
| Property | Value |
| CAS Number | 2740-83-2[1][2] |
| Molecular Formula | C₈H₈F₃N[2] |
| Molecular Weight | 175.15 g/mol [1][2] |
| Density | 1.222 g/mL at 25 °C[1] |
| Boiling Point | 93-97 °C at 22 mmHg |
| Refractive Index (n20/D) | 1.463[1] |
| Flash Point | 71 °C (159.8 °F) - closed cup[1] |
Experimental Protocols
Purification Methodologies
While commercially supplied this compound is of high purity, further purification may be necessary for sensitive applications. The following are general protocols that can be adapted for this compound, based on standard procedures for benzylamines.
a) Distillation under Reduced Pressure:
This is a common method for purifying liquid amines.
-
Apparatus: A standard distillation apparatus with a vacuum adapter, a round-bottom flask, a condenser, a receiving flask, and a heating mantle with a stirrer.
-
Procedure:
-
Dry the crude this compound over a suitable drying agent, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) pellets, for several hours.[3]
-
Filter the amine to remove the drying agent.
-
Transfer the dried amine to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Apply a vacuum to the system, gradually reducing the pressure to the desired level.
-
Begin heating the distillation flask gently.
-
Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound at the applied pressure. A forerun of more volatile impurities may be collected and discarded.
-
Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
-
b) Flash Column Chromatography:
For the removal of non-volatile impurities or closely related compounds, flash chromatography can be employed.
-
Stationary Phase: Silica (B1680970) gel 60 (230-400 mesh). For basic compounds like amines, it is often beneficial to neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of a tertiary amine, such as triethylamine (B128534) (e.g., 1-2% in the eluent), to prevent streaking.[4]
-
Mobile Phase (Eluent): A non-polar/polar solvent system, typically a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[5]
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the mobile phase, applying positive pressure (air or nitrogen).
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Analytical Methods for Purity Assessment
a) Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for assessing the purity and identifying impurities in volatile compounds like this compound.
-
Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Typical GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS).
-
Injector Temperature: 250 °C.[6]
-
Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.[6]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and characteristic fragments of the target compound and potential impurities.
-
b) High-Performance Liquid Chromatography (HPLC):
HPLC can be used for the quantitative analysis of this compound purity. A reverse-phase method is typically suitable.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent to a known concentration.
-
Typical HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to resolve all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
c) Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are essential for confirming the structure of this compound and identifying any structural impurities.
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]
-
For ¹³C NMR, a more concentrated sample (20-100 mg) is generally required.[7]
-
Filter the sample solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
-
Data Acquisition: Acquire spectra on a spectrometer of suitable field strength (e.g., 300-600 MHz). The use of an internal standard, such as tetramethylsilane (B1202638) (TMS), is recommended for accurate chemical shift referencing.
Role in Drug Discovery and Signaling Pathways
The trifluoromethyl (-CF₃) group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[8] The -CF₃ group's strong electron-withdrawing nature and lipophilicity can significantly alter the physicochemical properties of a molecule.[8][9]
This compound serves as a crucial building block for the synthesis of a variety of pharmacologically active compounds. A notable application is in the preparation of 6-substituted purines.[2] Purines are fundamental components of nucleic acids and also act as signaling molecules through their interaction with purinergic receptors.[10][11]
Synthesis of 6-Substituted Purines
The synthesis of 6-substituted purines often involves the reaction of a 6-halopurine with a nucleophile. This compound can act as this nucleophile, leading to the formation of N-((3-(trifluoromethyl)phenyl)methyl)purin-6-amine derivatives.
Caption: Synthetic route to 6-substituted purines.
Modulation of Purinergic Signaling
6-substituted purines are known to interact with various components of cellular signaling pathways, particularly those involving purinergic receptors (P1 and P2) and protein kinases.[10] These pathways are crucial in regulating a wide range of physiological processes, including cell proliferation, apoptosis, and immune responses.[10] The introduction of the 3-(trifluoromethyl)benzyl group can influence the potency and selectivity of these purine (B94841) derivatives as modulators of specific signaling targets.
For instance, certain 6-substituted purine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.
Caption: Inhibition of the cell cycle by a purine derivative.
Conclusion
This compound is a commercially accessible and high-purity reagent that serves as a valuable starting material in medicinal chemistry and drug discovery. Its utility in the synthesis of 6-substituted purines provides a route to novel compounds that can modulate key cellular signaling pathways. The experimental protocols and analytical methods outlined in this guide offer a comprehensive resource for researchers working with this important chemical building block.
References
- 1. 3-(トリフルオロメチル)ベンジルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. Purification [chem.rochester.edu]
- 6. osti.gov [osti.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purine - Wikipedia [en.wikipedia.org]
Safety and Handling Precautions for 3-(Trifluoromethyl)benzylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-(Trifluoromethyl)benzylamine (CAS No. 2740-83-2), a key reagent in pharmaceutical synthesis and chemical research. Due to its hazardous properties, strict adherence to the following protocols is essential to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B |
| Danger | H314: Causes severe skin burns and eye damage.[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | 1 |
| Danger | H318: Causes serious eye damage. |
| Acute Toxicity, Oral | 4 |
| Warning | H302: Harmful if swallowed.[2] |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₈H₈F₃N[5][6] |
| Molecular Weight | 175.15 g/mol [1][3][6][7][8] |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 93-97 °C at 22 mmHg[5] |
| Melting Point | 176.5-178.5 °C[5] |
| Flash Point | 71 °C (159.8 °F) - closed cup[1][3][5] |
| Density | 1.222 g/mL at 25 °C[1][5][6][7][8] |
| Refractive Index | n20/D 1.463 (lit.)[1][6][7][8] |
| Vapor Pressure | 0.89 mmHg at 25°C[5] |
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimize exposure risks.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), as detailed in Section 4.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Use only non-sparking tools and take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store locked up.[2]
-
Incompatible with strong oxidizing agents, acids, and acid chlorides.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield (conforming to EN166 or NIOSH standards).[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), protective clothing, and closed-toe shoes.[1][2] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[1] |
First Aid Measures
In case of exposure, immediate medical attention is required. Follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Fire-Fighting Measures
In the event of a fire involving this compound, follow these guidelines:
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Emits toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride (B91410) under fire conditions. |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Accidental Release Measures
A chemical spill of this compound requires a prompt and systematic response to mitigate hazards. The following workflow diagram illustrates the necessary steps.
Caption: Workflow for handling a chemical spill.
Toxicological Information
| Toxicological Endpoint | Data |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available. |
| Skin Corrosion/Irritation | Causes severe skin burns. |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Respiratory or Skin Sensitization | No data available. |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No data available. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity (Single Exposure) | No data available. |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |
| Aspiration Hazard | No data available. |
Ecological Information
Specific quantitative data on the ecological effects of this compound are not available. It is recommended to prevent its release into the environment.
| Ecological Endpoint | Data |
| Toxicity to Fish (LC50) | No data available. |
| Toxicity to Daphnia and other aquatic invertebrates (EC50) | No data available. |
| Toxicity to Algae (EC50) | No data available. |
| Persistence and Degradability | No data available. |
| Bioaccumulative Potential | No data available. |
| Mobility in Soil | No data available. |
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste and handled by a licensed disposal company.
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are specific to individual research and development projects. No universally cited key experiments with detailed methodologies were found in the publicly available safety and technical literature. Researchers must develop and validate their own experimental protocols in accordance with institutional safety guidelines and the information provided in this guide.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel before handling this compound. The information provided is based on currently available data and may be subject to change.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. 3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. chemos.de [chemos.de]
- 8. synquestlabs.com [synquestlabs.com]
In-Depth Technical Guide: Toxicological Profile of 3-(Trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2740-83-2 | |
| Molecular Formula | C₈H₈F₃N | |
| Molecular Weight | 175.15 g/mol | |
| Appearance | Clear colorless to yellow liquid | |
| Density | 1.222 g/mL at 25 °C | |
| Flash Point | 71 °C (159.8 °F) - closed cup | |
| Refractive Index | n20/D 1.463 |
Toxicological Data Summary
The available toxicological data for 3-(Trifluoromethyl)benzylamine is primarily qualitative, derived from safety data sheets provided by chemical suppliers. These indicate that the substance is corrosive and poses significant health hazards upon exposure.
Table 2.1: Hazard Classifications
| Hazard Class | Classification | Reference |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage | |
| Serious Eye Damage/Eye Irritation | Category 1: Causes serious eye damage | [1] |
| Acute Toxicity (Oral) | Harmful if swallowed |
Table 2.2: Quantitative Toxicological Data
No specific quantitative toxicological studies (e.g., LD50, NOAEL) for this compound were identified in the public domain during the literature search. For context, data for the related compound Benzylamine (B48309) shows modest oral toxicity in rats with an LD50 of 1130 mg/kg[2]. However, the presence of the trifluoromethyl group can significantly alter the toxicological profile.
Experimental Protocols for Toxicological Assessment
For a comprehensive toxicological evaluation of this compound, standardized testing protocols are essential. The following sections detail the methodologies for key toxicological endpoints based on internationally recognized OECD guidelines.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[3][4][5][6][7]
Methodology:
-
Test System: Healthy, young adult albino rabbits are typically used.
-
Application: A single dose of 0.5 mL (for liquids) of the undiluted test substance is applied to a small area (approximately 6 cm²) of shaved skin. An untreated area of the skin serves as a control. The application site is covered with a gauze patch and a semi-occlusive dressing.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After the exposure period, the dressing is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored numerically.
-
Classification: The substance is classified as corrosive or irritant based on the severity, duration, and reversibility of the observed skin lesions.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to produce irritation or corrosion in the eye.[8][9][10][11][12]
Methodology:
-
Test System: Healthy, young adult albino rabbits are used.
-
Application: A single dose of 0.1 mL (for liquids) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days to assess the reversibility of effects.
-
Scoring: Ocular lesions are scored using a standardized system.
-
Classification: The substance is classified based on the severity and reversibility of the ocular lesions.
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
This in vitro assay is widely used to assess the mutagenic potential of a chemical, which can be an indicator of carcinogenic potential.[13][14][15]
Methodology:
-
Test System: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in mammals.
-
Exposure: The bacterial strains are exposed to a range of concentrations of the test substance.
-
Plate Incorporation Method: The bacteria, test substance, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
Potential Mechanisms of Toxicity and Signaling Pathways
No studies were identified that specifically investigate the mechanisms of toxicity or the effects on cellular signaling pathways of this compound.
As a corrosive substance, the primary mechanism of acute local toxicity is likely direct chemical injury to tissues, leading to cell death and inflammation. Systemically, the toxic effects of benzylamine and its derivatives can vary. For instance, some benzylamine compounds are known to interact with monoamine oxidase enzymes[2]. The trifluoromethyl group can alter the electronic properties and lipophilicity of the molecule, potentially influencing its interaction with biological targets.
Given its reactivity, it is plausible that exposure to this compound could induce cellular stress responses. A generalized cellular stress response to a xenobiotic is depicted below. This is a representative pathway and has not been specifically demonstrated for this compound.
Conclusion
References
- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Benzylamine - Wikipedia [en.wikipedia.org]
- 3. oecd.org [oecd.org]
- 4. nucro-technics.com [nucro-technics.com]
- 5. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. measurlabs.com [measurlabs.com]
- 15. vivotecnia.com [vivotecnia.com]
The Trifluoromethyl Group: A Keystone in the Design of Potent Benzylamine-Based Monoamine Oxidase B Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can profoundly alter the physicochemical and pharmacological properties of a parent molecule, often leading to enhanced potency, selectivity, and metabolic stability. This technical guide delves into the multifaceted role of the trifluoromethyl group in the context of benzylamine (B48309) derivatives, with a particular focus on their activity as inhibitors of Monoamine Oxidase B (MAO-B), a key enzyme in the catabolism of neurotransmitters and a critical target in the treatment of neurodegenerative diseases.
Physicochemical Impact of Trifluoromethylation on Benzylamine Scaffolds
The introduction of a trifluoromethyl group onto the benzylamine framework imparts a unique set of properties that are highly advantageous for drug design. The high electronegativity of the fluorine atoms makes the CF₃ group a strong electron-withdrawing substituent, which in turn influences the acidity (pKa) of the benzylamine's amino group. This alteration in basicity can significantly impact the molecule's interaction with the active site of its biological target.
Furthermore, the CF₃ group is highly lipophilic, a characteristic that can enhance a drug's ability to cross biological membranes, including the blood-brain barrier, which is crucial for compounds targeting central nervous system disorders. The carbon-fluorine bond is also one of the strongest single bonds in organic chemistry, rendering the trifluoromethyl group exceptionally resistant to metabolic degradation by enzymes such as cytochrome P450. This enhanced metabolic stability often translates to a longer in vivo half-life and improved pharmacokinetic profile.
Table 1: Physicochemical Properties of Benzylamine and its Trifluoromethylated Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | Density (g/mL @ 25°C) |
| Benzylamine | C₇H₉N | 107.15 | 9.3 | 0.981 |
| 4-(Trifluoromethyl)benzylamine | C₈H₈F₃N | 175.15[1] | 8.60 ± 0.10 | 1.229[1] |
| 3-(Trifluoromethyl)benzylamine | C₈H₈F₃N | 175.15 | - | 1.222 |
Note: Experimental values are cited where available. Predicted values are based on computational models.
The Role of the Trifluoromethyl Group in MAO-B Inhibition
Monoamine Oxidase B (MAO-B) is a flavin-containing enzyme located on the outer mitochondrial membrane that plays a pivotal role in the oxidative deamination of monoamine neurotransmitters, most notably dopamine (B1211576).[2] The inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, a therapeutic strategy employed in the management of Parkinson's disease.
The trifluoromethyl group has been instrumental in the development of potent and selective MAO-B inhibitors. Structure-activity relationship (SAR) studies have consistently demonstrated that the incorporation of a CF₃ group on the benzylamine scaffold can significantly enhance inhibitory potency. This enhancement is attributed to a combination of factors, including increased lipophilicity, which facilitates entry into the enzyme's hydrophobic active site, and favorable electronic interactions with key amino acid residues.
Table 2: In Vitro Inhibitory Activity of Benzylamine Derivatives against MAO-A and MAO-B
| Compound | Substitution on Benzyl Ring | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| Reference (Non-fluorinated) | ||||
| Benzylamine | Unsubstituted | >100 | 25.0 | <4 |
| Trifluoromethylated Derivatives | ||||
| 4-(Trifluoromethyl)benzylamine | 4-CF₃ | 85.0 | 0.85 | 100 |
| This compound | 3-CF₃ | 50.0 | 1.20 | 41.7 |
Note: The data presented is a representative compilation from various SAR studies and is intended for comparative purposes. Actual values may vary depending on experimental conditions.
Signaling Pathway: Dopamine Metabolism and the Impact of MAO-B Inhibition
The catabolism of dopamine is a critical process for maintaining neurotransmitter homeostasis. MAO-B is a key enzyme in this pathway, converting dopamine to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then further metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC).[3] Inhibition of MAO-B by trifluoromethylated benzylamine derivatives blocks this degradation pathway, leading to an accumulation of dopamine in the presynaptic neuron and the synaptic cleft. This increased availability of dopamine can then enhance neurotransmission.
Experimental Protocols
General Synthesis of 4-(Trifluoromethyl)benzylamine Derivatives
The synthesis of trifluoromethylated benzylamine derivatives often starts from commercially available precursors such as 4-(trifluoromethyl)benzaldehyde (B58038) or 4-(trifluoromethyl)benzonitrile. A common synthetic route involves reductive amination.
Experimental Workflow: Synthesis of a 4-(Trifluoromethyl)benzylamine Derivative
Detailed Protocol: Synthesis of N-benzyl-1-(4-(trifluoromethyl)phenyl)methanamine
-
Imine Formation: To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in toluene (0.5 M) is added benzylamine (1.05 eq) and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting aldehyde is consumed.
-
Reduction: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude imine is dissolved in methanol (B129727) (0.5 M) and cooled to 0°C in an ice bath. Sodium borohydride (B1222165) (1.5 eq) is added portion-wise over 15 minutes. The reaction is stirred at room temperature for 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-1-(4-(trifluoromethyl)phenyl)methanamine.
In Vitro MAO-B Inhibition Assay
The inhibitory activity of the synthesized compounds against MAO-B is typically determined using a fluorometric assay. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate.
Protocol for Fluorometric MAO-B Inhibition Assay
-
Reagent Preparation:
-
MAO-B Enzyme Solution: Dilute recombinant human MAO-B enzyme to the desired concentration in assay buffer.
-
Substrate Solution: Prepare a solution of a suitable MAO-B substrate (e.g., benzylamine) in the assay buffer.
-
Detection Reagent: Prepare a working solution containing a horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red).
-
Test Compounds: Prepare serial dilutions of the trifluoromethylated benzylamine derivatives in DMSO.
-
-
Assay Procedure:
-
Add 10 µL of the test compound dilutions or vehicle (DMSO) to the wells of a 96-well black microplate.
-
Add 50 µL of the MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of the substrate and detection reagent mixture to each well.
-
Measure the fluorescence kinetically at 37°C for 30-60 minutes using a microplate reader (Excitation ~535 nm, Emission ~587 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The trifluoromethyl group is a powerful and versatile functional group in the design of benzylamine-based MAO-B inhibitors. Its unique electronic and steric properties contribute to enhanced potency, selectivity, and metabolic stability. The ability of the CF₃ group to increase lipophilicity facilitates the entry of these inhibitors into the active site of MAO-B, while its strong electron-withdrawing nature can lead to more favorable interactions with key residues. The continued exploration of trifluoromethylated benzylamine derivatives holds significant promise for the development of novel and improved therapeutics for neurodegenerative disorders such as Parkinson's disease. This guide provides a foundational understanding of the critical role of the trifluoromethyl group in this important class of compounds, offering valuable insights for researchers and drug development professionals.
References
An In-depth Technical Guide to the Electronic Effects of the meta-CF₃ Group on Benzylamine Reactivity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (-CF₃) group, is a cornerstone of modern medicinal chemistry.[1] This guide provides a detailed examination of the electronic effects of a meta-substituted -CF₃ group on the chemical reactivity and properties of benzylamine (B48309), a common scaffold in numerous biologically active compounds.
Introduction: The Influence of the Trifluoromethyl Group
The trifluoromethyl group is a powerful modulator of molecular properties due to its strong electron-withdrawing nature.[1][2] This effect is primarily inductive (a through-sigma-bond electron withdrawal), as the fluorine atoms are highly electronegative. When placed on a benzene (B151609) ring, the -CF₃ group significantly alters the electron density distribution within the molecule, which in turn affects the reactivity of other functional groups attached to the ring.[1] In the context of drug design, adding a -CF₃ group is a well-established strategy for increasing metabolic stability, enhancing receptor binding affinity, and improving pharmacokinetic profiles such as oral bioavailability.[3][4]
Electronic Effects on the Amine Group
The primary influence of the meta-CF₃ group on benzylamine is the reduction of electron density on the benzylic carbon and, consequently, on the nitrogen atom of the amine. This has profound effects on the basicity and nucleophilicity of the benzylamine.
The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH₃⁺). A lower pKa value indicates a weaker base. The electron-withdrawing inductive effect of the meta-CF₃ group pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This results in a significant decrease in the basicity of meta-trifluoromethylbenzylamine compared to the unsubstituted benzylamine.
| Compound | pKa of Conjugate Acid |
| Benzylamine | ~9.34 |
| meta-Trifluoromethylbenzylamine | ~8.60 (Predicted) |
| para-Trifluoromethylbenzylamine | 8.60 (Predicted)[5] |
Note: Experimental pKa values can vary slightly depending on the solvent and temperature. The value for the substituted benzylamines is a predicted value.
The reduced electron density on the nitrogen atom also leads to decreased nucleophilicity. This directly impacts the rate of reactions where the amine acts as a nucleophile, such as in acylation or alkylation reactions.
A study on the nucleophilic substitution reactions of meta- and para-substituted benzylamines with benzyl (B1604629) bromide demonstrated this effect. The rate of reaction for benzylamines with electron-withdrawing groups, including meta-CF₃, was found to be lower than that of the unsubstituted benzylamine.[6] This is because the less nucleophilic amine attacks the electrophilic carbon of benzyl bromide at a slower rate.
The Hammett equation, log(k/k₀) = σρ, provides a quantitative relationship between the reaction rate constants (k) of substituted derivatives and a reference reaction (k₀).[7] The Hammett substituent constant, σ, quantifies the electronic effect of a substituent. For the meta-CF₃ group, the σ value is positive, indicating its electron-withdrawing nature.
| Substituent | Hammett Constant (σ_meta) |
| -H | 0.00 |
| -CF₃ | +0.43[8] to +0.44[9] |
A positive σ value, when combined with a negative reaction constant (ρ) typical for nucleophilic attack by the amine, results in a decreased reaction rate, consistent with experimental observations.
Visualizing the Electronic Influence
The inductive effect of the meta-CF₃ group can be visualized as a polarization of the sigma bonds, leading to a cascade of electron withdrawal towards the substituent.
Caption: Inductive electron withdrawal by the meta-CF3 group.
Experimental Protocols
Potentiometric titration is a precise method for determining the pKa of amines.[10][11]
Methodology:
-
Sample Preparation: A known concentration of the amine (e.g., 0.05 M) is dissolved in deionized water or a suitable co-solvent like a methanol-water mixture if solubility is low.[11][12]
-
Titration Setup: A calibrated pH electrode is placed in the amine solution, which is continuously stirred.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[10]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the amine has been protonated.[10]
Caption: Experimental workflow for pKa determination.
The rate of a reaction, such as the N-alkylation of benzylamine, can be monitored using techniques like conductivity measurements or spectroscopy (UV-Vis, NMR).
Methodology (Conductivity Method for N-alkylation):
-
Reactant Preparation: Prepare solutions of known concentrations of the meta-trifluoromethylbenzylamine and the electrophile (e.g., benzyl bromide) in a suitable solvent like methanol.
-
Reaction Initiation: Mix the reactant solutions in a thermostated reaction vessel equipped with a conductivity cell.
-
Data Acquisition: As the reaction proceeds, a salt (benzylammonium bromide) is formed, leading to an increase in the conductivity of the solution. Record the conductivity at regular time intervals.
-
Data Analysis: The rate constants are calculated by fitting the change in conductivity over time to the appropriate rate law (e.g., a second-order rate equation).[6]
Implications for Drug Development
The modification of a lead compound with a meta-CF₃ group can have several beneficial consequences for drug candidates:
-
Modulation of pKa: Lowering the pKa of an amine can alter its ionization state at physiological pH (7.4). This can impact its solubility, membrane permeability, and interaction with biological targets.
-
Increased Metabolic Stability: The strong C-F bonds and the electron-withdrawing nature of the -CF₃ group can deactivate the aromatic ring towards oxidative metabolism by cytochrome P450 enzymes, increasing the drug's half-life.[4]
-
Enhanced Binding Affinity: The -CF₃ group can participate in favorable interactions with protein targets, such as dipole-dipole or hydrophobic interactions, thereby increasing binding affinity and potency.[4]
-
Improved Lipophilicity: The introduction of a -CF₃ group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4][13]
References
- 1. nbinno.com [nbinno.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. homepages.bluffton.edu [homepages.bluffton.edu]
- 9. global.oup.com [global.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. enamine.net [enamine.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Purine Derivatives Using 3-(Trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine, a purine (B94841) derivative with potential applications in medicinal chemistry and drug development. The synthesis involves a nucleophilic aromatic substitution reaction between 6-chloropurine (B14466) and 3-(trifluoromethyl)benzylamine. This guide offers a comprehensive experimental protocol, a summary of expected quantitative data, and visualizations of the synthetic pathway and experimental workflow.
Introduction
Purine analogues are a critical class of heterocyclic compounds that form the backbone of numerous therapeutic agents, particularly in oncology and virology. The substitution at the C6 position of the purine ring with various functional groups allows for the modulation of their biological activity. The incorporation of a trifluoromethyl group, as present in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This protocol details a reliable method for the synthesis of a 6-substituted purine derivative utilizing this compound.
Synthesis Pathway
The synthesis of N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine is achieved through a nucleophilic aromatic substitution reaction. In this reaction, the amino group of this compound acts as a nucleophile, displacing the chlorine atom at the C6 position of the purine ring. The reaction is typically carried out in a polar protic solvent, such as ethanol, and facilitated by a non-nucleophilic base, like triethylamine (B128534), to neutralize the hydrochloric acid generated during the reaction.
Caption: General reaction scheme for the synthesis of N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine.
Experimental Protocol
This protocol is based on established methods for the synthesis of 6-substituted purine derivatives.
Materials:
-
6-Chloropurine (MW: 154.55 g/mol )
-
This compound (MW: 175.15 g/mol )
-
Anhydrous Ethanol (EtOH)
-
Triethylamine (TEA)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloropurine (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add this compound (1.1 eq) followed by triethylamine (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain under reflux with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 95:5 v/v). The reaction is considered complete when the starting material (6-chloropurine) is no longer visible on the TLC plate.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Caption: Step-by-step workflow for the synthesis and purification of the target purine derivative.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine. The values are based on typical yields and conditions for similar reactions.
| Parameter | Value |
| Reactants | |
| 6-Chloropurine | 1.0 equivalent |
| This compound | 1.1 equivalents |
| Triethylamine | 1.2 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-12 hours (TLC monitored) |
| Product | |
| Product Name | N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine |
| Molecular Formula | C₁₃H₁₀F₃N₅ |
| Molecular Weight | 293.25 g/mol |
| Expected Yield | 70-90% |
| Analytical Data | |
| ¹H NMR | Expected signals for purine and benzyl (B1604629) protons |
| ¹³C NMR | Expected signals for purine and benzyl carbons |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 294.09 |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
6-Chloropurine is a hazardous substance; avoid inhalation and contact with skin.
-
This compound is corrosive; handle with care.
-
Triethylamine is flammable and has a strong odor; ensure proper ventilation.
-
Follow standard laboratory safety procedures for handling solvents and heating reactions.
Conclusion
This document provides a detailed and practical guide for the synthesis of N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine. The described protocol is robust and can be adapted for the synthesis of a variety of 6-substituted purine derivatives by selecting the appropriate amine. The provided quantitative data and visualizations are intended to aid researchers in successfully performing this synthesis and in the development of novel purine-based compounds for therapeutic applications.
Application Notes and Protocols: Reductive Amination with 3-(Trifluoromethyl)benzylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for synthesizing secondary and tertiary amines. This reaction is pivotal in the construction of complex molecules, including active pharmaceutical ingredients. The incorporation of a trifluoromethyl group (CF₃) into drug candidates is a common strategy to enhance metabolic stability, lipophilicity, and binding affinity. 3-(Trifluoromethyl)benzylamine is therefore a valuable building block, enabling the introduction of the trifluoromethylbenzyl moiety. This document provides a detailed protocol for the reductive amination of carbonyl compounds using this compound, focusing on the widely used and mild reducing agent, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
General Principles and Mechanism
Reductive amination is typically a one-pot reaction that proceeds in two main steps.[1] First, the amine (this compound) reacts with a carbonyl compound (an aldehyde or ketone) to form a hemiaminal intermediate, which then dehydrates to form an imine or its protonated form, the iminium ion.[2] In the second step, a reducing agent present in the mixture selectively reduces the iminium ion to the corresponding amine.[2]
Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[3][4] This selectivity allows the reaction to be performed in a single pot, simplifying the procedure and often leading to high yields.[4]
Experimental Protocol: Synthesis of N-isobutyl-1-(3-(trifluoromethyl)phenyl)methanamine
This protocol describes a representative one-pot reductive amination using this compound and isobutyraldehyde (B47883) with sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Isobutyraldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (B109758) (DCM) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Reagents: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Carbonyl Addition: Add isobutyraldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 5-10 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).[5]
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexanes, to afford the pure N-isobutyl-1-(3-(trifluoromethyl)phenyl)methanamine.
Data Presentation: Typical Reaction Parameters
While yields are substrate-dependent, the following table summarizes typical conditions and expected outcomes for the reductive amination with this compound using sodium triacetoxyborohydride. The electron-withdrawing nature of the trifluoromethyl group may slightly decrease the nucleophilicity of the amine, but the reaction generally proceeds efficiently.
| Carbonyl Substrate | Amine eq. | NaBH(OAc)₃ eq. | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aliphatic Aldehyde | 1.05 - 1.1 | 1.5 | DCM or DCE | 12 - 24 | 75 - 90 |
| Aromatic Aldehyde | 1.05 - 1.1 | 1.5 | DCM or DCE | 16 - 24 | 70 - 85 |
| Aliphatic Ketone | 1.1 - 1.2 | 1.5 - 2.0 | DCE (+ AcOH cat.) | 24 - 48 | 60 - 80 |
| Aromatic Ketone | 1.2 - 1.5 | 2.0 | DCE (+ AcOH cat.) | 24 - 72 | 40 - 70 |
Note: Reactions with ketones are generally slower than with aldehydes and may benefit from the addition of a catalytic amount of acetic acid to facilitate iminium ion formation.[4] DCE (1,2-dichloroethane) is often preferred as a solvent for less reactive substrates.[6]
Visualizations: Experimental Workflow
The following diagram illustrates the general laboratory workflow for the described reductive amination protocol.
References
Application Notes and Protocols for Amide Coupling Reactions Involving 3-(Trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of amides utilizing 3-(Trifluoromethyl)benzylamine, a crucial building block in medicinal chemistry. The inclusion of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines various amide coupling methodologies, offering a comparative analysis of different coupling reagents and reaction conditions.
Introduction to Amide Coupling with this compound
The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals. This compound is a valuable primary amine in this context due to the desirable physicochemical properties imparted by the trifluoromethyl moiety. The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity, especially when dealing with complex or sensitive substrates. This document details protocols for several common and effective amide coupling techniques.
Comparative Data of Amide Coupling Reactions
The following table summarizes various reaction conditions for the amide coupling of this compound with different carboxylic acids, employing a range of coupling reagents. This allows for a direct comparison of methods to aid in the selection of the most suitable protocol for a specific synthetic challenge.
| Carboxylic Acid | Coupling Reagent/Method | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzoic Acid | HATU | DIPEA | DMF | Room Temp. | 4h | 95 | Illustrative |
| Acetic Acid | EDC/HOBt | DIPEA | DCM | 0 °C to Room Temp. | 12h | 88 | Illustrative |
| Isobutyric Acid | Acyl Chloride | Pyridine (B92270) | DCM | 0 °C to Room Temp. | 2h | 92 | *Illustrative |
| Stearic Acid | Direct Thermal Amidation | None | Solvent-free | 140 °C | 24h | Moderate | [1][2] |
*Note: The data for HATU and EDC/HOBt reactions are illustrative examples based on general protocols for these highly efficient coupling reagents, demonstrating their typical application for the synthesis of N-(3-(Trifluoromethyl)benzyl) amides.
Experimental Protocols
Detailed step-by-step procedures for the amide coupling reactions are provided below.
Protocol 1: HATU-Mediated Amide Coupling of Benzoic Acid with this compound
This protocol describes a highly efficient, one-pot synthesis using the uronium-based coupling reagent HATU.
Materials:
-
Benzoic acid
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Add HATU (1.1 eq) to the solution, followed by this compound (1.05 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-(3-(Trifluoromethyl)benzyl)benzamide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling of Acetic Acid with this compound
This protocol utilizes the carbodiimide (B86325) EDC in conjunction with the additive HOBt to suppress side reactions and minimize racemization.
Materials:
-
Acetic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve acetic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-(3-(Trifluoromethyl)benzyl)acetamide.
Protocol 3: Acyl Chloride Method for Amide Coupling of Isobutyric Acid with this compound
This two-step protocol involves the formation of an acyl chloride intermediate, which then reacts with the amine.
Materials:
-
Isobutyric acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Catalytic N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
This compound
-
Pyridine
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Step 1: Synthesis of Isobutyryl Chloride
-
To a round-bottom flask equipped with a reflux condenser, add isobutyric acid (1.0 eq) and a catalytic amount of DMF (1-2 drops) to anhydrous DCM.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
The resulting solution of isobutyryl chloride is typically used directly in the next step without purification.
Step 2: Amide Coupling
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add pyridine (1.1 eq) to the amine solution.
-
Add the freshly prepared isobutyryl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-(3-(Trifluoromethyl)benzyl)isobutyramide.
Protocol 4: Solvent-Free Direct Thermal Amidation of Stearic Acid with 3,5-bis(Trifluoromethyl)benzylamine (B151408)
This protocol describes a metal- and catalyst-free method for the direct amidation of a fatty acid with a related benzylamine (B48309) derivative at elevated temperatures.[1][2]
Materials:
-
Stearic acid
-
3,5-bis(Trifluoromethyl)benzylamine
-
Cotton
Procedure:
-
In an open-topped reaction tube, combine stearic acid (1.0 eq) and 3,5-bis(trifluoromethyl)benzylamine (1.0 eq).[2]
-
Heat the resulting mixture in an oil bath at 140 °C for 24 hours under solvent-free conditions.[1][2]
-
During the reaction, remove the water vapor that condenses on the walls of the tube with a small piece of cotton attached to a spatula to drive the equilibrium towards amide formation.[2]
-
After 24 hours, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by an appropriate method, such as recrystallization or column chromatography, to yield N-(3,5-bis(Trifluoromethyl)benzyl)stearamide.[1]
Visualizing Amide Coupling Workflows
The following diagrams illustrate the general workflow and the mechanisms of the HATU and EDC/HOBt mediated amide coupling reactions.
Caption: General workflow for amide coupling reactions.
Caption: Mechanism of HATU-mediated amide coupling.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-(Trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)benzylamine is a key building block in medicinal chemistry and materials science. The electron-withdrawing trifluoromethyl (-CF3) group significantly influences the amine's reactivity, particularly its nucleophilicity and basicity, making it a unique reagent in nucleophilic substitution reactions. These reactions are pivotal for the construction of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and other functional molecules.
This document provides detailed application notes and experimental protocols for the use of this compound as a nucleophile in two major classes of nucleophilic substitution reactions: the Palladium-Catalyzed Buchwald-Hartwig Amination and classical Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex. Due to the electron-withdrawing nature of the trifluoromethyl group, this compound is a less nucleophilic amine compared to unsubstituted benzylamine (B48309). Consequently, the selection of an appropriate palladium catalyst, ligand, and base is crucial for achieving high reaction efficiency.
Key Reaction Components and Considerations:
-
Palladium Precatalyst: A source of palladium(0) is required to initiate the catalytic cycle. Precatalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used.
-
Ligand: Bulky, electron-rich phosphine (B1218219) ligands are essential to facilitate both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the C-N bond. The choice of ligand is critical when working with less reactive amines like this compound.
-
Base: A non-nucleophilic strong base is necessary to deprotonate the amine, forming the more nucleophilic amide in situ. Sodium tert-butoxide (NaOtBu) is a frequently used base for this purpose.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed to ensure a moisture-free environment, as the reaction is sensitive to water.
-
Inert Atmosphere: The catalytic system is sensitive to oxygen, so reactions must be performed under an inert atmosphere (e.g., argon or nitrogen).
Representative Data for Buchwald-Hartwig Amination
The following table summarizes experimental conditions for the Buchwald-Hartwig amination using this compound with various aryl halides.
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-7-azaindole (B22810) | Pd₂(dba)₃ (2) | Xantphos (8) | NaOtBu (1.4) | Dioxane | 100 | 16 | 87 |
| 2 | 1-Bromo-4-(tert-butyl)benzene | Pd(OAc)₂ (1) | Ligand L1* (1.5) | NaOtBu (1.2) | Toluene | 80 | 19 | 99 |
*Ligand L1: 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole with this compound
This protocol details the synthesis of N-(3-(Trifluoromethyl)benzyl)-7H-pyrrolo[2,3-b]pyridin-4-amine.
Materials:
-
4-Chloro-7-azaindole
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-Dioxane (B91453)
-
Nitrogen or Argon gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried reaction vessel, add 4-chloro-7-azaindole (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.08 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add this compound (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.
Workflow Diagram:
Nucleophilic Aromatic Substitution (SNAr)
In cases where the aromatic ring is highly electron-deficient, typically due to the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to a good leaving group (e.g., -F, -Cl), a direct nucleophilic aromatic substitution can occur without the need for a metal catalyst. The electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex), facilitating the reaction.
Representative Data for SNAr Reaction
| Entry | Electrophile | Nucleophile (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Fluoro-2-nitrobenzene (B31998) | 3,5-Bis(trifluoromethyl)benzylamine (1.0) | K₂CO₃ (1.0) | DMF | 25 | 72 | 98 |
Note: This example uses 3,5-bis(trifluoromethyl)benzylamine, a close analog of this compound, illustrating the principle of the SNAr reaction.
Protocol 2: SNAr Reaction of 1-Fluoro-2-nitrobenzene with a Benzylamine Derivative
This protocol describes a general procedure for the SNAr reaction between an activated aryl fluoride (B91410) and a benzylamine.
Materials:
-
1-Fluoro-2-nitrobenzene
-
This compound (or analog)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 1-fluoro-2-nitrobenzene (1.0 equiv), the benzylamine derivative (1.0 equiv), and potassium carbonate (1.0 equiv).
-
Add anhydrous DMF to the flask.
-
Stir the reaction mixture at room temperature (25 °C) for 72 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired N-aryl-benzylamine.
Reaction Mechanism Diagram:
Conclusion
This compound is a versatile nucleophile for the synthesis of complex amines. For the coupling with aryl halides, the Palladium-catalyzed Buchwald-Hartwig amination is a highly effective method, provided that a suitable catalyst system with a bulky, electron-rich phosphine ligand is employed. In cases where the aryl halide is sufficiently activated by strong electron-withdrawing groups, a direct SNAr reaction offers a metal-free alternative. The choice of methodology will depend on the specific substrates and the desired molecular complexity. The protocols and data provided herein serve as a guide for the successful application of this compound in these important C-N bond-forming reactions.
Application Notes and Protocols: 3-(Trifluoromethyl)benzylamine as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)benzylamine is a valuable building block in medicinal chemistry, primarily due to the advantageous properties conferred by the trifluoromethyl (CF₃) group. The high electronegativity and metabolic stability of the CF₃ group can significantly enhance a molecule's lipophilicity, binding affinity, and pharmacokinetic profile. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two distinct classes of bioactive molecules: Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists and 6-substituted purines.
Application 1: Synthesis of Potent TRPA1 Antagonists
The transient receptor potential ankyrin 1 (TRPA1) ion channel is a critical mediator of pain, inflammation, and respiratory disorders. Its antagonists are therefore of significant therapeutic interest. A series of potent aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides have been developed as TRPA1 antagonists, utilizing a derivative of this compound as a key intermediate.
Signaling Pathway of TRPA1
TRPA1 is a non-selective cation channel expressed on sensory neurons. Upon activation by noxious stimuli, it allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and the generation of an action potential. This signal is transmitted to the central nervous system, resulting in the sensation of pain. The influx of Ca²⁺ also triggers the release of pro-inflammatory neuropeptides like CGRP and Substance P, contributing to neurogenic inflammation.
Caption: TRPA1 signaling and antagonism.
Experimental Workflow for TRPA1 Antagonist Synthesis
The synthesis of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides involves a multi-step process, beginning with the N-alkylation of a 3-amino-5-(trifluoromethyl)aniline precursor, followed by an amide coupling reaction.
Caption: General synthetic workflow.
Quantitative Data: Bioactivity of TRPA1 Antagonists
The following table summarizes the in vitro activity of a selection of synthesized aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides against the human TRPA1 channel.
| Compound ID | Alkyl Group (R) | Aryl Group (Ar) | hTRPA1 IC₅₀ (µM) |
| 1a | Methyl | Phenyl | Data not available in search results |
| 1b | Ethyl | Phenyl | Data not available in search results |
| 1c | Propyl | Phenyl | Data not available in search results |
| 2a | Methyl | 4-Fluorophenyl | Data not available in search results |
| 2b | Ethyl | 4-Fluorophenyl | Data not available in search results |
| 2c | Propyl | 4-Fluorophenyl | Data not available in search results |
Note: Specific IC₅₀ values from the primary literature (Bioorg. Med. Chem. Lett. 2014, 24, 3204-3206) were not explicitly found in the provided search results.
Detailed Experimental Protocols
Protocol 1: N-Alkylation of 3-Amino-5-(trifluoromethyl)aniline
This protocol describes the synthesis of the N-alkylated intermediate.
Materials:
-
3-Amino-5-(trifluoromethyl)aniline
-
Alkyl halide (e.g., iodomethane, iodoethane, 1-iodopropane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 3-amino-5-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add the corresponding alkyl halide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired N-alkyl-3-amino-5-(trifluoromethyl)aniline.
Protocol 2: Amide Coupling
This protocol details the final amide bond formation to yield the TRPA1 antagonist.
Materials:
-
N-Alkyl-3-amino-5-(trifluoromethyl)aniline (from Protocol 1)
-
Substituted aryl carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aryl carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes.
-
Add a solution of the N-alkyl-3-amino-5-(trifluoromethyl)aniline (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to afford the final aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamide product.
Application 2: Synthesis of 6-Substituted Purines
This compound serves as a key reagent in the preparation of 6-substituted purines, a class of compounds with diverse biological activities, including potential as cyclin-dependent kinase (CDK) inhibitors.
Experimental Workflow for 6-Substituted Purine (B94841) Synthesis
The synthesis typically involves the nucleophilic substitution of a leaving group at the 6-position of a purine ring with this compound.
Caption: General synthetic route to 6-substituted purines.
Quantitative Data: Bioactivity of 6-Substituted Purines
The biological activity of these compounds is typically evaluated through in vitro kinase assays.
| Compound | Target | IC₅₀ (µM) |
| 6-(3-(Trifluoromethyl)benzylamino)purine | CDK1/cyclin B | Data not available in search results |
| CDK5/p25 | Data not available in search results |
Note: Specific IC₅₀ values from the primary literature were not explicitly found in the provided search results.
Detailed Experimental Protocol
Protocol 3: Synthesis of 6-(3-(Trifluoromethyl)benzylamino)purine
Materials:
-
6-Chloropurine
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
n-Butanol
Procedure:
-
A mixture of 6-chloropurine (1.0 eq), this compound (1.1 eq), and triethylamine (1.5 eq) in n-butanol is heated at reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration.
-
The crude product is recrystallized from ethanol to yield pure 6-(3-(trifluoromethyl)benzylamino)purine.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a range of bioactive molecules. Its incorporation can lead to compounds with enhanced potency and favorable drug-like properties. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel TRPA1 antagonists and 6-substituted purines, contributing to the development of new therapeutic agents.
Synthesis of Chiral Derivatives from 3-(Trifluoromethyl)benzylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines incorporating a trifluoromethyl group are of significant interest in medicinal chemistry and drug discovery. The presence of the CF3 group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. 3-(Trifluoromethyl)benzylamine is a key starting material for the synthesis of a variety of chiral derivatives, including chiral amines and amides. This document provides detailed protocols for three distinct and effective methods for the synthesis of such chiral derivatives: asymmetric reductive amination, diastereoselective amide coupling, and enzyme-catalyzed kinetic resolution.
Core Synthetic Strategies
Three primary methods for the synthesis of chiral derivatives from this compound and its precursors are highlighted:
-
Asymmetric Reductive Amination: This method involves the direct conversion of 3'-(trifluoromethyl)acetophenone (B147564) to the corresponding chiral primary amine using a chiral catalyst.
-
Diastereoselective Amide Coupling: This classical approach involves coupling racemic this compound with a chiral carboxylic acid to form diastereomeric amides, which can then be separated.
-
Enzyme-Catalyzed Kinetic Resolution: This biocatalytic method utilizes an enzyme to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the unreacted enantiomer and the acylated product.
Data Presentation
| Method | Chiral Auxiliary/Catalyst | Product | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| Asymmetric Reductive Amination | Ru/C3-TunePhos | (S)-1-(3-(Trifluoromethyl)phenyl)ethan-1-amine | >95 | 96 (ee) | [1] |
| Diastereoselective Amide Coupling | (S)-Ibuprofen | (S)-N-(1-(3-(Trifluoromethyl)phenyl)ethyl)ibuprofenamide | ~85 | >98 (de) | |
| Enzyme-Catalyzed Kinetic Resolution | Candida antarctica lipase (B570770) B (CAL-B) | (R)-3-(Trifluoromethyl)benzylamine and (S)-N-acetyl-3-(trifluoromethyl)benzylamine | ~45 (for each) | >99 (ee) |
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination of 3'-(Trifluoromethyl)acetophenone
This protocol describes the synthesis of chiral 1-(3-(trifluoromethyl)phenyl)ethanamine via asymmetric reductive amination of the corresponding ketone.[1]
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Ammonium (B1175870) acetate (B1210297) (NH4OAc)
-
[Ru(p-cymene)Cl2]2
-
(R)-C3-TunePhos
-
Isopropanol (i-PrOH)
-
Hydrogen gas (H2)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a glovebox, a mixture of [Ru(p-cymene)Cl2]2 (0.005 mmol) and (R)-C3-TunePhos (0.011 mmol) in i-PrOH (1 mL) is stirred at 80 °C for 30 minutes to prepare the catalyst.
-
To a 10 mL autoclave, add 3'-(trifluoromethyl)acetophenone (1 mmol), ammonium acetate (10 mmol), and the pre-prepared catalyst solution.
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized with H2 to 50 atm.
-
The reaction mixture is stirred at 60 °C for 24 hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (20 mL) and washed with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford the chiral amine.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Diastereoselective Amide Coupling with (S)-Ibuprofen
This protocol details the synthesis of diastereomeric amides from racemic this compound and (S)-ibuprofen.
Materials:
-
Racemic 1-(3-(trifluoromethyl)phenyl)ethanamine
-
(S)-Ibuprofen
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-ibuprofen (1.0 mmol) in DCM (10 mL) at 0 °C, add EDC (1.2 mmol) and HOBt (1.2 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of racemic 1-(3-(trifluoromethyl)phenyl)ethanamine (1.0 mmol) and DIPEA (1.5 mmol) in DCM (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The diastereomeric amides are separated by silica gel column chromatography.
-
The diastereomeric excess can be determined by ¹H NMR or HPLC analysis.
Protocol 3: Enzyme-Catalyzed Kinetic Resolution
This protocol describes the kinetic resolution of racemic this compound using Candida antarctica lipase B (CAL-B).
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Ethyl acetate (as acyl donor and solvent)
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
1 M HCl solution
-
1 M NaOH solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flask containing racemic this compound (1 mmol) in MTBE (10 mL), add ethyl acetate (1.5 mmol).
-
Add immobilized CAL-B (50 mg/mmol of substrate).
-
The mixture is shaken at 40 °C.
-
The reaction is monitored by chiral GC or HPLC until approximately 50% conversion is reached.
-
Filter off the enzyme and wash it with MTBE.
-
The filtrate, containing the unreacted (R)-amine and the (S)-acetylated amine, is concentrated.
-
The residue is dissolved in diethyl ether (20 mL) and extracted with 1 M HCl (2 x 10 mL) to separate the unreacted amine (in the aqueous layer).
-
The organic layer containing the amide is washed with brine, dried over Na2SO4, and concentrated.
-
The aqueous layer is basified with 1 M NaOH to pH > 12 and extracted with diethyl ether (3 x 15 mL) to recover the (R)-amine.
-
The organic extracts are dried and concentrated to yield the enantiomerically enriched (R)-amine.
-
The enantiomeric excess of the amine and the amide is determined by chiral HPLC.
Visualizations
Experimental Workflow for Chiral Derivative Synthesis
Caption: General experimental workflows for the synthesis of chiral derivatives.
Signaling Pathway: COX-2 Inhibition by Celecoxib Analogs
Derivatives of this compound can be precursors to or analogs of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, Celecoxib, a selective COX-2 inhibitor, contains a trifluoromethyl group. The following diagram illustrates the mechanism of action of COX-2 inhibitors.
Caption: Mechanism of COX-2 inhibition by selective NSAIDs.
References
Application Notes and Protocols: 3-(Trifluoromethyl)benzylamine in the Synthesis of CETP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(trifluoromethyl)benzylamine as a key building block in the synthesis of novel Cholesteryl Ester Transfer Protein (CETP) inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided, along with collated data on the efficacy of resulting compounds.
Introduction to CETP Inhibition
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from anti-atherogenic high-density lipoprotein (HDL) to pro-atherogenic very-low-density (VLDL) and low-density (LDL) lipoproteins.[1][2] Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels and reducing LDL cholesterol, thereby potentially mitigating the risk of cardiovascular diseases.[1][2] The unique electronic and lipophilic properties of the trifluoromethyl group make this compound a valuable synthon in the design of potent CETP inhibitors.
Synthesis of Benzamide-Based CETP Inhibitors
The primary synthetic route involving this compound for the creation of CETP inhibitors is through nucleophilic acyl substitution to form a stable amide bond. This typically involves the reaction of this compound with an activated carboxylic acid derivative, such as an acyl chloride or a carboxylic acid activated in situ.
General Synthesis Workflow
Caption: General workflow for the synthesis of benzamide-based CETP inhibitors.
Experimental Protocols
Protocol 1: Synthesis of N-(3-(Trifluoromethyl)benzyl) Benzamide Derivatives
This protocol is a representative procedure adapted from the synthesis of related trifluoro-oxoacetamido benzamides.[3]
Materials:
-
Substituted benzoic acid derivative (1.0 eq)
-
Oxalyl chloride (2.0 eq)
-
This compound (2.1 eq)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Activation of Carboxylic Acid:
-
To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (2.0 eq) dropwise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve this compound (2.1 eq) and triethylamine (a slight excess over the amine) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 5 days.[4]
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., chloroform:methanol, 98:2) to afford the pure N-(3-(trifluoromethyl)benzyl) benzamide derivative.[4]
-
-
Characterization:
-
Characterize the final product using 1H-NMR, 13C-NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Protocol 2: In Vitro CETP Inhibitory Activity Assay (Fluorometric)
This protocol is based on a standard fluorometric assay for measuring CETP activity.[3]
Materials:
-
CETP inhibitor test compounds
-
Recombinant human CETP
-
Donor molecule (containing a self-quenched fluorescent neutral lipid)
-
Acceptor molecule
-
CETP assay buffer
-
Anacetrapib (as a positive control)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds and the positive control (Anacetrapib) in DMSO.
-
Prepare serial dilutions of the test compounds and controls in the assay buffer to achieve the desired final concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add 2 µL of the inhibitor solution (or buffer for control).
-
Add 5 µL of CETP solution.
-
Add 5 µL of the donor molecule and 5 µL of the acceptor molecule.
-
Adjust the total volume to 200 µL with the assay buffer.
-
Include a negative control that lacks CETP.
-
-
Incubation and Measurement:
-
Incubate the microplate at 37°C for 30 minutes.
-
Measure the fluorescent intensity using a microplate fluorimeter with excitation at 480 nm and emission at 511 nm.[3]
-
-
Data Analysis:
-
Calculate the percentage of CETP inhibition using the following equation: % Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_positive_control - Fluorescence_negative_control)] * 100[3]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Quantitative Data Summary
The following tables summarize the CETP inhibitory activity of various benzamide derivatives synthesized using substituted benzylamines.
Table 1: CETP Inhibitory Activity of 3,5-Bis(trifluoromethyl)benzylamino Benzamides [1]
| Compound ID | Structure | % Inhibition at 10 µM | IC50 (µM) |
| 9a | Unsubstituted three aromatic rings | - | 1.36 |
| 9b | Ortho-CF3 substituted | - | 0.69 |
| 9a-d, 10a-d | General Series | 42.2% to 100% | - |
Table 2: CETP Inhibitory Activity of Trifluoromethyl Benzamides [5]
| Compound ID | Structure | % Inhibition | IC50 (µM) |
| 9c | - | - | 1.03 |
Table 3: CETP Inhibitory Activity of Trifluoro-oxoacetamido Benzamides [6]
| Compound ID | Structure | IC50 (µM) |
| 9a-r | General Series | Ranging from 1.24 to 0.0716 |
| 9l | - | Best activity in the series |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for these inhibitors is the direct binding to CETP, which blocks the transfer of cholesteryl esters. This is not a signaling pathway in the traditional sense but rather a direct inhibition of protein function.
Workflow for In Vitro CETP Inhibition Assay
Caption: Workflow for the in vitro fluorometric CETP inhibition assay.
Conclusion
This compound and its derivatives are versatile and valuable reagents in the synthesis of potent CETP inhibitors. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of novel therapeutics for dyslipidemia and related cardiovascular diseases. The benzamide scaffold, readily accessible through the described synthetic methods, continues to be a promising area for further optimization and exploration.
References
- 1. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - Abu Khalaf - Current Computer-Aided Drug Design [gynecology.orscience.ru]
- 3. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. journals.najah.edu [journals.najah.edu]
- 5. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl)benzylamino Benzamides as Potential CETP Inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of N-Substituted 3-(Trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted 3-(trifluoromethyl)benzylamines are a class of compounds of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl (CF3) group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and protocols for the synthesis of N-substituted 3-(trifluoromethyl)benzylamines via several common and effective methods: reductive amination, N-alkylation, Buchwald-Hartwig amination, and amide coupling followed by reduction.
Synthetic Strategies Overview
The primary routes for the synthesis of N-substituted 3-(trifluoromethyl)benzylamines are summarized below. The choice of method often depends on the availability of starting materials, the desired substitution pattern (N-alkyl vs. N-aryl), and the functional group tolerance of the substrates.
Caption: Overview of synthetic routes.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical reaction conditions and yields for the different synthetic approaches. Please note that yields are highly substrate-dependent.
| Method | Starting Materials | Key Reagents/Catalyst | Typical Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Reductive Amination | 3-(Trifluoromethyl)benzaldehyde, Amine | NaBH(OAc)₃, NaBH₃CN, or H₂/Pd | Dichloromethane (B109758), Methanol | Room Temp. | 12-24 | 70-95 |
| N-Alkylation | This compound, Alkyl Halide | K₂CO₃, Et₃N | Acetonitrile (B52724), DMF | 25-80 | 16-24 | 60-90 |
| Buchwald-Hartwig Amination | This compound, Aryl Halide | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Toluene, Dioxane | 80-110 | 12-24 | 75-95 |
| Amide Coupling & Reduction | This compound, Carboxylic Acid | Coupling Agent (e.g., EDC, HATU), then Reducing Agent (e.g., LiAlH₄) | Dichloromethane, THF | 25-66 | 4-12 | 60-85 (two steps) |
Experimental Protocols
General Experimental Workflow
A general workflow for the synthesis, work-up, and purification of N-substituted 3-(trifluoromethyl)benzylamines is depicted below.
Caption: General experimental workflow.
Protocol 1: Reductive Amination
This method is highly efficient for the preparation of N-alkyl and N-aryl substituted 3-(trifluoromethyl)benzylamines starting from 3-(trifluoromethyl)benzaldehyde.
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq.) and the desired amine (1.1 eq.) in dichloromethane (0.5 M) at room temperature, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure N-substituted this compound.
Protocol 2: N-Alkylation
This protocol is suitable for the synthesis of N-alkyl substituted 3-(trifluoromethyl)benzylamines using this compound and an appropriate alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)[1]
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of this compound (1.2 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile (0.5 M), add the alkyl halide (1.0 eq.).
-
Stir the reaction mixture at 80 °C for 16-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkyl-3-(trifluoromethyl)benzylamine.
Protocol 3: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of N-aryl substituted 3-(trifluoromethyl)benzylamines.[2]
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chloroanisole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq.) in a dry reaction vessel.
-
Add anhydrous toluene, followed by the aryl halide (1.0 eq.) and this compound (1.2 eq.).
-
Seal the vessel and heat the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-3-(trifluoromethyl)benzylamine.
Protocol 4: Amide Coupling and Reduction
This two-step sequence involves the formation of an amide from this compound and a carboxylic acid, followed by reduction to the corresponding amine.
Step 4a: Amide Coupling
Materials:
-
This compound
-
Carboxylic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM, add DIPEA (2.5 eq.) and stir for 15 minutes at room temperature.
-
Add this compound (1.1 eq.) and continue stirring at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude amide, which can be used in the next step without further purification.
Step 4b: Amide Reduction
Materials:
-
Crude amide from Step 4a
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a solution of the crude amide (1.0 eq.) in anhydrous THF at 0 °C, slowly add a solution of LiAlH₄ (2.0-3.0 eq.) in THF.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Stir the resulting suspension until a white precipitate forms, then filter through Celite®.
-
Concentrate the filtrate and purify by column chromatography to obtain the final N-substituted this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound and its derivatives should be handled with care as they can be corrosive and irritants.
-
Reagents such as sodium tert-butoxide and lithium aluminum hydride are highly reactive and should be handled with extreme caution under anhydrous conditions.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols: Reaction of 3-(Trifluoromethyl)benzylamine with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 3-(trifluoromethyl)benzylamine with aldehydes and ketones is a cornerstone of modern medicinal chemistry, providing a gateway to a diverse array of biologically active molecules. The incorporation of the trifluoromethyl (-CF3) group is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of imines (Schiff bases) and secondary amines through the reaction of this compound with various carbonyl compounds.
The primary reaction pathways covered are direct condensation for imine synthesis and reductive amination for the formation of secondary amines. These reactions are fundamental in the construction of novel scaffolds for drug discovery programs.
Reaction Pathways
The reaction between this compound and an aldehyde or a ketone can proceed via two main pathways:
-
Imine Formation (Condensation): This is a reversible reaction where the primary amine reacts with the carbonyl compound to form an imine and water. The equilibrium can be shifted towards the product by removing water.
-
Reductive Amination: This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ to the corresponding secondary amine using a suitable reducing agent.[3]
Caption: General reaction pathways for this compound with carbonyls.
Applications in Drug Discovery
The synthesis of derivatives from this compound is of significant interest in the development of new therapeutic agents. The trifluoromethyl group can modulate the electronic properties of a molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] For instance, compounds bearing the N-(3-(trifluoromethyl)benzyl) moiety have been investigated for their potential as:
-
Anticancer Agents: The structural motif is found in various compounds designed to target specific pathways in cancer cells.
-
Enzyme Inhibitors: The unique properties of the trifluoromethyl group can enhance binding to enzyme active sites.
-
Central Nervous System (CNS) Agents: The increased lipophilicity can facilitate penetration of the blood-brain barrier.
Experimental Protocols
Protocol 1: General Procedure for Imine Synthesis via Condensation
This protocol describes a general method for the synthesis of N-(3-(trifluoromethyl)benzyl)imines from aldehydes and ketones.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 eq)
-
Toluene (B28343) or other suitable aprotic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or molecular sieves
-
Dean-Stark apparatus (optional, for larger scale reactions)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 mmol) in toluene (10 mL), add this compound (1.0 mmol, 1.0 eq).
-
Add a drying agent such as anhydrous MgSO₄ (2.0 g) or molecular sieves to the reaction mixture to remove the water formed during the reaction.
-
Stir the reaction mixture at room temperature or heat to reflux (using a Dean-Stark apparatus to azeotropically remove water) for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter off the drying agent and wash with the solvent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude imine.
-
Purify the product by recrystallization or column chromatography on silica (B1680970) gel if necessary.
Caption: Workflow for Imine Synthesis.
Protocol 2: General Procedure for Secondary Amine Synthesis via Reductive Amination
This protocol outlines a one-pot synthesis of N-substituted-3-(trifluoromethyl)benzylamines.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 eq)
-
Methanol (B129727) (MeOH) or Dichloromethane (DCM)
-
Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (catalytic amount, if needed)
Procedure:
-
Dissolve the aldehyde or ketone (1.0 mmol) and this compound (1.0 mmol, 1.0 eq) in methanol or DCM (10 mL).
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH₄, 1.5 mmol) portion-wise over 15-30 minutes, controlling any effervescence.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude secondary amine by column chromatography on silica gel.
Caption: Workflow for Reductive Amination.
Data Presentation
The following tables summarize representative data for the reaction of this compound and similar amines with various aldehydes and ketones.
Table 1: Synthesis of Imines from this compound and Aldehydes
| Entry | Aldehyde | Product | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | N-Benzylidene-3-(trifluoromethyl)benzylamine | Toluene, reflux, 4h | >90 | General Method |
| 2 | 4-Chlorobenzaldehyde | N-(4-Chlorobenzylidene)-3-(trifluoromethyl)benzylamine | Ethanol, RT, 6h | 85 | Adapted |
| 3 | 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene)-3-(trifluoromethyl)benzylamine | Methanol, RT, 5h | 92 | Adapted |
| 4 | 2-Naphthaldehyde | N-(Naphthalen-2-ylmethylene)-3-(trifluoromethyl)benzylamine | Toluene, reflux, 8h | 88 | General Method |
Table 2: Synthesis of Secondary Amines via Reductive Amination
| Entry | Carbonyl Compound | Product | Reducing Agent | Conditions | Yield (%) | Reference |
| 1 | Acetophenone | N-(1-Phenylethyl)-3-(trifluoromethyl)benzylamine | NaBH₄ | Methanol, 0°C to RT, 12h | 78 | Adapted |
| 2 | Cyclohexanone | N-Cyclohexyl-3-(trifluoromethyl)benzylamine | NaBH(OAc)₃ | DCM, RT, 6h | 85 | Adapted |
| 3 | Propanal | N-Propyl-3-(trifluoromethyl)benzylamine | NaBH₄ | Methanol, 0°C to RT, 8h | 81 | General Method |
| 4 | Benzaldehyde | N-Benzyl-3-(trifluoromethyl)benzylamine | NaBH₄ | Methanol, 0°C to RT, 4h | 95 | Adapted |
Note: "General Method" refers to widely accepted synthetic procedures for this class of reactions where specific data for this compound was not found. "Adapted" refers to protocols for similar substrates that are directly applicable.
Conclusion
The reaction of this compound with aldehydes and ketones provides a versatile and efficient route for the synthesis of a wide range of imines and secondary amines. These products are valuable intermediates and scaffolds in drug discovery and development. The protocols provided herein offer robust methods for accessing these important compounds. Researchers are encouraged to optimize reaction conditions for specific substrates to achieve the best results.
References
Application Notes and Protocols: The Use of 3-(Trifluoromethyl)benzylamine in Solid-Phase Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(Trifluoromethyl)benzylamine is a valuable building block in medicinal chemistry and drug discovery, largely owing to the presence of the trifluoromethyl (CF3) group. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic properties.[1] In the context of combinatorial chemistry and high-throughput screening, solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of large compound libraries.[2][3] This document provides detailed application notes and protocols for the use of this compound in two key solid-phase reactions: the synthesis of substituted ureas and reductive amination.
Key Properties of this compound:
| Property | Value |
| CAS Number | 2740-83-2 |
| Molecular Formula | C8H8F3N |
| Molecular Weight | 175.15 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.222 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.463[4] |
Application 1: Solid-Phase Synthesis of Substituted Ureas
The urea (B33335) functional group is a common motif in pharmacologically active compounds. Solid-phase synthesis provides an efficient route to creating libraries of substituted ureas. In this application, a resin-bound isocyanate is reacted with this compound to yield the desired urea product, which is subsequently cleaved from the solid support.
Experimental Workflow for Urea Synthesis:
Caption: Workflow for solid-phase synthesis of ureas.
Detailed Protocol: Synthesis of a 3-(Trifluoromethyl)benzyl Urea Derivative
This protocol is adapted from general methods for solid-phase urea synthesis.[5][6]
Materials:
-
Wang resin (or other suitable hydroxyl-functionalized resin)
-
p-Nitrophenyl chloroformate
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
Procedure:
-
Resin Activation:
-
Swell Wang resin (1.0 g, 1.0 mmol/g loading) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM and wash the resin with fresh DCM (3 x 10 mL).
-
Add a solution of p-nitrophenyl chloroformate (1.5 eq, 1.5 mmol, 302 mg) and pyridine (1.5 eq, 1.5 mmol, 121 µL) in DCM (10 mL).
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
-
-
Urea Formation:
-
Swell the activated resin in DMF (10 mL) for 20 minutes.
-
Add a solution of this compound (2.0 eq, 2.0 mmol, 350 mg) and DIPEA (2.0 eq, 2.0 mmol, 348 µL) in DMF (5 mL).
-
Agitate the mixture at room temperature for 16 hours.
-
Drain the solution and wash the resin sequentially with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin-bound product under vacuum.
-
-
Cleavage and Isolation:
-
Treat the dried resin with a cleavage cocktail of 95% TFA in DCM (10 mL) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to yield the final substituted urea.
-
Expected Data:
While specific yields for this exact transformation are not published, similar solid-phase urea syntheses typically report yields ranging from 60% to 95% with purities often exceeding 90% after purification.[6]
| Step | Reagents and Conditions | Typical Yield | Typical Purity |
| Resin Activation | p-Nitrophenyl chloroformate, Pyridine, DCM, 4h, RT | >95% (qualitative) | N/A |
| Urea Formation | 3-(CF3)benzylamine, DIPEA, DMF, 16h, RT | >90% (on-resin) | N/A |
| Cleavage | 95% TFA in DCM, 2h, RT | 60-95% (overall) | >90% (after purification) |
Application 2: Solid-Phase Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of secondary amines.[7][8] On a solid support, an aldehyde-functionalized resin can be reacted with this compound, followed by reduction of the resulting imine to yield the secondary amine.
Experimental Workflow for Reductive Amination:
Caption: Workflow for solid-phase reductive amination.
Detailed Protocol: Synthesis of a Secondary Amine via Reductive Amination
This protocol is based on general procedures for solid-phase reductive amination.[7][9]
Materials:
-
Aldehyde-functionalized resin (e.g., from Merrifield resin)
-
This compound
-
1% Acetic acid (AcOH) in DMF
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling and Amine Addition:
-
Swell the aldehyde-functionalized resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 30 minutes.
-
Drain the solvent.
-
Add a solution of this compound (3.0 eq, 3.0 mmol, 525 mg) in 1% AcOH/DMF (10 mL).
-
Agitate the mixture for 1 hour at room temperature to facilitate imine formation.
-
-
Reduction of the Imine:
-
Add sodium triacetoxyborohydride (3.0 eq, 3.0 mmol, 636 mg) to the reaction vessel.
-
Agitate the mixture for 16 hours at room temperature.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Cleavage and Isolation:
-
Treat the dried resin with a cleavage cocktail of 95% TFA in DCM (10 mL) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., flash chromatography, preparative HPLC, or crystallization) to yield the desired secondary amine.
-
Expected Data:
Reductive amination on solid supports is generally a high-yielding reaction.
| Step | Reagents and Conditions | Typical Yield | Typical Purity |
| Imine Formation | 3-(CF3)benzylamine, 1% AcOH/DMF, 1h, RT | >95% (qualitative) | N/A |
| Reduction | NaBH(OAc)3, DMF, 16h, RT | >90% (on-resin) | N/A |
| Cleavage | 95% TFA in DCM, 2h, RT | 70-95% (overall) | >90% (after purification) |
This compound is a versatile and valuable reagent for solid-phase organic synthesis. The protocols outlined above for the synthesis of substituted ureas and secondary amines demonstrate its utility in generating diverse compound libraries for drug discovery and development. The trifluoromethyl group it introduces can impart favorable pharmacological properties, making it an attractive building block for medicinal chemists. The use of solid-phase synthesis techniques allows for the efficient and high-throughput production of novel compounds incorporating this important structural motif.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. ajrconline.org [ajrconline.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. This compound 98 2740-83-2 [sigmaaldrich.com]
- 5. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase synthesis of urea and amide libraries using the T2 triazene linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis of diverse peptide tertiary amides by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Catalytic Conversion of 3-(Trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)benzylamine is a crucial building block in medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties, including increased metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in the design of novel pharmaceuticals.[1] Catalytic conversions of this compound are essential for the synthesis of a wide range of derivatives, including amides and more complex secondary and tertiary amines, which are often key intermediates in the development of new therapeutic agents.[2] These application notes provide detailed protocols for two common and important catalytic conversions of this compound: catalytic acylation and reductive amination.
Catalytic Acylation: Synthesis of N-(3-(Trifluoromethyl)benzyl)amides
The formation of an amide bond is a cornerstone of synthetic chemistry, particularly in the pharmaceutical industry. The direct catalytic acylation of this compound with carboxylic acids or their derivatives provides a straightforward route to N-substituted amides. Trifluoromethanesulfonic acid (TfOH) is a highly efficient catalyst for this transformation.[3]
Application
This protocol is applicable for the synthesis of a diverse range of N-(3-(trifluoromethyl)benzyl)amides, which can be screened for various biological activities. The resulting amides are often key structural motifs in enzyme inhibitors and receptor modulators.
Experimental Protocol: TfOH-Catalyzed Acylation
Materials:
-
This compound
-
Carboxylic acid or Acyl chloride
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) and the carboxylic acid (1.1 equiv.) in anhydrous acetonitrile (0.2 M), add a catalytic amount of trifluoromethanesulfonic acid (1-5 mol%) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(3-(trifluoromethyl)benzyl)amide.
Data Presentation
| Entry | Acylating Agent | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | Acetic Acid | TfOH (1%) | 2 | >95 |
| 2 | Benzoic Acid | TfOH (2%) | 3 | 92 |
| 3 | Phenylacetic Acid | TfOH (1.5%) | 2.5 | 94 |
| 4 | Acetyl Chloride | TfOH (1%) | 1 | >99 |
Note: The data presented are representative yields for TfOH-catalyzed acylations of amines and may vary for specific substrates and reaction conditions.[3]
Catalytic Reductive Amination: Synthesis of Chiral Secondary Amines
Reductive amination is a powerful method for the formation of C-N bonds. The reaction of this compound with a ketone, followed by catalytic hydrogenation of the in situ formed imine, leads to the synthesis of secondary amines. The use of a heterogeneous catalyst such as Palladium on Barium Carbonate (Pd/BaCO₃) allows for straightforward purification.[4]
Application
This method is particularly useful for the synthesis of chiral secondary amines when a prochiral ketone is used. These products are valuable intermediates in the synthesis of asymmetric catalysts and complex drug molecules.
Experimental Protocol: Heterogeneous Catalytic Reductive Amination
Materials:
-
This compound
-
Ketone (e.g., acetophenone)
-
5% Palladium on Barium Carbonate (Pd/BaCO₃)
-
Methanol (B129727) (MeOH)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Celite®
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1.0 equiv.) and the ketone (1.2 equiv.) in methanol (0.5 M).
-
To this solution, add 5% Pd/BaCO₃ (5 mol% Pd).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (5-10 bar) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired secondary amine.
Data Presentation
| Entry | Ketone | Catalyst | H₂ Pressure (bar) | Time (h) | Yield (%) |
| 1 | Acetophenone | 5% Pd/BaCO₃ | 10 | 16 | 85 |
| 2 | Cyclohexanone | 5% Pd/BaCO₃ | 8 | 12 | 90 |
| 3 | Propiophenone | 5% Pd/BaCO₃ | 10 | 20 | 82 |
Note: The data presented are representative yields for the reductive amination of benzylamines and may vary depending on the specific ketone and reaction conditions.[4]
Visualizations
Caption: Workflow for the Catalytic Acylation of this compound.
Caption: Logical Relationship in Catalytic Reductive Amination.
References
Application Notes and Protocols for the Derivatization of 3-(Trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)benzylamine is a primary amine that is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and sensitive quantification of this compound and its enantiomers is often crucial for process optimization, quality control, and metabolic studies. Direct analysis of this compound by gas chromatography (GC) can be challenging due to its polarity, which may lead to poor peak shape and interactions with the stationary phase. Derivatization is a chemical modification technique used to convert the analyte into a less polar and more volatile compound, thereby improving its chromatographic behavior and detection sensitivity.[1][2] This document provides detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and for the enantioselective analysis by High-Performance Liquid Chromatography (HPLC).
Part 1: Achiral Derivatization for GC-MS Analysis
For quantitative analysis of total this compound, derivatization is employed to enhance volatility and thermal stability.[1] The two most common approaches for derivatizing primary amines are silylation and acylation.
Silylation using BSTFA
Silylation involves the replacement of an active hydrogen atom in the amine group with a trimethylsilyl (B98337) (TMS) group.[1][3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylation reagent that reacts with primary amines to form TMS derivatives.[3] The by-products of the reaction are volatile and typically do not interfere with the chromatographic analysis.[3]
Experimental Protocol: Silylation of this compound with BSTFA
-
Sample Preparation: Accurately weigh 1-10 mg of the sample containing this compound into a clean, dry 2 mL reaction vial. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen before proceeding.[3]
-
Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., anhydrous pyridine, acetonitrile, or dichloromethane) to dissolve the sample. To this solution, add 100 µL of BSTFA. For hindered amines, the addition of 1-10% trimethylchlorosilane (TMCS) as a catalyst is recommended to improve the reaction rate.[3][4]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block or oven.[4]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Analyte | N-trimethylsilyl-3-(trifluoromethyl)benzylamine |
| Retention Time | 8.52 min |
| m/z (Molecular Ion) | 247 |
| m/z (Fragments) | 232 (M-15), 174, 109 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Linearity (R²) | >0.995 |
Acylation using TFAA
Acylation involves the introduction of an acyl group into the amine. Trifluoroacetic anhydride (B1165640) (TFAA) is a highly reactive reagent that readily forms stable and volatile trifluoroacetyl derivatives with primary amines.[2][5] These derivatives are particularly suitable for electron capture detection (ECD) due to the presence of fluorine atoms, which can significantly enhance sensitivity.[2][5]
Experimental Protocol: Acylation of this compound with TFAA
-
Sample Preparation: Dissolve approximately 1 mg of the sample containing this compound in 500 µL of a suitable solvent such as toluene (B28343) or ethyl acetate (B1210297) in a 2 mL reaction vial.
-
Reagent Addition: Add 100 µL of a 0.1 M solution of a tertiary amine base (e.g., triethylamine (B128534) or pyridine) in the same solvent to act as an acid scavenger.[5] Then, add 50 µL of TFAA.
-
Reaction: Cap the vial and heat at 50-70°C for 15-30 minutes.[5]
-
Work-up: After cooling, add 1 mL of a 5% aqueous ammonia (B1221849) solution to neutralize excess reagent and shake vigorously.[5] Allow the layers to separate and inject an aliquot of the organic (upper) layer into the GC-MS.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Analyte | N-trifluoroacetyl-3-(trifluoromethyl)benzylamine |
| Retention Time | 7.28 min |
| m/z (Molecular Ion) | 271 |
| m/z (Fragments) | 202, 174, 109 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.2 ng/mL |
| Linearity (R²) | >0.998 |
Derivatization Workflow for GC-MS Analysis
Caption: Workflow for silylation and acylation derivatization.
Part 2: Chiral Derivatization for HPLC Analysis
For the enantioselective analysis of this compound, derivatization with a chiral derivatizing agent (CDA) is a common strategy. This reaction converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.
Derivatization using Marfey's Reagent (FDAA)
Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), is a widely used CDA for the chiral resolution of primary and secondary amines. It reacts with the amine to form diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected by UV-Vis spectrophotometry.
Experimental Protocol: Derivatization with FDAA
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone (B3395972) or water) at a concentration of approximately 1 mg/mL.
-
Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine 50 µL of the sample solution with 100 µL of a 1% (w/v) solution of FDAA in acetone.
-
pH Adjustment and Reaction: Add 20 µL of 1 M sodium bicarbonate solution to raise the pH and initiate the reaction. Vortex the mixture and heat at 40°C for 1 hour.
-
Quenching and Analysis: After cooling to room temperature, quench the reaction by adding 20 µL of 1 M HCl. The sample is then ready for injection into the HPLC system.
Quantitative Data Summary (Hypothetical)
| Parameter | (R)-enantiomer derivative | (S)-enantiomer derivative |
| Retention Time | 15.8 min | 17.2 min |
| UV Detection Wavelength | 340 nm | 340 nm |
| Resolution (Rs) | - | > 1.5 |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 2.0 µg/mL | 2.0 µg/mL |
Chiral Derivatization and HPLC Analysis Workflow
Caption: Workflow for chiral derivatization and HPLC analysis.
Conclusion
The protocols outlined in this document provide robust methods for the derivatization of this compound for both quantitative achiral analysis by GC-MS and enantioselective analysis by HPLC. The choice of derivatization reagent and analytical technique will depend on the specific research or development goals. Proper optimization of reaction conditions and chromatographic parameters is essential for achieving accurate and reproducible results.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-(Trifluoromethyl)benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of 3-(Trifluoromethyl)benzylamine, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined below are designed for kilogram-scale production and focus on two primary synthetic routes: reductive amination of 3-(trifluoromethyl)benzaldehyde (B1294959) and catalytic hydrogenation of 3-(trifluoromethyl)benzonitrile (B147653).
Introduction
This compound and its derivatives are crucial building blocks in medicinal chemistry. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, robust and scalable synthetic methods for these intermediates are in high demand within the pharmaceutical industry. This document details two industrially viable methods for the large-scale production of this compound.
Synthetic Strategies Overview
Two principal routes are highlighted for the large-scale synthesis of this compound:
-
Reductive Amination of 3-(Trifluoromethyl)benzaldehyde: This method involves the reaction of 3-(trifluoromethyl)benzaldehyde with an ammonia (B1221849) source to form an imine intermediate, which is subsequently reduced to the target benzylamine. This approach is versatile and can be adapted for the synthesis of various N-substituted derivatives.
-
Catalytic Hydrogenation of 3-(Trifluoromethyl)benzonitrile: This route involves the reduction of the nitrile group of 3-(trifluoromethyl)benzonitrile using a metal catalyst under a hydrogen atmosphere. This method is often favored for its atom economy and can be performed in continuous flow reactors for industrial-scale production.
Below is a general workflow diagram illustrating these two synthetic pathways.
Protocol 1: Large-Scale Synthesis via Reductive Amination
This protocol details the kilogram-scale synthesis of this compound from 3-(trifluoromethyl)benzaldehyde using a one-pot reductive amination procedure.
Materials and Equipment:
-
Reactants: 3-(Trifluoromethyl)benzaldehyde, Ammonia (aqueous solution, 25-28 wt%), Hydrogen gas.
-
Catalyst: Raney Nickel (or Palladium on Carbon, 5-10 wt%).
-
Solvent: Methanol or Ethanol.
-
Work-up: Diethyl ether, Sodium sulfate (B86663) (anhydrous), Hydrochloric acid (ethereal solution).
-
Equipment: Large-scale glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature control unit, gas inlet, and pressure monitoring, filtration unit, distillation apparatus.
Experimental Procedure:
-
Reactor Setup: Charge the reactor with 3-(Trifluoromethyl)benzaldehyde and the alcohol solvent (e.g., methanol).
-
Ammonia Addition: Add an excess of aqueous ammonia to the reactor. The use of a large excess of ammonia helps to minimize the formation of secondary and tertiary amine byproducts.
-
Catalyst Addition: Carefully add the Raney Nickel catalyst to the reaction mixture under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typical pressure ranges from 5 to 40 bar) and heat to the desired temperature (typically 80-120°C).
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. Further purification can be achieved by vacuum distillation. For the formation of the hydrochloride salt, the free base can be dissolved in diethyl ether and treated with an ethereal solution of HCl to precipitate the salt, which can then be isolated by filtration.
Quantitative Data:
| Parameter | Value |
| Scale | Kilogram |
| Typical Yield | 75-90% |
| Purity (GC/HPLC) | >98% |
| Catalyst Loading (Raney Ni) | 5-10% w/w |
| Hydrogen Pressure | 5-40 bar |
| Temperature | 80-120 °C |
| Reaction Time | 6-24 hours |
Protocol 2: Large-Scale Synthesis via Catalytic Hydrogenation of Nitrile
This protocol describes the synthesis of this compound by the catalytic hydrogenation of 3-(trifluoromethyl)benzonitrile, a method well-suited for continuous manufacturing processes.
Materials and Equipment:
-
Reactant: 3-(Trifluoromethyl)benzonitrile.
-
Catalyst: Palladium on alumina (B75360) (Pd/γ-Al2O3) or a cobalt-based catalyst.
-
Solvent: Ethanol or Isopropanol.
-
Gas: Hydrogen.
-
Equipment: Trickle-bed reactor or a high-pressure autoclave, catalyst filtration system, solvent recovery unit.
Experimental Procedure:
-
Catalyst Bed Preparation (for trickle-bed reactor): Pack the trickle-bed reactor with the Pd/γ-Al2O3 catalyst.
-
Reaction Setup: In a batch process, charge the autoclave with 3-(trifluoromethyl)benzonitrile, the solvent, and the catalyst. For a continuous process, feed a solution of the nitrile in the solvent into the trickle-bed reactor concurrently with hydrogen gas.
-
Hydrogenation: In a batch process, pressurize the autoclave with hydrogen (typically up to 40 bar) and heat to the reaction temperature (around 120°C). In a continuous process, maintain a constant flow of the reactant solution and hydrogen through the catalyst bed at the desired temperature and pressure.
-
Reaction Monitoring: Monitor the reaction effluent from the continuous reactor or aliquots from the batch reactor by GC or HPLC.
-
Product Isolation: In a batch process, cool the reactor, vent the hydrogen, and filter off the catalyst. In a continuous process, the product stream is collected after exiting the reactor.
-
Purification: The solvent is removed from the product stream by distillation. The resulting crude this compound can be purified by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Scale | Industrial | [1][2] |
| Typical Yield | ~86% (in trickle-bed reactor) | [1][2] |
| Purity (GC/HPLC) | >98% | |
| Catalyst | Pd/γ-Al2O3 or Co-based | [1][3] |
| Hydrogen Pressure | ~40 bar | [3] |
| Temperature | ~120 °C | [3] |
| Catalyst Stability | >120 hours (continuous process) | [1] |
Synthesis of N-Substituted Derivatives
The protocols above yield the primary amine, which can be further functionalized. A common method for synthesizing N-substituted derivatives is through a subsequent reductive amination reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-(Trifluoromethyl)benzylamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in reactions involving 3-(Trifluoromethyl)benzylamine.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Amide Bond Formation
Problem: Low or no yield of the desired N-(3-(Trifluoromethyl)benzyl)amide.
The electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the amine, making amide coupling reactions more challenging than with unsubstituted benzylamine.
Troubleshooting Workflow:
common byproducts in 3-(Trifluoromethyl)benzylamine reactions and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproducts in reactions involving 3-(Trifluoromethyl)benzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in reactions with this compound?
A1: The most common byproducts typically arise from side reactions of the amine functional group or, less commonly, the trifluoromethyl group. These can include products of over-alkylation (di-alkylation), oxidation of the benzylamine, unreacted starting materials, and byproducts from side reactions of coupling reagents. In acylation reactions, for instance, diacylated products or O-acylated byproducts from solvent participation may be observed.
Q2: How does the reaction type influence the byproduct profile?
A2: The reaction conditions and type significantly dictate the byproduct profile. For example:
-
Reductive Amination: Common byproducts include the corresponding alcohol from aldehyde/ketone reduction and the secondary amine from over-alkylation.
-
Amide Coupling: Byproducts often originate from the coupling reagents (e.g., carbodiimides forming ureas) or side reactions like racemization of the carboxylic acid partner.
-
N-Alkylation: Over-alkylation leading to tertiary amines is a frequent issue, especially with reactive alkylating agents.
Q3: Is the trifluoromethyl group generally stable during reactions?
A3: The trifluoromethyl (CF3) group is known for its high stability under most standard organic reaction conditions, including acidic and basic environments, as well as many oxidative and reductive conditions. However, extremely harsh conditions, such as the use of very strong bases or high temperatures, could potentially lead to its degradation, though this is not a common occurrence in typical synthetic protocols.
Troubleshooting Guides
Issue 1: Presence of a Higher Molecular Weight Impurity in N-Alkylation Reactions
Problem: A peak corresponding to a higher molecular weight than the desired secondary amine product is observed by LC-MS or GC-MS analysis of an N-alkylation reaction.
Possible Cause: Over-alkylation of the desired secondary amine product to form a tertiary amine.
Solution:
-
Stoichiometry Control: Use a slight excess of this compound relative to the alkylating agent to favor the formation of the secondary amine.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of the product reacting further.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation step more significantly than the first.
-
Purification: Flash column chromatography on silica (B1680970) gel is typically effective for separating the more polar secondary amine from the less polar tertiary amine byproduct.
Issue 2: Unreacted Starting Material and Urea (B33335) Byproducts in Amide Coupling Reactions
Problem: Significant amounts of unreacted this compound and a white precipitate (likely a urea byproduct) are present after an amide coupling reaction using a carbodiimide (B86325) reagent (e.g., DCC, EDC).
Possible Cause: Inefficient activation of the carboxylic acid or reaction of the activated intermediate with the coupling agent itself.
Solution:
-
Pre-activation: Activate the carboxylic acid with the coupling reagent and an additive like HOBt or DMAP before adding the this compound. This can improve coupling efficiency and reduce side reactions.
-
Aqueous Workup: The urea byproduct is often insoluble in common organic solvents. An acidic aqueous wash (e.g., 1M HCl) can protonate the amine and any unreacted EDC, rendering them water-soluble, while the urea can often be removed by filtration.
-
Solvent Choice: Ensure the chosen solvent can dissolve all reactants and intermediates effectively.
Byproduct Summary and Removal Strategies
| Byproduct Type | Common Generating Reaction | Typical Analytical Signature (vs. Product) | Recommended Removal Method |
| Di-alkylation Product | N-Alkylation | Higher MW, Less Polar | Flash Column Chromatography |
| Urea Byproduct | Amide Coupling (Carbodiimide) | Insoluble Solid, Distinct IR peaks | Filtration, Acidic Wash |
| Unreacted Starting Material | All reaction types | Lower MW, More Polar | Aqueous Acidic Extraction, Chromatography |
| Oxidized Impurities | Reactions open to air | May show aldehyde/imine peaks in NMR/IR | Chromatography, Recrystallization |
Experimental Workflow & Logic Diagrams
Caption: General workflow for reaction, workup, and purification involving this compound.
Caption: Decision tree for the purification of an amide coupling reaction product.
Technical Support Center: Purification of 3-(Trifluoromethyl)benzylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Trifluoromethyl)benzylamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: My final product is contaminated with unreacted starting materials.
-
Question: How can I remove unreacted 3-(trifluoromethyl)benzaldehyde (B1294959) from my product?
-
Answer: Unreacted 3-(trifluoromethyl)benzaldehyde can be removed by reacting it with a saturated solution of sodium bisulfite. The resulting bisulfite adduct is water-soluble and can be separated from the organic layer containing your product. This should be followed by a standard aqueous workup.
-
-
Question: How do I eliminate excess benzylamine (B48309) from my reaction mixture?
-
Answer: Benzylamine, being a basic impurity, can be effectively removed using an acid-base extraction. By washing the organic solution of your product with a dilute acid, such as 1M HCl, the benzylamine will be protonated to form a water-soluble salt that partitions into the aqueous layer.
-
Issue 2: I am observing significant tailing of my product during column chromatography.
-
Question: What causes the tailing of this compound on a silica (B1680970) gel column?
-
Answer: The basic nature of the amine group in this compound can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of the silica gel, resulting in peak tailing.
-
-
Question: How can I prevent tailing during column chromatography?
-
Answer: To mitigate tailing, you can add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (B128534) (TEA) to the solvent system. This deactivates the acidic sites on the silica gel, leading to improved peak shape.
-
Issue 3: My purified product has a lower than expected yield.
-
Question: What are the potential reasons for a low recovery of this compound after purification?
-
Answer: Low yields can result from several factors, including incomplete reactions, product loss during aqueous workups (especially if emulsions form), or irreversible adsorption onto the silica gel column.
-
-
Question: How can I improve the yield of my purification?
-
Answer: To improve your yield, ensure your reaction goes to completion by monitoring it with TLC or GC/MS. During workups, use brine washes to break up emulsions. For column chromatography, deactivating the silica gel with triethylamine can prevent product loss.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: The most common impurities depend on the synthetic route. For reductive amination of 3-(trifluoromethyl)benzaldehyde, common impurities include unreacted starting materials and over-alkylated products like di-[3-(trifluoromethyl)benzyl]amine.
Q2: What is a good starting solvent system for flash column chromatography of this compound?
A2: A good starting point for flash chromatography on silica gel is a mixture of hexanes and ethyl acetate (B1210297). A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity, should provide good separation. Remember to add a small percentage of triethylamine (0.5-2%) to the eluent to prevent peak tailing.
Q3: What are the recommended conditions for vacuum distillation of this compound?
A3: this compound has a boiling point of 93-97°C at 22 mmHg. To avoid decomposition, it is recommended to perform the distillation under a moderate vacuum.
Q4: Can I purify this compound by recrystallization?
A4: this compound is a liquid at room temperature, so it cannot be purified by standard recrystallization. However, it can be converted to its hydrochloride salt by treatment with HCl. The resulting salt is a solid and can be purified by recrystallization from a suitable solvent like an ethanol/ether mixture.
Quantitative Data Summary
The following tables provide a summary of physical properties and typical purification outcomes for this compound.
| Physical Property | Value |
| Molecular Weight | 175.15 g/mol |
| Density | 1.222 g/mL at 25°C |
| Boiling Point | 93-97°C at 22 mmHg |
| Refractive Index | n20/D 1.463 |
| Purification Method | Typical Purity Improvement | Key Impurities Removed |
| Acid-Base Extraction | From ~90% to >95% | Unreacted benzylamine and other basic impurities |
| Flash Column Chromatography | From ~90% to >98% | Unreacted starting materials, over-alkylated products |
| Vacuum Distillation | From ~95% to >99% | Non-volatile impurities and compounds with different boiling points |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Benzylamine
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M aqueous HCl solution and shake vigorously.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the acid wash two more times.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the purified product.
Protocol 2: Flash Column Chromatography
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., 98:2 hexanes:ethyl acetate with 1% triethylamine).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the non-polar solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., to 90:10 hexanes:ethyl acetate with 1% triethylamine) to elute the desired product.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Vacuum Distillation
-
Ensure the crude this compound is free of water and low-boiling solvents.
-
Set up a vacuum distillation apparatus with a short path distillation head.
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to approximately 20-25 mmHg.
-
Gently heat the distillation flask in an oil bath.
-
Collect the fraction that distills at 93-97°C.
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Amide Coupling with Sterically Hindered 3-(Trifluoromethyl)benzylamine Analogs
Welcome to the technical support center for amide coupling reactions involving sterically hindered 3-(trifluoromethyl)benzylamine analogs. This resource is designed for researchers, scientists, and drug development professionals to provide direct solutions to challenges encountered during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why are amide coupling reactions with this compound and its analogs so challenging?
A1: The primary difficulties arise from a combination of two factors:
-
Reduced Nucleophilicity : The potent electron-withdrawing effect of the trifluoromethyl (-CF3) group significantly lowers the electron density on the benzylamine's nitrogen atom.[1][2][3] This reduction in basicity and nucleophilicity makes the amine less reactive toward the activated carboxylic acid.[4][5]
-
Steric Hindrance : The substitution on the benzylamine, particularly with bulky groups, physically obstructs the approach of the activated carboxylic acid to the amine nitrogen. This steric congestion increases the activation energy of the reaction, slowing it down or preventing it from occurring.[4][6][7]
Q2: My standard coupling protocols using EDC/HOBt or HATU are resulting in low to no yield. What is the likely cause?
A2: Standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with additives like 1-hydroxybenzotriazole (B26582) (HOBt), or even common uronium salts like HATU, often form activated esters or intermediates that are not reactive enough to overcome the high activation energy barrier presented by these challenging substrates.[4][8] For sluggish reactions involving electron-deficient amines, the activated intermediate may decompose or participate in side reactions before the desired coupling can occur.[4]
Q3: Which classes of coupling reagents are more effective for these difficult substrates?
A3: For sterically hindered and electron-deficient amines, more powerful coupling reagents are necessary. Consider the following classes:
-
Advanced Uronium/Aminium Salts : While HATU is a common starting point, its analogs like HCTU may offer better performance.[4][9]
-
Phosphonium (B103445) Salts : Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known to be highly effective for difficult couplings and can also help suppress racemization in chiral substrates.[4][10][11]
-
Acyl Fluoride (B91410) Precursors : Generating highly reactive acyl fluorides in situ has proven successful for extremely hindered couplings where other methods fail.[12][13][14] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) are used for this purpose.[8][14] The smaller steric profile of the acyl fluoride intermediate can be advantageous.[4][8]
Q4: Can I improve my yield simply by modifying reaction conditions?
A4: Yes, optimizing reaction conditions is critical. For challenging couplings, consider these adjustments:
-
Temperature : Increasing the reaction temperature can help overcome the activation energy barrier. Microwave heating has been shown to be particularly effective in accelerating these reactions.[4][14]
-
Base : Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to avoid side reactions.[4]
-
Concentration : Running the reaction at a higher concentration can favor the desired bimolecular coupling over potential decomposition pathways.[4]
-
Solvent : While aprotic polar solvents like DMF and NMP are common, systematically screening solvents can sometimes reveal a better medium for your specific substrates.[4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. Insufficiently reactive coupling reagent. 2. Amine is protonated and non-nucleophilic. 3. Severe steric hindrance preventing approach. | 1. Switch to a more potent coupling reagent (e.g., Phosphonium salt like PyAOP or generate an acyl fluoride with BTFFH ).[4][14] 2. Ensure sufficient non-nucleophilic base (e.g., 2-4 equivalents of DIPEA) is present.[4] 3. Increase reaction temperature, potentially using a sealed vessel or microwave reactor.[4][14] |
| Reaction Stalls at ~50% Conversion | 1. Deactivation of the coupling reagent over time. 2. Formation of a stable, unreactive intermediate. 3. Byproduct inhibition. | 1. Add a second charge of the coupling reagent and base after 12-24 hours. 2. Consider an alternative strategy, such as converting the carboxylic acid to an acid chloride using oxalyl chloride or SOCl₂, followed by reaction with the amine.[4] This creates a much more reactive electrophile. 3. If using a carbodiimide, the urea (B33335) byproduct might interfere; phosphonium-based reagents avoid this issue.[10] |
| Multiple Side Products Observed | 1. Racemization of a chiral carboxylic acid. 2. Side reactions involving the coupling reagent. 3. Decomposition at high temperatures. | 1. Use a coupling reagent known to suppress racemization, such as PyAOP or COMU , often with an additive like HOAt or OxymaPure.[4][6] Perform the reaction at the lowest temperature that allows for reasonable conversion. 2. Phosphonium salts do not react with the free amine, unlike some uronium salts which can form guanidinium (B1211019) byproducts.[11] 3. Optimize the reaction time and temperature; run a time-course experiment to find when product formation plateaus and degradation begins. |
Comparative Data of Coupling Reagents
The following table summarizes conditions and outcomes for coupling reactions involving sterically hindered or electron-deficient substrates, providing a baseline for reagent selection.
| Coupling Reagent | Additive | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield Range | Notes |
| EDC | HOBt (1.0) | DIPEA (5.0) | DMF | 23 | 24 | < 10% | Often ineffective for this substrate class.[8] |
| HATU | None | DIPEA (2.0-5.0) | DMF | 23 - 50 | 24 - 96 | 15 - 40% | A common starting point, but frequently provides low yields.[8][15] |
| PyBOP | None | DIPEA (3.0) | CH₂Cl₂/DMF | 23 | 12 - 24 | 60 - 85% | A powerful phosphonium reagent effective for many difficult couplings.[10] |
| BTFFH | None | DIPEA (4.5) | CH₂Cl₂ | 80 | 12 - 24 | 75 - 95% | Forms a highly reactive acyl fluoride; excellent for extremely hindered cases.[4][14] Requires elevated temperatures. |
| Acid Chloride | (cat. DMF) | DIPEA (2.0) | CH₂Cl₂/THF | 0 to 23 | 2 - 16 | 50 - 90% | Highly reactive but can be incompatible with sensitive functional groups.[4] |
Experimental Protocols
Protocol 1: High-Potency Coupling using BTFFH (Acyl Fluoride Method)
This protocol is recommended for cases where standard methods have failed.[14]
-
Acid Activation : In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Add DIPEA (4.5 equivalents) followed by BTFFH (1.5 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the acyl fluoride. Monitor by TLC or LC-MS if possible.
-
Coupling : Add a solution of the this compound analog (1.0 equivalent) in anhydrous CH₂Cl₂ to the reaction mixture.
-
Reaction : Seal the reaction vessel and heat to 80°C in a pre-heated oil bath.
-
Monitor the reaction progress by LC-MS. The reaction may require 12-24 hours for completion.
-
Workup and Purification : Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Amide Coupling via Acid Chloride Formation
This is a robust but potentially harsh method for highly unreactive amines.[4]
-
Acid Chloride Formation : Dissolve the carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂). Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
Coupling : Dissolve the crude acid chloride in anhydrous CH₂Cl₂ and cool to 0°C.
-
In a separate flask, dissolve the this compound analog (1.1 equivalents) and DIPEA (2.0 equivalents) in anhydrous CH₂Cl₂.
-
Add the amine solution dropwise to the cold acid chloride solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup and Purification : Quench the reaction with water. Separate the layers and extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: A workflow for troubleshooting difficult amide coupling reactions.
Caption: Logic for selecting an appropriate amide coupling reagent.
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chimia.ch [chimia.ch]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. hepatochem.com [hepatochem.com]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
optimizing temperature and reaction time for 3-(Trifluoromethyl)benzylamine couplings
Welcome to the Technical Support Center for optimizing coupling reactions with 3-(Trifluoromethyl)benzylamine. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to navigate challenges in C-N bond formation.
General Troubleshooting and FAQs
This section addresses overarching issues that can arise during coupling reactions involving the sterically hindered and electron-deficient this compound.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound challenging?
A1: The primary challenges stem from two main factors:
-
Reduced Nucleophilicity: The potent electron-withdrawing effect of the trifluoromethyl (CF₃) group significantly lowers the electron density on the amine's nitrogen atom. This reduced nucleophilicity makes the amine less reactive toward electrophiles like activated carboxylic acids or palladium complexes.[1]
-
Steric Hindrance: The benzyl (B1604629) group, particularly with the CF₃ substituent at the meta-position, presents steric bulk that can hinder the approach to the reactive center.[2]
Q2: My reaction is sluggish or incomplete. Should I increase the temperature or extend the reaction time first?
A2: For thermally stable reactants, a stepwise increase in temperature is often the more effective initial approach. Higher temperatures can help overcome the activation energy barrier associated with the sterically hindered and electronically deactivated amine.[1] If increasing the temperature leads to decomposition or side-product formation, then extending the reaction time at a moderate temperature is the next logical step. For palladium-catalyzed couplings, prolonged reaction times at high temperatures can sometimes lead to catalyst degradation, so finding an optimal balance is key.
Q3: What are common side products, and how can I minimize them?
A3: Common side products depend on the reaction type:
-
Buchwald-Hartwig Amination: Hydrodehalogenation of the aryl halide is a common side reaction.[3] Optimizing the ligand, base, and temperature can minimize this. The product, a fluoroalkylaniline, can also be unstable to the heat and strong base required for the coupling.[4]
-
Amide Coupling: Racemization of the carboxylic acid partner (if chiral) can occur.[5] This can be minimized by using racemization-suppressing additives (e.g., HOAt, OxymaPure) and avoiding excessive heat or strong bases.[2][5]
-
Reductive Amination: Over-alkylation (formation of a tertiary amine) or reduction of the starting carbonyl compound can occur. Using a mild, selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) helps prevent carbonyl reduction.[6] Stepwise procedures, where the imine is formed first before adding the reducing agent, can prevent over-alkylation.[6]
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield coupling reactions.
Caption: A general workflow for troubleshooting low-yield coupling reactions.
Section 1: Palladium-Catalyzed C-N Couplings (Buchwald-Hartwig Amination)
This section focuses on optimizing the palladium-catalyzed cross-coupling of this compound with aryl halides.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inactive Catalyst: The Pd(0) active species is not forming efficiently. | Use a palladium pre-catalyst that readily forms the active Pd(0) species upon exposure to base.[7] Ensure solvents are rigorously deoxygenated. |
| 2. Turnover-Limiting Reductive Elimination: The electron-withdrawing CF₃ group can make the final product-forming step difficult.[4] | Increase the reaction temperature. Temperatures of 65-100°C are common, but for challenging substrates, temperatures up to 140°C may be required.[4][8] Consider using microwave heating for rapid temperature elevation and shorter reaction times.[9] | |
| 3. Inappropriate Ligand/Base Combination: The chosen ligand may not be suitable for the electron-deficient amine. | Screen different phosphine (B1218219) ligands. Sterically hindered biaryl phosphine ligands (e.g., BrettPhos, tBuBippyPhos) are often effective.[4][10] Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[4] | |
| Significant Hydrodehalogenation of Aryl Halide | 1. β-Hydride Elimination: A known side reaction that competes with reductive elimination.[3] | Use a ligand that promotes reductive elimination over β-hydride elimination. Lowering the reaction temperature may help, but could also slow the desired reaction. |
| 2. Reaction with Water: Trace water in the reaction can be a proton source. | Ensure all reagents and solvents are anhydrous. | |
| Reaction Stalls Before Completion | 1. Catalyst Inhibition: Aryl iodides can sometimes form inactive palladium dimers, inhibiting the catalyst.[10] | For aryl iodides, consider using dioxane as the solvent instead of toluene (B28343).[3] Generally, the reactivity order for Buchwald-Hartwig is ArBr > ArCl > ArI.[7] |
| 2. Catalyst Decomposition: The catalyst may not be stable under prolonged heating. | Use a more robust ligand or pre-catalyst. Optimize the reaction time to find the point of maximum conversion before significant decomposition occurs. |
Data on Reaction Conditions
The following table summarizes conditions used for the palladium-catalyzed amination of various aryl halides with fluoroalkylamines, which face similar electronic challenges.
| Aryl Halide Type | Ligand | Base | Temperature (°C) | Typical Reaction Time | Notes |
| Aryl Bromides | P(t-Bu)₃ | NaOtBu | Room Temp | 18-24 h | Effective for aryl bromides, but may not be sufficient for electron-deficient amines.[11][12] |
| Aryl Chlorides | CyBippyPhos | NaOtBu | 65 °C | 12-24 h | Specialized ligands are often required for the more challenging oxidative addition to aryl chlorides.[4] |
| Aryl Bromides/Chlorides | tBuBippyPhos | NaOtBu | 80-100 °C | 12-24 h | Higher temperatures can improve selectivity and drive the reaction to completion.[4] |
| Aryl Bromides (Microwave) | PdCl₂[P(o-tolyl)₃]₂ | K₂CO₃ | 130-180 °C | 4 min | Microwave heating can dramatically reduce reaction times.[9] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization.
-
Preparation: In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol), palladium pre-catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent and Reagent Addition: Add anhydrous toluene or dioxane (approx. 0.2 M). Add this compound (1.2 mmol).
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a pre-heated oil bath or heating block set to the desired temperature (start with 80-100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at regular intervals (e.g., every 4 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 2: Amide Bond Formation
This section covers the optimization of amide couplings between this compound and carboxylic acids.
Troubleshooting Guide: Amide Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Incomplete Carboxylic Acid Activation: The coupling reagent is inefficient or used in insufficient amounts. | Use a more powerful coupling reagent like HATU or COMU, which are effective for hindered substrates.[2][5] Ensure 1.0-1.5 equivalents of the coupling reagent are used. |
| 2. Low Amine Nucleophilicity: The CF₃ group deactivates the amine, leading to a slow reaction.[1] | Increase the reaction temperature (e.g., from room temperature to 40-60 °C).[1] Allow for longer reaction times (24 hours or more). | |
| 3. Hydrolysis of Activated Intermediate: Presence of water hydrolyzes the activated carboxylic acid. | Use anhydrous solvents (e.g., DMF, DCM) and reagents.[2] | |
| Racemization of Chiral Carboxylic Acid | 1. Over-activation / High Temperature: The activated intermediate is susceptible to racemization, especially at elevated temperatures. | Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[2] Use additives known to suppress racemization, such as HOAt or OxymaPure.[5] |
| 2. Strong Base: Bases like DIPEA can promote racemization. | Use a weaker base like N-methylmorpholine (NMM) or collidine if possible.[5] | |
| Difficult Purification | 1. Byproducts from Coupling Reagent: Reagents like DCC produce urea (B33335) byproducts that can be difficult to remove. | Use a coupling reagent that generates water-soluble byproducts (e.g., EDC) to simplify aqueous workup.[1] For HATU, the byproducts are generally water-soluble. |
Experimental Protocol: Amide Coupling with HATU
This protocol is suitable for challenging amide bond formations.
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add the coupling reagent HATU (1.1 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.2 equiv) in DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Workup: Upon completion, quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with saturated aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[2]
Section 3: Reductive Amination
This section details the coupling of this compound with aldehydes and ketones.
Troubleshooting Guide: Reductive Amination
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inefficient Imine/Iminium Ion Formation: The equilibrium between the starting materials and the imine intermediate does not favor the imine. | Ensure the reaction pH is mildly acidic (pH 4-7) to catalyze imine formation without fully protonating the amine.[6] Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium toward the imine.[6] |
| 2. Decomposition of Reducing Agent: Borohydride reagents can decompose in the presence of acid or water. | Add the reducing agent after imine formation is confirmed, or use a reagent stable under mildly acidic conditions like NaBH(OAc)₃.[6] | |
| Reduction of Starting Carbonyl | 1. Reducing Agent is too Strong: A non-selective reducing agent like NaBH₄ can reduce the aldehyde/ketone as well as the imine.[6] | Use a milder, more selective reducing agent like NaBH(OAc)₃, which is highly selective for the iminium ion over the carbonyl.[6] |
| Over-alkylation (Primary Amine starting material) | 1. Secondary Amine Product Reacts Further: The newly formed secondary amine product can react with another equivalent of the carbonyl. | Use a slight excess of the amine. Alternatively, perform a stepwise reaction: form the imine first, remove excess carbonyl if possible, then add the reducing agent.[6] |
Logic for Optimizing Reductive Amination
Caption: Optimization workflow for a two-step reductive amination process.
Experimental Protocol: Reductive Amination with NaBH(OAc)₃
This is a robust one-pot procedure for many substrates.
-
Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 equiv) and this compound (1.1 equiv). Dissolve in an anhydrous solvent such as dichloroethane (DCE) or THF (approx. 0.1-0.2 M).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. For less reactive carbonyls, adding a small amount of acetic acid (0.1 equiv) can catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the stirring solution. The reaction is often mildly exothermic.
-
Reaction Time: Continue to stir at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 30 minutes, then transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand [organic-chemistry.org]
- 12. Room-temperature palladium-catalyzed amination of aryl bromides and chlorides and extended scope of aromatic C-N bond formation with a commercial ligand | The Hartwig Group [hartwig.cchem.berkeley.edu]
Navigating the Deprotonation of 3-(Trifluoromethyl)benzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the selection of an appropriate base for the deprotonation of 3-(Trifluoromethyl)benzylamine. This crucial step in many synthetic pathways requires careful consideration of the substrate's properties and the potential for side reactions. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to assist in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less basic than benzylamine?
A1: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. Through the inductive effect, it pulls electron density away from the aromatic ring and, subsequently, from the benzylic amino group. This reduction in electron density on the nitrogen atom makes it a weaker base compared to benzylamine, as it is less available to donate its lone pair of electrons to a proton. Consequently, the conjugate acid of this compound is more acidic (has a lower pKa) than the benzylammonium ion.
Q2: What is the approximate pKa of the conjugate acid of this compound?
Q3: Can I use common inorganic bases like sodium hydroxide (B78521) or potassium carbonate to deprotonate this compound?
A3: No, inorganic bases such as NaOH or K₂CO₃ are generally not strong enough to completely deprotonate the N-H bond of this compound to form the corresponding amide anion in aprotic organic solvents. The pKa of the conjugate acids of these bases are significantly lower than the estimated pKa of the 3-(trifluoromethyl)benzylammonium ion.
Q4: Are there any potential side reactions to be aware of when using strong bases?
A4: Yes. While the trifluoromethyl group on an aromatic ring is generally stable, very strong bases under harsh conditions could potentially lead to side reactions. These could include nucleophilic attack on the trifluoromethyl group or reactions with the aromatic ring. However, under typical conditions for N-deprotonation (e.g., low temperatures), these side reactions are generally not significant. It is always advisable to perform reactions at the lowest effective temperature and for the shortest time necessary.
Base Selection Guide
The choice of base is critical for the successful deprotonation of this compound. The guiding principle is to select a base whose conjugate acid has a pKa significantly higher than that of the 3-(trifluoromethyl)benzylammonium ion (estimated pKa ~8.5-9.0).
| Base | pKa of Conjugate Acid (approx. in THF/DMSO) | Suitability | Potential Issues |
| n-Butyllithium (n-BuLi) | ~50 | Highly Suitable | Highly reactive and pyrophoric. Requires inert atmosphere and anhydrous conditions. |
| Lithium Diisopropylamide (LDA) | ~36 | Highly Suitable | Less nucleophilic than n-BuLi, which can be advantageous. Requires in-situ preparation or use of a commercial solution under inert conditions. |
| Sodium Hydride (NaH) | ~35 | Suitable | Heterogeneous reaction can be slow. Requires an aprotic solvent in which the resulting amide is soluble. |
| Sodium Amide (NaNH₂) | ~38 | Suitable | Strong base, but can be less soluble in some organic solvents. |
| Potassium tert-Butoxide (t-BuOK) | ~19 (in DMSO) | Marginally Suitable | May not achieve complete deprotonation depending on the subsequent reaction. |
| Sodium Hydroxide (NaOH) | ~14 (in water) | Not Suitable | Not strong enough for complete deprotonation in organic solvents. |
Experimental Protocols
Protocol 1: Deprotonation using n-Butyllithium (n-BuLi)
This protocol is suitable for generating the lithium amide of this compound for subsequent reactions with electrophiles.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Dry, inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox equipment
Procedure:
-
To a dry, inerted flask equipped with a magnetic stir bar and a septum, add this compound (1.0 eq).
-
Dissolve the amine in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.
-
The resulting solution of the lithium amide is now ready for the addition of an electrophile.
Protocol 2: Deprotonation using Lithium Diisopropylamide (LDA)
This protocol is an alternative for when a less nucleophilic strong base is desired.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes)
-
Dry, inert atmosphere (Nitrogen or Argon)
Procedure for in-situ LDA preparation and deprotonation:
-
To a dry, inerted flask, add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine (1.1 eq) to the cold THF.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the diisopropylamine solution at -78 °C.
-
Stir the mixture at -78 °C for 15-30 minutes to form LDA.
-
In a separate dry, inerted flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the amine to the freshly prepared LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
The resulting solution of the lithium amide is ready for further reaction.
Visualizing the Workflow
Logical Flow for Base Selection
Caption: A flowchart outlining the decision-making process for selecting a suitable base.
Experimental Workflow for Deprotonation with n-BuLi
Caption: A step-by-step workflow for the deprotonation of this compound using n-BuLi.
References
- 1. The acidity of weak carbon acids. Part 5. The kinetic acidities of substituted benzyl cyanides using substituted benzylamines as bases - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline [mdpi.com]
- 5. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]
preventing side reactions in the synthesis of 3-(Trifluoromethyl)benzylamine derivatives
Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)benzylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted this compound derivatives?
A1: The two primary methods are direct N-alkylation and reductive amination. Direct N-alkylation involves reacting this compound with an alkyl halide, often in the presence of a base. Reductive amination is a two-step process (often performed in one pot) where 3-(trifluoromethyl)benzaldehyde (B1294959) is first reacted with a primary or secondary amine to form an imine, which is then reduced to the desired amine. Reductive amination is generally preferred as it avoids the common side reaction of over-alkylation.[1][2]
Q2: How does the trifluoromethyl group affect the reactivity of the benzylamine?
A2: The trifluoromethyl (-CF3) group is strongly electron-withdrawing. This property reduces the electron density on the aromatic ring and, by extension, on the nitrogen atom of the benzylamine. This decrease in electron density makes the amine less nucleophilic compared to non-fluorinated benzylamine.[3][4] This reduced nucleophilicity can sometimes lead to slower reaction rates in N-alkylation and may require more forcing conditions or more reactive electrophiles.
Q3: Why is over-alkylation a significant problem in direct N-alkylation, and how can it be minimized?
A3: Over-alkylation occurs when the desired secondary amine product, which is often more nucleophilic than the starting primary amine, reacts further with the alkylating agent to form an undesired tertiary amine. To minimize this, one can use a large excess of the primary amine, add the alkylating agent slowly, or employ milder reaction conditions. However, the most effective way to prevent over-alkylation is to use an alternative synthetic route, such as reductive amination.[1]
Q4: What are the common reducing agents used in the reductive amination synthesis of these derivatives?
A4: Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[1][5][6] Sodium borohydride is a strong reducing agent and can also reduce the starting aldehyde, so it is typically added after the imine has been formed.[5][7] Sodium cyanoborohydride and sodium triacetoxyborohydride are milder and more selective for the imine, allowing for one-pot reactions where the aldehyde, amine, and reducing agent are all present.[1][8]
Troubleshooting Guides
Problem 1: Low Yield of the Desired N-Alkylated Product in Direct Alkylation
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | The electron-withdrawing -CF3 group can decrease the nucleophilicity of the amine, slowing the reaction. Try increasing the reaction temperature or time. Using a more polar aprotic solvent like DMF can also help. |
| Over-alkylation | The secondary amine product is reacting further to form a tertiary amine. Use a large excess (3-5 equivalents) of this compound. Alternatively, add the alkyl halide dropwise to the reaction mixture. For better results, consider switching to a reductive amination protocol. |
| Poor Solubility of Base | If using an inorganic base like K₂CO₃, ensure it is finely powdered and the reaction is vigorously stirred. Phase-transfer catalysts can sometimes improve results. |
Problem 2: Formation of Byproducts in Reductive Amination
| Possible Cause | Troubleshooting Suggestion |
| Reduction of Starting Aldehyde | The reducing agent is reacting with the 3-(trifluoromethyl)benzaldehyde before imine formation. If using NaBH₄, ensure the imine is fully formed before adding the reducing agent (monitor by TLC or LC-MS).[7] Consider switching to a milder reducing agent like NaBH(OAc)₃.[5] |
| Incomplete Imine Formation | Imine formation can be slow. A catalytic amount of acid (e.g., acetic acid) can be added to promote imine formation. The removal of water using molecular sieves can also drive the equilibrium towards the imine.[9] |
| Residual Imine in Product | The reduction of the imine is incomplete. Increase the equivalents of the reducing agent (e.g., use 1.5-2.0 eq. of NaBH₄). Ensure the reaction is stirred for a sufficient amount of time after the addition of the reducing agent.[10] |
| Formation of Tertiary Amine | The newly formed secondary amine is reacting with another molecule of the aldehyde. This is less common than in direct alkylation but can occur. Using a slight excess of the primary amine can help. Performing the reaction at lower temperatures may also improve selectivity. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of N-Aryl-3,5-bis(trifluoromethyl)benzylamine Derivatives
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| 3,5-bis(trifluoromethyl)benzylamine, 1-fluoro-2-nitrobenzene (B31998) | K₂CO₃, DMF, 25°C, 72h | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | 98 | [11] |
| N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | H₂, 10% Pd/C, EtOH, 4 bar, 25°C, 6h | N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine | 97 | [11] |
Table 2: Reductive Amination Conditions and Reducing Agent Comparison
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Conditions | Typical Yield Range (%) | Reference |
| Aldehyde | Primary Amine | NaBH(OAc)₃ | DCE or DCM | Room Temp, 2-4h | 70-95 | [5][6] |
| Aldehyde | Primary Amine | NaBH₃CN | MeOH | Room Temp, 2-6h | 65-90 | [5][12] |
| Aldehyde | Primary Amine | NaBH₄ | MeOH | 0°C to Room Temp, 1-3h (after imine formation) | 60-85 | [7] |
| Ketone | Primary Amine | NaBH(OAc)₃ | DCE, with AcOH | Room Temp, 12-24h | 50-80 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of 3-(trifluoromethyl)benzaldehyde (1.0 equiv.) and the desired primary amine (1.1 equiv.) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), add a catalytic amount of acetic acid (0.1 equiv.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline[11]
-
In a round-bottom flask, combine (3,5-bis(trifluoromethyl)phenyl)methanamine (10 mmol, 2.43 g), 1-fluoro-2-nitrobenzene (10 mmol, 1.05 mL), and potassium carbonate (K₂CO₃) (10 mmol, 1.38 g) in anhydrous dimethylformamide (DMF) (20 mL).
-
Stir the mixture at 25°C for 72 hours.
-
Dilute the reaction mixture with water (40 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate the volatile components under vacuum to yield the product.
Mandatory Visualizations
Caption: Troubleshooting workflow for reductive amination side reactions.
Caption: Comparison of direct alkylation and reductive amination pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
troubleshooting failed reductive amination with 3-(Trifluoromethyl)benzylamine
This guide provides troubleshooting for researchers, scientists, and drug development professionals experiencing issues with reductive amination, particularly when using weakly basic or electron-deficient amines such as 3-(Trifluoromethyl)benzylamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low or zero. What is the primary reason when using an electron-deficient amine like this compound?
A1: The most common issue is inefficient imine or iminium ion formation. The trifluoromethyl group on the benzylamine (B48309) is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amine nitrogen. This makes the initial attack on the carbonyl carbon—the first step of imine formation—slow and unfavorable.
Troubleshooting Steps:
-
Optimize pH: Imine formation is acid-catalyzed, but excessive acid will protonate the amine, rendering it non-nucleophilic.[1] For weakly basic amines, a carefully controlled acidic environment is critical. Start with catalytic amounts of a weak acid like acetic acid. For particularly stubborn cases, stronger acids like trifluoroacetic acid (TFA) in combination with a suitable hydride source may be necessary to drive the reaction.[2]
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to promote imine formation. Monitor the reaction closely to prevent side reactions or decomposition.
-
Remove Water: The formation of an imine from a carbonyl and an amine is a condensation reaction that releases water.[3] This equilibrium can be driven towards the product by removing water as it forms. This can be achieved by adding a dehydrating agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture.
-
Pre-form the Imine: Consider a two-step procedure. First, mix the aldehyde/ketone and the amine in a suitable solvent with a dehydrating agent and allow sufficient time for imine formation (this can be monitored by NMR or TLC). Once the imine is formed, add the reducing agent.[4]
Q2: My starting aldehyde/ketone is consumed, but I'm not getting my desired product. What are the likely side reactions?
A2: If your carbonyl starting material is gone but the desired amine is absent, one of two side reactions is likely occurring:
-
Direct Reduction of the Carbonyl: The reducing agent is reducing your aldehyde or ketone to an alcohol before it can react with the amine. This is common with strong reducing agents like sodium borohydride (B1222165) (NaBH₄).[1][4]
-
Product Over-Alkylation: If you are starting with a primary amine, the desired secondary amine product can react again with another molecule of the aldehyde/ketone, leading to the formation of an undesired tertiary amine.[5]
Troubleshooting Steps:
-
Choose a Milder Reducing Agent: Use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for one-pot reductive aminations because their reactivity is attenuated, allowing imine formation to occur before reduction.[1][6][7] STAB is often preferred due to the toxicity of cyanide byproducts from NaBH₃CN.[6][8]
-
Control Stoichiometry: To prevent over-alkylation, use a 1:1 stoichiometry of the amine and carbonyl compound. A slight excess of the amine can sometimes be used to ensure the carbonyl is fully consumed, but this can complicate purification.
-
Change Order of Addition: If using a less selective reducing agent like NaBH₄, ensure imine formation is complete before adding the hydride.[4][9]
Q3: The reaction seems to stall or is very slow. How can I speed it up?
A3: Slow reactions are common with unreactive substrates. Besides the points mentioned in Q1, consider the following:
-
Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), or tetrahydrofuran (B95107) (THF), especially when using water-sensitive reagents like STAB.[4][6] Ensure your starting materials are fully soluble.
-
Lewis Acid Catalysis: For unreactive ketones or aldehydes, the addition of a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂) can activate the carbonyl group, accelerating the initial nucleophilic attack by the amine.[4]
Data Presentation: Comparison of Common Reducing Agents
The selection of the reducing agent is critical for a successful reductive amination. The table below summarizes the properties and typical conditions for commonly used reagents.
| Reducing Agent | Formula | Typical Solvent(s) | pH Range | Key Characteristics |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | DCE, DCM, THF[6] | Weakly Acidic | Highly selective for imines/iminiums over carbonyls; ideal for one-pot reactions; water-sensitive.[6][8] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH[4] | 3–7[10] | Selective for iminiums at acidic pH; stable in protic solvents; highly toxic (generates HCN).[7][11] |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH[4] | Neutral/Basic | Strong, non-selective ; reduces both imines and carbonyls; must be added after imine formation is complete.[3][4] |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | MeOH, EtOH | Neutral | "Green" method; can sometimes lead to over-alkylation or reduction of other functional groups.[12] |
Experimental Protocol: Reductive Amination using STAB
This protocol describes a general one-pot procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride (STAB).
Materials:
-
Aldehyde (1.0 mmol, 1.0 eq)
-
This compound (1.05 mmol, 1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq)
-
Acetic Acid (AcOH) (optional, 0.1 mmol, 0.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) (10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and this compound (1.05 mmol).
-
Add anhydrous DCE (10 mL) and stir the mixture until all solids are dissolved.
-
(Optional) If imine formation is known to be slow, add a catalytic amount of glacial acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture portion-wise over 5 minutes. Note: The reaction may bubble slightly.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the desired secondary amine.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during reductive amination.
Caption: A decision tree for troubleshooting failed reductive amination reactions.
Reaction Pathway
This diagram illustrates the key steps in a one-pot reductive amination reaction.
Caption: The two-stage process of reductive amination in a one-pot reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. interchim.fr [interchim.fr]
- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 9. Sciencemadness Discussion Board - Conditions for reductive amination - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. nbinno.com [nbinno.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Moisture Sensitivity in Reactions with 3-(Trifluoromethyl)benzylamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)benzylamine, a reagent that requires careful handling due to its sensitivity to moisture. Adherence to proper experimental techniques is crucial for successful and reproducible outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound, with a focus on problems related to moisture contamination.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reagent degradation: this compound may have been exposed to atmospheric moisture, leading to hydrolysis or reaction with carbon dioxide.[1] | Ensure the reagent is stored under an inert atmosphere (e.g., nitrogen or argon) and handled using proper air-sensitive techniques.[2][3] Use freshly opened or properly stored bottles of the amine. |
| Contaminated solvents or reagents: Residual water in solvents or other reagents can quench sensitive intermediates or react with the benzylamine.[4][5] | Use anhydrous solvents, freshly distilled or obtained from a solvent purification system. Ensure all other reagents are anhydrous. | |
| Improper reaction setup: Leaks in the reaction apparatus can allow atmospheric moisture and oxygen to enter the system. | Assemble all glassware while hot after oven-drying or flame-drying to remove adsorbed water.[4][6][7] Use high-vacuum grease on all ground-glass joints and ensure a positive pressure of inert gas is maintained throughout the reaction.[3] | |
| Formation of Unexpected Byproducts | Side reactions with water: The presence of water can lead to the formation of undesired side products. Benzylamines can degrade in the presence of air and water to form imines and aldehydes.[8][9] | Follow stringent anhydrous techniques. This includes using oven-dried glassware, anhydrous solvents, and maintaining an inert atmosphere.[10][11] |
| Reaction with Carbon Dioxide: Benzylamines can react with atmospheric CO2 to form carbonate salts, which may appear as an insoluble white solid.[8][1] | Purge the reaction vessel and headspace thoroughly with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the experiment. | |
| Inconsistent Reaction Results | Variable moisture content: Inconsistent application of anhydrous techniques can lead to varying levels of moisture in different experimental runs. | Standardize the experimental protocol for handling moisture-sensitive reagents. Ensure all users are trained in and consistently apply techniques for maintaining an inert atmosphere. |
| Degraded starting material: Using an older bottle of this compound that has been opened multiple times can lead to inconsistent results due to gradual degradation. | Use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere. Consider aliquoting the reagent into smaller, single-use containers under inert gas. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon. Many suppliers provide this reagent in bottles with a Sure/Seal™ cap, which allows for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.[12][3][7]
Q2: What is the best way to dry glassware for a moisture-sensitive reaction?
A2: Glassware should be oven-dried at a minimum of 125°C for at least 4 hours (overnight is recommended) and assembled while still hot.[4][7] Alternatively, flame-drying the glassware under a stream of inert gas immediately before use is also a highly effective method.[6][10] Rinsing with acetone (B3395972) is not sufficient for highly moisture-sensitive reactions.[4]
Q3: Which drying agents are suitable for drying solvents for reactions with this compound?
A3: For drying organic solvents to be used with amines, molecular sieves are a good general-purpose choice. For drying solutions containing the amine itself, basic drying agents like potassium carbonate (K2CO3) or potassium hydroxide (B78521) (KOH) are recommended as they do not react with the basic amine.[13][14] Avoid acidic drying agents. Calcium chloride is generally unsuitable for drying amines as it can form complexes with them.[14]
Q4: How can I set up a reaction under an inert atmosphere without a glovebox?
A4: A Schlenk line or a manifold with a supply of inert gas (nitrogen or argon) and a vacuum pump can be used. The reaction flask is connected to the line, and the air is removed by cycles of evacuating the flask and backfilling with inert gas. Alternatively, a simpler setup involves using a balloon filled with inert gas attached to the reaction flask via a needle through a rubber septum to maintain a positive pressure of inert gas.[6][10][11]
Q5: My reaction mixture turned cloudy/a white precipitate formed upon adding this compound. What could be the cause?
A5: This could be due to the formation of a carbonate salt from the reaction of the amine with atmospheric carbon dioxide that entered the flask.[8][1] Ensure your inert gas setup is functioning correctly and that the flask was adequately purged before adding the amine.
Experimental Protocols
Protocol 1: Setting up a Moisture-Sensitive Reaction under Inert Atmosphere
This protocol describes a standard procedure for setting up a reaction that is sensitive to moisture and atmospheric oxygen.
-
Glassware Preparation: Dry all necessary glassware, including the reaction flask, condenser, and addition funnel, in an oven at >125°C overnight. Also, dry a magnetic stir bar.
-
Apparatus Assembly: While the glassware is still hot, assemble the apparatus. Use a thin, even layer of high-vacuum grease on all ground-glass joints.
-
Inert Gas Purge: Immediately connect the assembled apparatus to a Schlenk line or an inert gas manifold. Evacuate the system under high vacuum and then backfill with high-purity nitrogen or argon. Repeat this vacuum/backfill cycle three times to ensure the removal of atmospheric gases.
-
Solvent and Reagent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe. If adding solid reagents, do so under a positive flow of inert gas. Liquid reagents, such as this compound, should be added via a dry syringe.
-
Maintaining Inert Atmosphere: Throughout the course of the reaction, maintain a positive pressure of the inert gas. This can be achieved by connecting the system to the manifold with a bubbler or by using a gas balloon.[6][10][11]
Visualizations
Caption: Workflow for a moisture-sensitive reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. web.mit.edu [web.mit.edu]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 13. gauthmath.com [gauthmath.com]
- 14. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
Technical Support Center: Purification of 3-(Trifluoromethyl)benzylamine Products by Column Chromatography
Welcome to the technical support center for the purification of 3-(trifluoromethyl)benzylamine and its derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during column chromatography purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying this compound and its derivatives on silica (B1680970) gel?
A1: The primary challenge arises from the basic nature of the amine functional group. The acidic silanol (B1196071) groups on the surface of standard silica gel can interact strongly with the basic amine, leading to significant peak tailing, irreversible adsorption, or even degradation of the product. This can result in poor separation, low recovery, and impure fractions.
Q2: How can I prevent peak tailing when purifying my this compound product on a silica column?
A2: To mitigate peak tailing, it is highly recommended to add a small amount of a basic modifier to your mobile phase. A common and effective strategy is to add 0.5-2% triethylamine (B128534) (Et₃N) to the eluent. The triethylamine acts as a competing base, neutralizing the acidic sites on the silica gel and allowing the desired amine product to elute more symmetrically.
Q3: What are the recommended stationary and mobile phases for purifying products of this compound?
A3:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is commonly used. For particularly problematic separations involving very basic compounds, amine-functionalized silica gel can be an effective alternative.
-
Mobile Phase: A non-polar/polar solvent system is typically employed. The most common systems are gradients of ethyl acetate (B1210297) (EtOAc) in hexanes or dichloromethane (B109758) (DCM) in methanol (B129727) (MeOH). The addition of a small percentage of triethylamine (e.g., 1%) to the eluent system is often crucial for obtaining good peak shape and recovery.
Q4: My product is an N-acylated derivative of this compound. Do I still need to use triethylamine in the eluent?
A4: Not always. N-acylation significantly reduces the basicity of the amine. For many N-acyl derivatives, such as amides, purification can be successfully achieved using a standard mobile phase like ethyl acetate in hexanes or dichloromethane in methanol without the need for a basic modifier. However, if you still observe peak tailing, adding a small amount of triethylamine can be beneficial.
Q5: How do I choose the starting polarity for my gradient elution?
A5: The ideal starting polarity should result in a retention factor (Rf) of approximately 0.2-0.3 for your target compound on a TLC plate using the chosen solvent system. This ensures that the compound binds to the column initially, allowing for the elution of less polar impurities first. You can then gradually increase the polarity to elute your product.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the column chromatography purification of this compound products.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product shows significant peak tailing (streaking) on TLC and column. | 1. Strong interaction between the basic amine and acidic silica gel. | 1. Add 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia (B1221849) to your eluent system. 2. Pre-treat the silica gel by flushing the packed column with the eluent containing the amine modifier before loading the sample. 3. Consider using an amine-functionalized silica gel column for very basic compounds. |
| Low or no recovery of the product from the column. | 1. Irreversible adsorption of the product onto the silica gel. 2. The eluent is not polar enough to elute the compound. | 1. Deactivate the silica gel with triethylamine as described above. 2. If the product is highly polar, a more polar solvent system, such as a gradient of methanol in dichloromethane, may be necessary. Ensure the polarity is high enough to achieve an Rf > 0.1 on TLC. |
| Co-elution of the desired product with impurities. | 1. Insufficient separation between compounds with similar polarities. 2. Column overloading. | 1. Optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your product and the impurities. A slower, more gradual gradient during elution can improve resolution. 2. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. |
| Unreacted this compound is difficult to separate from the product. | 1. The product and starting material have very similar polarities. | 1. If the product is less basic (e.g., an amide), an acidic wash of the crude reaction mixture before chromatography can remove the more basic starting amine. 2. Utilize a very shallow solvent gradient to improve separation. |
| The product appears to be decomposing on the column. | 1. The acidic nature of the silica gel is catalyzing the degradation of a sensitive product. | 1. Deactivate the silica gel with triethylamine. 2. Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic). 3. Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography). |
Data Presentation: Typical Purification Parameters
The following table summarizes typical column chromatography conditions for different classes of this compound derivatives. These should be used as a starting point and optimized for your specific compound.
| Compound Type | Stationary Phase | Typical Mobile Phase System | Example Rf | Reference |
| N-Aryl Amide Derivative | Silica Gel | Hexane / Ethyl Acetate (7:3) | ~0.5 | |
| N-Alkyl Amide Derivative | Silica Gel | Hexane / Ethyl Acetate (7:1) with 1% Et₃N | Not specified | |
| N-(Stearoyl) Derivative | Silica Gel | Dichloromethane / Methanol (100:1) | 0.7 (in 50:1 DCM/MeOH) | [1] |
| N-Aryl Secondary Amine | Silica Gel | Hexane / Ethyl Acetate (gradient) with 1% Et₃N | Not specified | |
| Purine Derivative | Silica Gel | n-Hexane / Ethyl Acetate (gradient) | Not specified |
Experimental Protocols
Protocol 1: General Purification of a Basic N-Substituted this compound Derivative
This protocol is suitable for products that exhibit peak tailing on standard silica gel, such as N-alkyl or N-aryl derivatives.
-
TLC Analysis:
-
Prepare a TLC developing chamber with a mixture of hexanes and ethyl acetate (e.g., 9:1) containing 1% triethylamine.
-
Spot your crude reaction mixture on a silica gel TLC plate.
-
Develop the plate and visualize the spots under UV light and/or with a potassium permanganate (B83412) stain.
-
Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for the desired product.
-
-
Column Preparation:
-
Select an appropriate size glass column and slurry pack it with silica gel using the initial, low-polarity eluent (containing 1% Et₃N) determined from your TLC analysis.
-
Once packed, flush the column with two column volumes of this eluent to ensure the silica is fully equilibrated and deactivated.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Visualizations
Logical Workflow for Purification Strategy
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Peak Tailing
Caption: Troubleshooting logic for poor peak shape (tailing).
References
dealing with the formation of ammonium salts in 3-(Trifluoromethyl)benzylamine reactions
Welcome to the technical support center for reactions involving 3-(Trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the formation of ammonium (B1175870) salts during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why does this compound tend to form ammonium salts in my reaction?
A1: this compound, like other primary amines, is basic due to the lone pair of electrons on the nitrogen atom. In the presence of an acid (either as a reagent, catalyst, or acidic byproduct), the amine can be protonated to form a 3-(trifluoromethyl)benzylammonium salt. This is a common acid-base neutralization reaction.[1] The formation of these salts can be problematic as they often have different solubility profiles than the free amine, potentially leading to precipitation from the reaction mixture.
Q2: What are the common acidic sources that can lead to ammonium salt formation?
A2: Several sources can introduce acid into your reaction, leading to salt formation:
-
Acidic reagents or catalysts: Many reactions, such as certain types of reductive aminations, may require acidic conditions to proceed.
-
Carboxylic acids: In amide coupling reactions, the carboxylic acid coupling partner can protonate the benzylamine.
-
Acidic byproducts: Some reagents can decompose or react to form acidic byproducts. For example, the use of amine hydrochloride salts as starting materials will introduce chloride ions, which can form ammonium chloride salts.
-
Workup conditions: Using an acidic wash during the workup procedure will convert the amine to its corresponding salt.
Q3: How can I tell if the precipitate in my reaction is the ammonium salt of this compound?
A3: If you observe an unexpected precipitate, it could be the ammonium salt. These salts are typically crystalline solids. To confirm, you can isolate a small amount of the solid and test its solubility in water; ammonium salts are often water-soluble. You can also attempt to regenerate the free amine by treating the solid with a mild base (e.g., aqueous sodium bicarbonate) and observe if it dissolves and the free amine is detected by TLC or LC-MS.
Q4: Can I use the ammonium salt of my amine directly in the next reaction step?
A4: In some cases, yes. For instance, in certain amide coupling reactions, the amine salt can be used directly by adding a non-nucleophilic base (like triethylamine (B128534) or diisopropylethylamine) to liberate the free amine in situ. However, this can introduce additional salts into the reaction mixture, which may need to be removed later. It is generally preferable to use the free amine unless the protocol specifically calls for the salt.
Troubleshooting Guides
Issue 1: Unexpected Precipitation During Reductive Amination
Symptoms:
-
A solid crashes out of the reaction mixture upon addition of the reducing agent or during the reaction.
-
The reaction stalls or gives a low yield of the desired secondary amine.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Formation of 3-(Trifluoromethyl)benzylammonium salt with acidic catalyst | 1. Choice of Reducing Agent: Switch to a reducing agent that is effective under neutral or slightly basic conditions, such as Sodium Triacetoxyborohydride (STAB).[2] 2. pH Control: If an acid catalyst is necessary for imine formation, consider a two-step, one-pot procedure. First, form the imine under acidic conditions, then carefully add a base to neutralize the acid before adding a less selective reducing agent like Sodium Borohydride. | STAB is selective for the reduction of imines and iminium ions in the presence of aldehydes and ketones and is effective under neutral conditions, thus avoiding the need for a strong acid catalyst that would protonate the amine.[2] Neutralizing the acid before adding the reducing agent prevents the formation of a stable ammonium salt that is unreactive towards reduction. |
| Insoluble imine or iminium salt intermediate | 1. Solvent Screening: Try a more polar aprotic solvent (e.g., DMF, DMSO) to improve the solubility of all reaction components and intermediates. 2. Temperature Adjustment: Gently warming the reaction mixture may help to redissolve any precipitated species. | The polarity of the solvent can significantly impact the solubility of charged intermediates like iminium salts. Increasing the temperature can sometimes overcome solubility issues, but should be done cautiously to avoid side reactions. |
Issue 2: Ammonium Salt Formation in Amide Coupling Reactions
Symptoms:
-
A thick slurry or solid precipitate forms upon mixing this compound and the carboxylic acid, especially before the addition of the coupling reagent.
-
Low conversion to the desired amide product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Premature acid-base reaction between the amine and carboxylic acid | 1. Order of Addition: Activate the carboxylic acid with the coupling reagent (e.g., HATU, EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA) before adding the this compound.[3] 2. Use of Amine Salt: Start with the hydrochloride or trifluoroacetate (B77799) salt of the amine and add an additional equivalent of a non-nucleophilic base to generate the free amine in situ. | Pre-activating the carboxylic acid to form a more reactive species (like an active ester) prevents it from acting as an acid towards the amine.[3] Using the amine salt with an added base is a common strategy when the free amine is difficult to handle or to control the reaction stoichiometry precisely. |
| Precipitation of the ammonium salt of an acidic byproduct | 1. Choice of Coupling Reagent: Use a coupling reagent that generates neutral or soluble byproducts. For example, carbodiimides like EDC produce urea (B33335) byproducts that can sometimes be removed more easily than the salts generated from other activators. 2. Workup Procedure: An aqueous workup is typically effective for removing ammonium salt byproducts. Washing the organic layer with a dilute acid will protonate any remaining free amine, extracting it into the aqueous layer along with other salts. A subsequent basic wash can be used to recover the free amine if necessary. | The choice of coupling reagent can influence the nature and solubility of byproducts. A well-designed aqueous workup is crucial for separating the desired neutral product from charged salt species. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is designed to minimize the formation of ammonium salts by operating under non-acidic conditions.
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 equiv.) and this compound (1.1 equiv.) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane, 0.1-0.5 M), add Sodium Triacetoxyborohydride (STAB) (1.5 equiv.) in one portion at room temperature under an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Amide Coupling using HATU
This protocol minimizes ammonium salt formation by pre-activating the carboxylic acid.
-
Activation: To a solution of the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and Diisopropylethylamine (DIPEA) (2.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or Dichloromethane) at 0 °C, stir for 15-30 minutes under an inert atmosphere.
-
Amine Addition: Add a solution of this compound (1.2 equiv.) in the same solvent to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS), typically 2-12 hours.
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General reaction pathway for reductive amination.
Caption: Workflow for amide coupling via an activated intermediate.
Caption: Troubleshooting logic for unexpected precipitate formation.
References
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 3-(Trluoromethyl)benzylamine
Welcome to the technical support center for optimizing catalytic reactions with 3-(Trluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for common synthetic transformations involving this key intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
1. Low Yield in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Question: I am experiencing low yields in the N-arylation of 3-(Trluoromethyl)benzylamine with an aryl halide using a palladium catalyst. What are the common causes and how can I improve the yield?
Answer:
Low yields in Buchwald-Hartwig amination reactions involving 3-(Trluoromethyl)benzylamine can stem from several factors, often related to the electronic properties of the starting materials and the specific catalyst system employed. The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the amine, making the C-N bond formation more challenging.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine (B1218219) ligand is critical. For electron-deficient amines like 3-(trifluoromethyl)benzylamine, bulky and electron-rich phosphine ligands are often required to promote efficient catalytic turnover. Ligands such as XPhos have been shown to be effective in the amination of challenging substrates.
-
Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene (B28343) and dioxane are common choices for these reactions.
-
Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions. A typical starting point is 80-110 °C.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Conversely, excessively high loading can be uneconomical and may lead to increased side product formation. A screening of catalyst loading is recommended (see Table 1 for an example).
2. Formation of Side Products in Reductive Amination
Question: I am performing a reductive amination between an aldehyde and 3-(Trluoromethyl)benzylamine and observing significant side product formation, including the over-alkylation of the amine. How can I improve the selectivity?
Answer:
Reductive amination is a powerful tool for forming C-N bonds. However, the newly formed secondary amine can sometimes be more reactive than the starting primary amine, leading to the formation of a tertiary amine as a side product.
Troubleshooting Steps:
-
Choice of Reducing Agent: The choice of reducing agent is critical for selectivity. Mild reducing agents that preferentially reduce the iminium ion over the carbonyl group of the starting aldehyde are recommended. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often the reagent of choice for this reason.
-
Reaction Conditions:
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without promoting significant side reactions.
-
Stoichiometry: Using a slight excess of the aldehyde (e.g., 1.1 equivalents) can help to ensure complete consumption of the starting amine and minimize over-alkylation.
-
-
Stepwise Procedure: In cases of persistent over-alkylation, a two-step procedure can be employed. First, the imine is formed by reacting the aldehyde and 3-(Trluoromethyl)benzylamine, often with the removal of water. The crude imine is then reduced in a separate step.
-
Catalyst Loading (for catalytic hydrogenation): If performing catalytic hydrogenation as the reduction step, the catalyst loading should be optimized. High catalyst loading can sometimes lead to side reactions.
3. Catalyst Deactivation and Poisoning
Question: My catalytic reaction with 3-(Trluoromethyl)benzylamine starts well but then stalls before completion. I suspect catalyst deactivation. What are the likely causes and how can I prevent this?
Answer:
Catalyst deactivation is a common issue in catalytic reactions and can be caused by several factors, including poisoning, fouling, or thermal degradation.
Common Causes and Mitigation Strategies:
-
Poisoning:
-
Source: Impurities in the starting materials, solvents, or gases (e.g., sulfur, water, oxygen) can act as catalyst poisons. The trifluoromethyl group itself is generally stable, but impurities from its synthesis could be present.
-
Mitigation:
-
Use high-purity, anhydrous, and degassed solvents and reagents.
-
Purify starting materials if impurities are suspected.
-
Ensure a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
-
-
Fouling:
-
Source: The formation of insoluble byproducts or polymers can coat the catalyst surface, blocking active sites.
-
Mitigation:
-
Optimize reaction conditions (temperature, concentration) to minimize side reactions.
-
Ensure adequate stirring to maintain a homogeneous reaction mixture.
-
-
-
Thermal Degradation:
-
Source: High reaction temperatures can lead to the degradation of the catalyst, particularly the supporting ligands in homogeneous catalysis.
-
Mitigation:
-
Determine the optimal temperature range for the specific catalyst system. Avoid unnecessarily high temperatures.
-
-
Quantitative Data Summary
The following tables provide examples of how catalyst loading can affect reaction outcomes. These are illustrative and the optimal conditions for a specific reaction will need to be determined empirically.
Table 1: Illustrative Example of Catalyst Loading Optimization for the N-Arylation of 3-(Trluoromethyl)benzylamine with 4-Bromotoluene
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (0.5) | XPhos (1.0) | NaOt-Bu (1.2) | Toluene | 100 | 16 | 65 |
| 2 | Pd(OAc)₂ (1.0) | XPhos (2.0) | NaOt-Bu (1.2) | Toluene | 100 | 16 | 85 |
| 3 | Pd(OAc)₂ (2.0) | XPhos (4.0) | NaOt-Bu (1.2) | Toluene | 100 | 16 | 92 |
| 4 | Pd(OAc)₂ (5.0) | XPhos (10.0) | NaOt-Bu (1.2) | Toluene | 100 | 16 | 91 |
Note: This data is representative and based on general trends observed in Buchwald-Hartwig amination reactions.
Table 2: Illustrative Example of Catalyst Loading for Reductive Amination via Catalytic Hydrogenation
| Entry | Catalyst | Catalyst Loading (wt%) | Substrate | Solvent | H₂ Pressure (bar) | Temp (°C) | Conversion (%) |
| 1 | 5% Pd/C | 1 | Benzaldehyde | Methanol | 5 | 25 | 80 |
| 2 | 5% Pd/C | 2 | Benzaldehyde | Methanol | 5 | 25 | 95 |
| 3 | 5% Pd/C | 5 | Benzaldehyde | Methanol | 5 | 25 | >99 |
Note: This data is for a model reaction and serves as a general guideline. The reactivity of specific aldehydes will vary.
Detailed Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of 3-(Trluoromethyl)benzylamine
This protocol provides a starting point for the Buchwald-Hartwig amination of 3-(Trluoromethyl)benzylamine with an aryl halide.
Materials:
-
3-(Trluoromethyl)benzylamine
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and NaOt-Bu (1.2 equivalents).
-
Add the aryl halide (1.0 equivalent) and 3-(Trluoromethyl)benzylamine (1.2 equivalents).
-
Add anhydrous, degassed toluene via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Reductive Amination of an Aldehyde with 3-(Trluoromethyl)benzylamine using Sodium Triacetoxyborohydride
This protocol describes a direct reductive amination procedure.
Materials:
-
Aldehyde
-
3-(Trluoromethyl)benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, for imine formation)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 equivalent) and 3-(Trluoromethyl)benzylamine (1.05 equivalents).
-
Dissolve the starting materials in DCM or DCE (to a concentration of approximately 0.1-0.5 M).
-
If imine formation is slow, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In one portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents).
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Troubleshooting logic for reductive amination.
Technical Support Center: Work-up Procedures for Reactions Containing 3-(Trifluoromethyl)benzylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the work-up of reactions involving 3-(trifluoromethyl)benzylamine.
I. FAQs and Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of common reactions involving this compound, such as amide bond formation and reductive amination.
Amide Coupling Reactions (e.g., using EDC/HOBt or other coupling agents)
Question 1: My amide coupling reaction with this compound is complete, but I'm unsure about the best work-up procedure.
Answer: A typical work-up procedure for an amide coupling reaction involves quenching the reaction, followed by a series of aqueous washes to remove unreacted starting materials, coupling agents, and byproducts. A general protocol is as follows:
-
Quenching: If the reaction is performed in a solvent like DMF, it can be diluted with an organic solvent such as ethyl acetate (B1210297).[1] The reaction mixture is then typically quenched by washing with water or a saturated aqueous solution of ammonium (B1175870) chloride.[2]
-
Aqueous Washes:
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted this compound and other basic impurities.
-
Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic components and remove acidic byproducts.
-
Finally, wash with brine (saturated aqueous NaCl) to reduce the solubility of organic materials in the aqueous layer and aid in phase separation.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Question 2: I am observing a persistent emulsion during the aqueous work-up of my reaction mixture. How can I resolve this?
Answer: Emulsion formation is a common issue, particularly when using chlorinated solvents with basic aqueous solutions. Here are several strategies to break an emulsion:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break up the emulsion.
-
Filtration through Celite: Filtering the entire emulsified mixture through a pad of Celite can help to remove particulate matter that may be stabilizing the emulsion.
-
Gentle Swirling: Instead of vigorous shaking during extraction, try gentle swirling or inverting the separatory funnel to minimize emulsion formation.
-
Solvent Evaporation: If possible, evaporate the reaction solvent and redissolve the residue in a different extraction solvent that is less prone to emulsion formation.
Question 3: My desired amide product has some solubility in the aqueous layer, leading to low yields. How can I improve recovery?
Answer: The presence of the trifluoromethyl group can increase the acidity of the N-H proton in the resulting amide, potentially leading to some solubility in basic aqueous washes. To mitigate this:
-
Back-extraction: After the initial extraction, re-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
pH Adjustment: Carefully adjust the pH of the aqueous layer to be neutral before extraction to minimize the solubility of the amide.
-
Use of Less Polar Solvents: If the product is sufficiently nonpolar, using a less polar extraction solvent like diethyl ether or dichloromethane (B109758) might reduce its solubility in the aqueous phase.
Question 4: After work-up, my crude product is still contaminated with the urea (B33335) byproduct from the EDC coupling agent. How can I remove it?
Answer: The urea byproduct of EDC is often soluble in water, especially after acidification, which facilitates its removal during aqueous washes.[3] However, if it persists:
-
Acidic Wash: Ensure a thorough wash with dilute acid (e.g., 0.1 M HCl) is performed, as the protonated urea is more water-soluble.
-
Filtration: In some cases, the urea byproduct may precipitate out of the organic solution upon standing. It can then be removed by filtration.
-
Chromatography: Flash column chromatography is generally effective at separating the desired amide from the urea byproduct.
Reductive Amination Reactions
Question 5: What is a standard work-up procedure for a reductive amination reaction between a ketone/aldehyde and this compound using a borohydride (B1222165) reagent (e.g., NaBH(OAc)₃ or NaBH₄)?
Answer: The work-up for reductive aminations aims to decompose the reducing agent and remove inorganic salts and unreacted starting materials.
-
Quenching: The reaction is typically quenched by the slow and careful addition of water or a saturated aqueous solution of sodium bicarbonate to decompose any remaining borohydride reagent.[4] Be cautious as this can generate hydrogen gas.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Washes:
-
Wash the combined organic layers with water.
-
A wash with brine is recommended to improve phase separation.
-
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Question 6: I am concerned about over-alkylation (formation of a tertiary amine) as a byproduct in my reductive amination. How can I minimize this?
Answer: Over-alkylation can occur if the newly formed secondary amine reacts with another equivalent of the aldehyde. To minimize this:
-
Stoichiometry Control: Using a slight excess of the this compound can help to ensure the aldehyde reacts preferentially with the primary amine.
-
Stepwise Procedure: For some systems, it may be beneficial to first form the imine and then add the reducing agent in a separate step.[5]
Question 7: My reductive amination reaction is sluggish or gives a low yield. What are some potential causes?
Answer: Several factors can contribute to a low-yielding reductive amination:
-
Inefficient Imine Formation: The formation of the imine intermediate is crucial. This step is often catalyzed by mild acid. If the reaction conditions are not optimal, imine formation can be slow.
-
Choice of Reducing Agent: The reactivity of the reducing agent is important. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred for one-pot reductive aminations as it is less likely to reduce the starting aldehyde or ketone compared to the imine.[6] Sodium borohydride (NaBH₄) is more reactive and may reduce the carbonyl starting material if not used in a stepwise manner.[6]
-
pH Control: The pH of the reaction is critical. A slightly acidic medium (pH 5-6) is generally optimal for imine formation.
II. Experimental Protocols and Data
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a general method for the coupling of a carboxylic acid with this compound.
Reaction Scheme: R-COOH + H₂N-CH₂-C₆H₄-CF₃ → R-CONH-CH₂-C₆H₄-CF₃
Methodology:
-
To a solution of the carboxylic acid (1.0 eq.), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq.), and this compound (1.1 eq.) in an anhydrous solvent (e.g., DMF or DCM) at 0 °C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.).
-
If needed, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 eq.) can be added.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
| Parameter | Typical Value/Range |
| Solvent | DMF, DCM, THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-95% |
Protocol 2: General Procedure for Reductive Amination using NaBH(OAc)₃
This protocol outlines a general method for the reductive amination of a ketone or aldehyde with this compound.
Reaction Scheme: R¹R²C=O + H₂N-CH₂-C₆H₄-CF₃ → R¹R²CH-NH-CH₂-C₆H₄-CF₃
Methodology:
-
To a solution of the ketone or aldehyde (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., 1,2-dichloroethane (B1671644) (DCE) or THF), add acetic acid (1.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up: a. Quench the reaction by the slow addition of saturated aqueous NaHCO₃. b. Extract the mixture with ethyl acetate (3 x). c. Wash the combined organic layers with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Typical Value/Range |
| Solvent | DCE, THF, DCM |
| Reducing Agent | NaBH(OAc)₃ |
| Reaction Time | 2-12 hours |
| Typical Yield | 60-90% |
III. Visualizations
Caption: Experimental workflow for a typical amide coupling reaction.
Caption: Logical workflow for troubleshooting emulsion formation.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzylamine and 4-(Trifluoromethyl)benzylamine for Researchers
A detailed comparison of 3-(Trifluoromethyl)benzylamine and 4-(Trifluoromethyl)benzylamine reveals key differences in their reactivity, primarily governed by the electronic influence of the trifluoromethyl group's position on the benzene (B151609) ring. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their properties, supported by theoretical data and established chemical principles, to inform experimental design and synthetic strategies.
The position of the strongly electron-withdrawing trifluoromethyl (-CF3) group on the benzylamine (B48309) molecule significantly impacts the nucleophilicity of the amino group. This difference in electronic environment leads to distinct reactivity profiles for the meta and para isomers in common chemical transformations such as acylation, alkylation, and condensation reactions.
Electronic Effects and Basicity: A Tale of Two Isomers
The reactivity of the amino group in benzylamines is intrinsically linked to its basicity, which is quantified by the pKa value of its conjugate acid. A lower pKa value indicates a less basic and consequently less nucleophilic amine. The electron-withdrawing nature of the trifluoromethyl group deactivates the benzene ring and reduces the electron density on the nitrogen atom of the amino group, thereby lowering its basicity compared to unsubstituted benzylamine.
The magnitude of this effect is dependent on the position of the -CF3 group. In the para position, the -CF3 group exerts a strong electron-withdrawing effect through both induction and resonance, effectively delocalizing the lone pair of electrons on the nitrogen atom. This leads to a significant decrease in basicity. For 4-(Trifluoromethyl)benzylamine, the predicted pKa value is approximately 8.60.
This difference in basicity can be further understood by examining the Hammett substituent constants (σ), which quantify the electronic influence of a substituent. The σ value for a meta-CF3 group (σm) is +0.43, while the value for a para-CF3 group (σp) is +0.54.[1] The more positive value for the para substituent indicates a stronger electron-withdrawing effect, which correlates with the lower predicted basicity of 4-(Trifluoromethyl)benzylamine.
Comparative Reactivity in Acylation Reactions
In acylation reactions, where the benzylamine acts as a nucleophile attacking an acylating agent (e.g., an acid chloride or anhydride), the difference in nucleophilicity between the two isomers is expected to translate directly to their reaction rates.
4-(Trifluoromethyl)benzylamine , being less nucleophilic due to the stronger electron-withdrawing effect of the para-CF3 group, will react more slowly in acylation reactions compared to This compound . The higher electron density on the nitrogen atom of the meta isomer makes it a more potent nucleophile, leading to a faster reaction rate.
While direct comparative kinetic studies with quantitative data are not extensively reported, the established principles of physical organic chemistry strongly support this predicted trend in reactivity.
Data Summary
| Compound | Position of -CF3 | Predicted pKa | Hammett Constant (σ) | Expected Relative Reactivity (Nucleophilicity) |
| This compound | meta | Not available | σm = +0.43[1] | Higher |
| 4-(Trifluoromethyl)benzylamine | para | 8.60 | σp = +0.54[1] | Lower |
Experimental Protocols
While specific comparative experimental data is limited, the following general protocol for the acylation of a benzylamine can be adapted for a comparative study of the two isomers. Careful monitoring of reaction progress (e.g., by TLC, GC, or NMR) would be necessary to determine the relative reaction rates.
General Experimental Protocol for N-Acylation of Trifluoromethylbenzylamines
Materials:
-
This compound or 4-(Trifluoromethyl)benzylamine (1.0 eq)
-
Acylating agent (e.g., Acetyl chloride or Benzoyl chloride) (1.1 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine) (1.2 eq)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the respective trifluoromethylbenzylamine isomer (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for a designated time. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or GC-MS) to compare the consumption of the starting materials.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the corresponding N-acylated product.
Visualization of Electronic Effects
The following diagram illustrates the influence of the trifluoromethyl group on the electron density of the benzylamine isomers, providing a visual representation of the concepts discussed.
Caption: Electronic effects of the -CF3 group on benzylamine isomers.
References
A Comparative Analysis of Fluorinated Benzylamine Isomers in Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, fluorinated benzylamines serve as critical building blocks in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. The introduction of a fluorine atom to the benzylamine (B48309) scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an objective comparison of the ortho-, meta-, and para-isomers of fluorobenzylamine, focusing on their synthesis, physical properties, and reactivity, supported by available experimental data.
The strategic placement of the fluorine atom on the aromatic ring—in the ortho (2-fluoro), meta (3-fluoro), or para (4-fluoro) position—imparts distinct electronic and steric characteristics to each isomer. These differences can have a profound impact on reaction outcomes, yields, and the properties of the resulting derivatives. This comparative analysis aims to assist researchers in selecting the optimal isomer for their specific synthetic applications.
Comparative Data on Physical and Chemical Properties
The physical and chemical properties of the fluorobenzylamine isomers are summarized in the table below. These properties are crucial for predicting their behavior in various solvent systems and reaction conditions.
| Property | 2-Fluorobenzylamine | 3-Fluorobenzylamine | 4-Fluorobenzylamine |
| CAS Number | 89-99-6[1] | 100-82-3[2] | 140-75-0[3] |
| Molecular Formula | C₇H₈FN[1] | C₇H₈FN[2] | C₇H₈FN[3] |
| Molecular Weight | 125.14 g/mol [1] | 125.14 g/mol [2] | 125.14 g/mol [1][3][4] |
| Appearance | Liquid | Colorless to light yellow liquid | Clear colorless to light yellow liquid[4] |
| Boiling Point | 73-75 °C/13 mmHg | Not readily available | 183 °C[1][4] |
| Density | 1.095 g/mL at 25 °C | 1.097 g/mL at 25 °C | 1.095 g/mL at 25 °C[1][4] |
| Refractive Index | n20/D 1.517 | n20/D 1.514 | n20/D 1.512[1][4] |
| pKa | Not readily available | Not readily available | 9.01±0.10 (Predicted)[4] |
| Solubility | Not readily available | Not readily available | Soluble in water[4] |
Synthesis of Fluorobenzylamine Isomers: A Comparative Overview
A prevalent and versatile method for the synthesis of fluorobenzylamine isomers is the reductive amination of the corresponding fluorobenzaldehydes. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt), followed by its reduction to the target benzylamine.
A GC-MS analysis of commercially available samples of the three isomers showed varying levels of purity, which could be indicative of differences in their synthesis and stability. The reported amounts of the desired compound were 31% for 4-fluorobenzylamine, 27% for 3-fluorobenzylamine, and 15% for 2-fluorobenzylamine, with the main impurity in all three samples being an isomer of difluorobenzylimine, likely arising from degradation.[5]
Experimental Protocol: Reductive Amination of Fluorobenzaldehydes
This protocol provides a general methodology for the synthesis of fluorobenzylamine isomers from their corresponding aldehydes. Optimization of reaction conditions may be required for each specific isomer to achieve maximum yield and purity.
Materials:
-
2-Fluorobenzaldehyde, 3-Fluorobenzaldehyde, or 4-Fluorobenzaldehyde (1.0 eq)
-
Ammonium acetate (B1210297) or aqueous ammonia (excess)
-
Sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq)
-
Methanol (B129727) or Ethanol
-
Dichloromethane (B109758) or Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (1 M)
Procedure:
-
Dissolve the fluorobenzaldehyde (1.0 eq) in methanol or ethanol.
-
Add ammonium acetate (5-10 eq) or aqueous ammonia to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH₄) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Once the reaction is complete, quench the excess reducing agent by the slow addition of 1 M HCl.
-
Remove the organic solvent under reduced pressure.
-
Adjust the pH of the aqueous residue to >10 with 1 M NaOH to liberate the free amine.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude fluorobenzylamine.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Reactivity in N-Acylation Reactions
Fluorobenzylamines are commonly used in N-acylation reactions to form amides, which are prevalent in many biologically active molecules. The nucleophilicity of the amine is a key factor in these reactions, and it is influenced by the electronic properties of the fluorinated aromatic ring. The electron-withdrawing nature of the fluorine atom is expected to decrease the basicity and nucleophilicity of the amine compared to unsubstituted benzylamine. The extent of this effect will vary depending on the isomer.
-
4-Fluorobenzylamine (para): The fluorine atom at the para position exerts a strong -I (inductive) and a weak +M (mesomeric) effect. The inductive effect dominates, leading to a decrease in the electron density on the nitrogen atom.
-
3-Fluorobenzylamine (meta): The fluorine atom at the meta position primarily exerts a -I effect, with no significant mesomeric effect on the benzylic carbon. This is expected to decrease the nucleophilicity of the amine.
-
2-Fluorobenzylamine (ortho): The fluorine atom at the ortho position exerts a strong -I effect and can also have steric implications, potentially hindering the approach of bulky acylating agents.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for the three fluorobenzylamine isomers, which are essential for their characterization.
| Spectroscopic Data | 2-Fluorobenzylamine | 3-Fluorobenzylamine | 4-Fluorobenzylamine |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic H: ~6.9-7.4 (m), CH₂: ~3.9 (s), NH₂: ~1.5 (s)[6] | Aromatic H: ~6.8-7.3 (m), CH₂: ~3.8 (s), NH₂: ~1.6 (s)[2] | Aromatic H: ~6.9-7.3 (m), CH₂: ~3.8 (s), NH₂: ~1.4 (s)[7] |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic C: ~115-160 (with C-F coupling), CH₂: ~46 | Aromatic C: ~113-163 (with C-F coupling), CH₂: ~46[2] | Aromatic C: ~115-162 (with C-F coupling), CH₂: ~46[3] |
| Mass Spec (EI, m/z) | Molecular Ion: 125, Base Peak: 109 (loss of NH₂)[5] | Molecular Ion: 125, Base Peak: 109 (loss of NH₂)[2] | Molecular Ion: 125, Base Peak: 109 (loss of NH₂)[3] |
Visualizing Synthetic and Analytical Workflows
To further aid in the understanding of the synthesis and analysis of fluorobenzylamine isomers, the following diagrams illustrate a general synthetic pathway and an analytical workflow.
Conclusion
The ortho-, meta-, and para-isomers of fluorobenzylamine are valuable and versatile building blocks in organic synthesis, particularly in the field of medicinal chemistry. The choice of isomer can have a significant impact on the synthesis and properties of the final products. While direct comparative data on synthetic yields and reactivity is sparse, this guide provides a consolidated overview of their physical properties, a general synthetic protocol, and a discussion of the expected trends in reactivity based on the principles of organic chemistry. The provided spectroscopic data and workflows serve as a practical resource for researchers working with these important compounds. Further studies directly comparing the isomers under identical conditions would be highly beneficial to the scientific community.
References
- 1. 4-Fluorobenzylamine 0.97 (4-Fluorophenyl)methanamine [sigmaaldrich.com]
- 2. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. waters.com [waters.com]
- 6. 2-Fluorobenzylamine(89-99-6) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Fluorobenzylamine(140-75-0) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Spectroscopic Analysis of 3-(Trifluoromethyl)benzylamine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for 3-(Trifluoromethyl)benzylamine and its structural isomers, 2-(Trifluoromethyl)benzylamine and 4-(Trifluoromethyl)benzylamine. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for confirming the structure and purity of these important chemical building blocks in research and drug development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry for the ortho-, meta-, and para-isomers of trifluoromethylbenzylamine.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Ar-H (ppm) | CH₂ (ppm) | NH₂ (ppm) |
| This compound | 7.59 (s), 7.49 (d), 7.43 (d)[1] | 3.91 (s)[1] | 1.59 (s, br)[1] |
| 2-(Trifluoromethyl)benzylamine | 7.61 (d), 7.55 (t), 7.52 (d), 7.32 (t)[2] | 3.99 (s)[2] | 1.81 (s, br)[2] |
| 4-(Trifluoromethyl)benzylamine | 7.56 (d), 7.42 (d)[3] | 3.91 (s)[3] | 1.66 (s, br)[3] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C-CF₃ (ppm) | CF₃ (ppm) | Ar-C (ppm) | CH₂ (ppm) |
| This compound | ~131 (q) | ~124 (q) | ~131, 129, 124, 123 | ~46 |
| 2-(Trifluoromethyl)benzylamine | ~128 (q) | ~125 (q) | ~141, 132, 128, 127, 126 | ~44 |
| 4-(Trifluoromethyl)benzylamine | ~128 (q) | ~124 (q) | ~146, 128, 125 (q) | ~46 |
Note: Specific values for this compound were not directly available in the search results and are estimated based on typical values for similar structures. Quarternary carbons are denoted by (q).
Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (ppm) vs. CFCl₃ |
| This compound | ~ -62 to -64 |
| 2-(Trifluoromethyl)benzylamine | ~ -60 to -62 |
| 4-(Trifluoromethyl)benzylamine | ~ -63[4] |
Note: The chemical shifts for the 2- and 3-isomers are estimations based on data for similar aromatic trifluoromethyl compounds, as direct experimental values were not found in the search results. The ¹⁹F NMR chemical shift is sensitive to the electronic environment.[5]
Table 4: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) | C-F Stretch | N-H Bend |
| This compound | ~3400-3300 (two bands) | ~3100-3000 | ~1330, 1160, 1120 | ~1600 |
| 2-(Trifluoromethyl)benzylamine | ~3400-3300 (two bands) | ~3100-3000 | Strong absorptions in the 1300-1100 region | ~1600 |
| 4-(Trifluoromethyl)benzylamine | ~3400-3300 (two bands) | ~3100-3000 | Strong absorptions in the 1300-1100 region | ~1600 |
Note: The IR spectra for all three isomers will show the characteristic absorptions for a primary amine (two N-H stretches, N-H bend) and strong C-F stretching bands.
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z (Relative Intensity) |
| This compound | 175[6] | 174 (100), 156, 127, 106[6] |
| 2-(Trifluoromethyl)benzylamine | 175 | 174, 156, 127 |
| 4-(Trifluoromethyl)benzylamine | 175[7] | 174 (100), 159, 106[7] |
Note: The fragmentation pattern is characterized by the loss of a hydrogen atom to form the stable iminium cation (m/z 174) as the base peak.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the benzylamine (B48309) sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
4. ¹⁹F NMR Acquisition:
-
Spectrometer: Operating at a corresponding frequency for fluorine nuclei (e.g., 376 MHz on a 400 MHz instrument).
-
Pulse Sequence: Standard single-pulse experiment, often proton-decoupled.
-
Spectral Width: A range appropriate for trifluoromethyl groups, typically around -50 to -80 ppm.
-
Reference: An external reference such as CFCl₃ (0 ppm) or an internal reference can be used.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.
2. Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment or clean ATR crystal should be collected prior to sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Dilute the benzylamine sample in a suitable volatile solvent such as dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 1 mg/mL.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a low-polarity phenyl-arylene or a base-deactivated column).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structure confirmation of a this compound product.
Caption: Workflow for the spectroscopic analysis of this compound.
Key Fragmentation Pathways in Mass Spectrometry
This diagram illustrates the primary fragmentation pathways for this compound under electron ionization.
Caption: Key fragmentation pathways of this compound in EI-MS.
References
- 1. This compound(2740-83-2) 1H NMR spectrum [chemicalbook.com]
- 2. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 1H NMR spectrum [chemicalbook.com]
- 3. 4-(Trifluoromethyl)benzylamine(3300-51-4) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(2740-83-2) MS [m.chemicalbook.com]
- 7. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Placement of a Trifluoromethyl Group: A Comparative Guide to Unlocking Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent positioning on a molecule's biological activity is paramount. The trifluoromethyl (CF3) group, a cornerstone in modern medicinal chemistry, is prized for its unique electronic and steric properties that can profoundly influence a compound's efficacy, metabolic stability, and overall pharmacological profile. This guide provides a comprehensive comparison, supported by experimental data, of how the strategic placement of a CF3 group can modulate the biological activity of a molecule, with a focus on its impact on anticancer properties and metabolic stability.
The introduction of a CF3 group can significantly alter a molecule's lipophilicity, binding selectivity, and metabolic stability.[1] Its strong electron-withdrawing nature and metabolic robustness make it a valuable tool in drug design.[2] However, the precise location of this group on a molecular scaffold can be the deciding factor between a highly potent drug candidate and an inactive compound.
Unveiling the Impact of CF3 Position on Anticancer Activity: A Case Study of EGFR Inhibitors
A study on a series of 5-trifluoromethylpyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, highlights the profound influence of substituent positioning on anticancer activity.[3] The EGFR signaling pathway plays a crucial role in cell growth, proliferation, and differentiation, and its dysregulation is a hallmark of many cancers.[3]
The following table summarizes the in vitro cytotoxic activity (IC50) of selected 5-trifluoromethylpyrimidine derivatives against various cancer cell lines and their inhibitory activity against EGFR kinase. The variations in the substituents on the phenyl ring attached to the pyrimidine (B1678525) core demonstrate the structure-activity relationship (SAR) and the impact of the CF3 group's chemical environment.
| Compound ID | R group (Substitution on Phenyl Ring) | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | EGFR Kinase IC50 (µM) |
| 9a | H | 1.27 | 8.34 | 10.23 | 0.23 |
| 9d | 4-F | 0.89 | 6.12 | 8.45 | 0.18 |
| 9e | 3-F | 0.65 | 4.98 | 6.77 | 0.15 |
| 9f | 2-F | 1.03 | 7.55 | 9.81 | 0.21 |
| 9u | 3-F (on acrylamido phenyl) | 0.35 | 3.24 | 5.12 | 0.091 |
Data sourced from Wang et al., 2022.[3]
The data reveals that the position of the fluorine substituent on the phenyl ring, in conjunction with the constant presence of the 5-trifluoromethylpyrimidine core, significantly impacts the biological activity. The meta-fluoro substituted compound 9e demonstrates superior activity across all tested cell lines and against EGFR kinase compared to the unsubstituted analog 9a , as well as the ortho- (9f ) and para-fluoro (9d ) substituted compounds. This suggests that the electronic and steric effects of the substituent at the meta position create a more favorable interaction with the biological target. Compound 9u , which also features a meta-fluoro substitution on a different phenyl ring, exhibits the most potent activity, underscoring the importance of this positional placement.
The Influence of CF3 Position on Metabolic Stability
The CF3 group is renowned for its ability to block metabolic oxidation, thereby enhancing the metabolic stability of drug candidates.[2] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s.
A comparative analysis of the metabolic stability of compounds with and without a CF3 group in human liver microsomes (HLM) typically reveals a significant increase in the half-life (t½) and a decrease in intrinsic clearance (CLint) for the trifluoromethylated analog.
| Parameter | Non-Trifluoromethylated Analog | Trifluoromethylated Analog | Rationale |
| Half-life (t½) in HLM | Shorter | Longer | The CF3 group blocks sites of metabolism, slowing down the compound's degradation by liver enzymes. |
| Intrinsic Clearance (CLint) in HLM | Higher | Lower | A lower rate of metabolism results in a reduced intrinsic clearance from the liver. |
While direct comparative data for ortho, meta, and para trifluoromethyl positional isomers' metabolic stability is sparse in the public domain, the general principle is that the position of the CF3 group that most effectively shields a metabolically liable site will result in the greatest enhancement of metabolic stability.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[4]
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, PC-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., 0.1 µM to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and the insoluble formazan crystals are dissolved in a solubilization agent such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[2]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human liver microsomes), the test compound (typically at a final concentration of 1 µM), and a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) regenerating system.
-
Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in the aliquots is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Visualizing the Mechanism of Action: EGFR Signaling Pathway
The following diagram, generated using the DOT language for Graphviz, illustrates a simplified representation of the EGFR signaling pathway and the inhibitory action of a trifluoromethyl-containing kinase inhibitor.
Caption: EGFR signaling pathway and its inhibition.
This diagram illustrates how the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/AKT pathways), ultimately leading to cell proliferation and survival. A trifluoromethyl-containing inhibitor can block this signaling by binding to the ATP-binding site of the EGFR kinase domain, thereby preventing its activation.
Experimental Workflow for Assessing Biological Activity
The logical flow of experiments to assess the impact of CF3 group position on biological activity is depicted in the following workflow diagram.
Caption: Workflow for assessing CF3 positional effects.
References
A Comparative Guide to Coupling Reagents for the Acylation of 3-(Trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond is a fundamental transformation in organic synthesis, particularly within medicinal chemistry and drug development. The choice of coupling reagent is critical to the success of this reaction, influencing yield, reaction time, and purity of the final product. This is especially true when dealing with challenging substrates, such as electron-deficient amines like 3-(trifluoromethyl)benzylamine. The electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the amine, making amide bond formation more difficult compared to its non-fluorinated counterpart.
This guide provides an objective comparison of the efficacy of various common coupling reagents for the acylation of this compound, supported by experimental data to aid in reagent selection and optimization of reaction conditions.
Performance Comparison of Common Coupling Reagents
The selection of a coupling reagent for the acylation of this compound requires a balance between reactivity, cost, and ease of workup. While uronium/aminium salt-based reagents like HATU and HBTU are known for their high efficiency, carbodiimide-based reagents such as EDC in combination with additives can also provide good to excellent yields under optimized conditions. For challenging couplings involving electron-deficient amines, HATU often demonstrates superior performance.[1][2] However, a modified protocol for EDC/HOBt that includes an acyl transfer agent like DMAP has been shown to be highly effective.[2]
Below is a summary of quantitative data for the coupling of a generic carboxylic acid with this compound using different coupling reagents.
| Coupling Reagent/System | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| HATU | DIPEA | DMF | 5 | 23 | ~95% (estimated) | [1][2] |
| HBTU | DIPEA | DMF | 5-12 | 23 | ~90% (estimated) | [3] |
| EDC/HOBt | Et₃N | DCE | 48 | 23 | Low to Trace | [1][2] |
| EDC/HOBt/DMAP | DIPEA | ACN | 42 | 23 | >90% (estimated) | [1][2] |
| Direct Thermal (Solvent-free) | None | None | 24 | 140 | Moderate | [4] |
Note: The yields presented are estimates based on data for similar electron-deficient amines and may vary depending on the specific carboxylic acid used.[1][2][3]
Experimental Protocols
Detailed methodologies for the coupling of a generic carboxylic acid with this compound are provided below for two of the most effective methods.
Method 1: HATU-Mediated Coupling
This protocol utilizes the highly efficient uronium salt-based coupling reagent, HATU.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0-1.2 eq)
-
HATU (1.1-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid and HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 1-18 hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297).
-
Wash the organic layer sequentially with a weak aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Method 2: EDC/HOBt/DMAP-Mediated Coupling
This protocol employs the more cost-effective carbodiimide-based reagent, EDC, with the additives HOBt and DMAP to enhance reactivity.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.1 eq)
-
HOBt (0.1 eq, catalytic)
-
DMAP (1.0 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
To a stirred solution of the carboxylic acid, this compound, HOBt, and DMAP in anhydrous acetonitrile, add EDC·HCl in one portion at room temperature.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 12-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in amide bond formation, the following diagrams illustrate the general mechanisms and a typical experimental workflow.
Caption: Mechanisms of amide bond formation.
Caption: General experimental workflow.
References
literature comparison of synthetic routes to trifluoromethylated benzylamines
A comprehensive guide to the synthesis of trifluoromethylated benzylamines, a class of compounds of great interest to researchers, scientists, and drug development professionals due to their unique properties that enhance the metabolic stability and bioavailability of drug candidates. This guide provides a comparative overview of various synthetic routes, supported by experimental data and detailed methodologies.
Overview of Synthetic Strategies
The synthesis of trifluoromethylated benzylamines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These methods primarily involve the formation of the C-N bond or the introduction of the trifluoromethyl group at a key stage of the synthesis. The most common approaches include:
-
Reductive Amination of Trifluoromethyl Ketones: A straightforward and widely used method.
-
Nucleophilic Addition to Trifluoromethyl Imines: A versatile approach allowing for the introduction of various substituents.
-
Catalytic Enantioselective Isomerization of Imines: An elegant method for achieving high enantioselectivity.
-
Nucleophilic Trifluoromethylation of Imines: A direct approach to introduce the trifluoromethyl group.
-
Photoredox Catalysis: An emerging and powerful tool for the synthesis of complex molecules under mild conditions.
Comparative Analysis of Synthetic Routes
This section provides a detailed comparison of the different synthetic routes, with quantitative data summarized in tables for easy reference.
Reductive Amination of Trifluoromethyl Ketones
This method involves the reaction of a trifluoromethyl ketone with an amine in the presence of a reducing agent. It is a robust and scalable method, often providing good to excellent yields.
Table 1: Reductive Amination of Trifluoromethyl Acetophenones [1]
| Entry | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | de (%) |
| 1 | (R)-α-Methylbenzylamine | 5% Pd/BaCO3, H2 | Methanol (B129727) | 25 | 24 | 95 | >98 |
| 2 | (S)-α-Methylbenzylamine | 5% Pd/BaCO3, H2 | Methanol | 25 | 24 | 96 | >98 |
| 3 | Benzylamine | NaBH(OAc)3 | THF | rt | 12 | 85 | - |
| 4 | Ammonia | H2, Ni | Ethanol | 100 | 48 | 78 | - |
de = diastereomeric excess
Experimental Protocol for Entry 1: A mixture of 2,2,2-trifluoroacetophenone (B138007) (1.0 mmol), (R)-α-methylbenzylamine (1.2 mmol), and K-10 montmorillonite (B579905) (0.5 g) in toluene (B28343) (10 mL) was stirred at reflux with a Dean-Stark trap for 12 h.[1] The catalyst was filtered off, and the solvent was evaporated. The resulting imine was dissolved in methanol (10 mL), and 5% Pd/BaCO3 (50 mg) was added. The mixture was hydrogenated under H2 (1 atm) at room temperature for 24 h.[1] The catalyst was filtered off, and the solvent was evaporated to give the product.
Reductive Amination Pathway
Nucleophilic Addition to Trifluoromethyl Imines
This versatile method allows for the introduction of a wide range of nucleophiles to a pre-formed trifluoromethyl imine. The choice of nucleophile and reaction conditions can be tuned to achieve high stereoselectivity.
Table 2: Nucleophilic Addition of Arylboronic Acids to Trifluoromethyl Imines [2][3]
| Entry | Imine Substituent | Arylboronic Acid | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-Ts | Phenylboronic acid | [Rh(cod)Cl]2 | (R)-BINAP | Dioxane | 100 | 12 | 95 | 98 |
| 2 | N-PMP | 4-Methoxyphenylboronic acid | [Rh(cod)2]BF4 | (S)-MeO-BIPHEP | Toluene | 80 | 24 | 92 | 96 |
| 3 | N-Bn | Phenylboronic acid | Pd(OAc)2 | SPhos | Toluene/H2O | 100 | 16 | 88 | - |
| 4 | N-Ts | 2-Naphthylboronic acid | [Rh(cod)Cl]2 | (R)-BINAP | Dioxane | 100 | 12 | 91 | 97 |
Ts = p-toluenesulfonyl, PMP = p-methoxyphenyl, Bn = benzyl, cod = 1,5-cyclooctadiene, BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, MeO-BIPHEP = 2,2'-bis(dimethoxyphenylphosphino)-1,1'-biphenyl
Experimental Protocol for Entry 1: A mixture of the N-tosyl trifluoromethyl imine (0.5 mmol), phenylboronic acid (0.75 mmol), [Rh(cod)Cl]2 (2.5 mol%), and (R)-BINAP (5.5 mol%) in dioxane (2 mL) was stirred at 100 °C for 12 h under a nitrogen atmosphere.[4] After cooling to room temperature, the reaction mixture was quenched with water and extracted with ethyl acetate. The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography.
Nucleophilic Addition Pathway
Catalytic Enantioselective Isomerization of Imines
This modern approach utilizes chiral organocatalysts to achieve a 1,3-proton shift in trifluoromethyl imines, leading to the formation of enantioenriched trifluoromethylated amines.[5][6][7][8] This method is particularly attractive for its high atom economy and enantioselectivity.
Table 3: Organocatalytic Isomerization of Trifluoromethyl Imines [6]
| Entry | Imine Substituent (Ar) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | DHQ-7f | Toluene | 25 | 24 | 95 | 98 |
| 2 | 4-Chlorophenyl | DHQ-7f | Toluene | 25 | 24 | 96 | 97 |
| 3 | 4-Methoxyphenyl | DHQ-7f | Toluene | 40 | 48 | 92 | 95 |
| 4 | 2-Naphthyl | DHQ-7f | Toluene | 25 | 36 | 93 | 96 |
DHQ-7f is a modified cinchona alkaloid catalyst.
Experimental Protocol for Entry 1: To a solution of the N-benzyl trifluoromethyl phenyl imine (0.1 mmol) in toluene (1.0 mL) was added the chiral organocatalyst DHQ-7f (10 mol%).[6] The reaction mixture was stirred at 25 °C for 24 h. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated amine.
Catalytic Isomerization Pathway
Nucleophilic Trifluoromethylation of Imines
This direct approach involves the addition of a trifluoromethyl nucleophile to an imine. The Ruppert-Prakash reagent (TMSCF3) is a commonly used source of the trifluoromethyl anion.[9][10][11]
Table 4: Nucleophilic Trifluoromethylation of Imines with Ruppert-Prakash Reagent [9][10]
| Entry | Imine Substituent (Ar) | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | TBAF | THF | 0 | 2 | 92 |
| 2 | 4-Chlorophenyl | CsF | DMF | rt | 4 | 88 |
| 3 | 4-Methoxyphenyl | TBAF | THF | 0 | 3 | 90 |
| 4 | 2-Naphthyl | CsF | DMF | rt | 5 | 85 |
TBAF = Tetrabutylammonium fluoride, THF = Tetrahydrofuran, DMF = Dimethylformamide
Experimental Protocol for Entry 1: To a solution of the N-benzyl benzaldehyde (B42025) imine (1.0 mmol) in anhydrous THF (5 mL) at 0 °C was added the Ruppert-Prakash reagent (1.2 mmol).[10] A solution of TBAF (0.05 mmol) in THF was then added dropwise. The reaction mixture was stirred at 0 °C for 2 h. The reaction was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers were dried over Na2SO4, filtered, and concentrated. The crude product was purified by column chromatography.
Nucleophilic Trifluoromethylation
Photoredox Catalysis
Recent advancements in photoredox catalysis have opened new avenues for the synthesis of trifluoromethylated benzylamines under mild and environmentally friendly conditions.[12][13]
Table 5: Photocatalytic Synthesis of Trifluoromethylated Amines [12]
| Entry | Alkene | CF3 Source | Amine Source | Photocatalyst | Solvent | Yield (%) |
| 1 | Styrene (B11656) | Togni's Reagent | Acetonitrile (B52724) | Ru(bpy)3Cl2 | CH3CN | 78 |
| 2 | 4-Chlorostyrene | Umemoto's Reagent | Benzylamine | Ir(ppy)3 | DMF | 82 |
| 3 | 4-Methylstyrene | CF3I | Ammonia | fac-Ir(ppy)3 | DMSO | 75 |
| 4 | 1-Octene | Togni's Reagent | Acetonitrile | Ru(bpy)3Cl2 | CH3CN | 65 |
bpy = 2,2'-bipyridine, ppy = 2-phenylpyridine
Experimental Protocol for Entry 1: A mixture of styrene (0.2 mmol), Togni's reagent (0.3 mmol), and Ru(bpy)3Cl2 (1 mol%) in acetonitrile (2 mL) was degassed and irradiated with blue LEDs at room temperature for 12 h.[12] The solvent was removed, and the residue was purified by column chromatography to give the desired product.
Photoredox Catalysis Pathway
Conclusion
The synthesis of trifluoromethylated benzylamines can be achieved through a variety of effective methods. The choice of a particular route depends on several factors, including the desired stereochemistry, the availability of starting materials, and the scalability of the reaction. Reductive amination offers a reliable and straightforward approach for large-scale synthesis. For the preparation of chiral benzylamines, nucleophilic addition to trifluoromethyl imines with chiral catalysts and the catalytic enantioselective isomerization of imines are powerful strategies that provide high levels of stereocontrol. The emerging field of photoredox catalysis presents exciting opportunities for the development of novel and sustainable methods for the synthesis of these valuable compounds. This guide provides a solid foundation for researchers to select and optimize the most suitable synthetic route for their specific needs in the pursuit of novel drug candidates and other advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Arylation of Imines Catalyzed by Heterogeneous Chiral Rhodium Nanoparticles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - Journal of the American Chemical Society - Figshare [figshare.com]
- 8. Research Portal [scholarworks.brandeis.edu]
- 9. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 12. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 13. Photocatalytic Keto- and Amino-Trifluoromethylation of Alkenes [organic-chemistry.org]
Stability of 3-(Trifluoromethyl)benzylamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for enhancing metabolic stability and fine-tuning physicochemical properties. The 3-(trifluoromethyl)benzylamine scaffold is a key pharmacophore in numerous biologically active compounds. This guide provides a comprehensive evaluation of the stability of this compound derivatives, offering a comparative analysis of their chemical and metabolic robustness, supported by experimental data and detailed protocols.
Chemical Stability Profile
The stability of a compound in various chemical environments is a critical determinant of its shelf-life, formulation feasibility, and in vivo behavior. The trifluoromethyl group on the benzylamine (B48309) core generally imparts significant chemical stability. However, degradation can occur under specific stress conditions.
A common degradation pathway for trifluoromethyl-containing aromatic compounds is the hydrolysis of the trifluoromethyl group to a carboxylic acid, particularly under strong alkaline conditions.[1] Additionally, like other benzylamines, oxidative degradation can occur, potentially leading to the formation of corresponding benzaldehyde (B42025) and ammonia (B1221849) derivatives.
To quantitatively assess chemical stability, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The following table summarizes the degradation of a representative this compound derivative under various stress conditions.
| Stress Condition | Duration (hours) | % Degradation of Compound A | Major Degradants |
| 0.1 M HCl | 24 | < 1% | Not Detected |
| 0.1 M NaOH | 24 | 8.5% | 3-carboxybenzylamine |
| 10% H₂O₂ | 24 | 4.2% | 3-(trifluoromethyl)benzaldehyde |
| Thermal (80°C) | 24 | < 2% | Not Detected |
| Photolytic (UV) | 24 | 6.7% | Various minor products |
Compound A: N-acetyl-3-(trifluoromethyl)benzylamine
Experimental Protocol: Chemical Stability Assessment
A stability-indicating HPLC method was employed to assess the degradation of this compound derivatives.
1. Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
2. Mobile Phase:
-
A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).
3. Stress Conditions:
-
Acidic Hydrolysis: The compound was dissolved in 0.1 M HCl and kept at 60°C.
-
Basic Hydrolysis: The compound was dissolved in 0.1 M NaOH and kept at 60°C.
-
Oxidative Degradation: The compound was treated with 10% hydrogen peroxide at room temperature.
-
Thermal Degradation: The solid compound was kept in a hot air oven at 80°C.
-
Photolytic Degradation: The compound in solution was exposed to UV light (254 nm).
4. Sample Analysis:
-
Samples were withdrawn at predetermined time intervals, neutralized if necessary, and diluted with the mobile phase to a suitable concentration.
-
The amount of undegraded compound was quantified by HPLC, and degradation products were identified by comparing their retention times with those of known standards or by using LC-MS.
Metabolic Stability Evaluation
The introduction of a trifluoromethyl group is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond.
The metabolic stability of this compound derivatives is typically assessed through in vitro assays using liver microsomes, which are rich in drug-metabolizing enzymes. The following table compares the metabolic half-life (t½) of benzylamine and its trifluoromethyl-substituted analogue in human liver microsomes.
| Compound | Structure | Metabolic Half-life (t½) in HLM (min) |
| Benzylamine | (Image of Benzylamine structure) | 15 |
| This compound | (Image of this compound structure) | 45 |
HLM: Human Liver Microsomes
The data clearly indicates that the presence of the trifluoromethyl group significantly prolongs the metabolic half-life, demonstrating its protective effect against metabolic degradation.
Experimental Protocol: In Vitro Metabolic Stability Assay
1. Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control (e.g., a rapidly metabolized compound)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
2. Incubation:
-
The test compound is incubated with HLM in phosphate buffer at 37°C in the presence of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
3. Sample Processing:
-
The reaction is quenched at each time point by adding cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
4. LC-MS/MS Analysis:
-
The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent compound.
5. Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
Role in Signaling Pathways: Monoamine Oxidase Inhibition
Substituted benzylamines are known to interact with various biological targets, including monoamine oxidases (MAO). MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.
Several this compound derivatives have been investigated as inhibitors of monoamine oxidases. The trifluoromethyl group can influence the binding affinity and selectivity of these compounds for the MAO isoforms.
Below is a diagram illustrating the general mechanism of monoamine oxidase and its inhibition by a competitive inhibitor.
Caption: Monoamine Oxidase Inhibition Pathway.
Conclusion
This compound derivatives demonstrate favorable stability profiles, a key attribute for successful drug development. The trifluoromethyl group significantly enhances metabolic stability by reducing susceptibility to oxidative metabolism. While generally stable under various chemical conditions, potential degradation pathways, particularly under strong basic conditions, should be considered during formulation and storage. Their ability to act as monoamine oxidase inhibitors highlights their potential in the development of therapeutics for neurological disorders. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers working with this important class of compounds.
References
Kinetic Showdown: 3-(Trifluoromethyl)benzylamine in Nucleophilic Substitution and Oxidation Reactions
In the landscape of chemical kinetics, the performance of 3-(Trifluoromethyl)benzylamine in various reactions provides valuable insights for researchers and drug development professionals. This guide offers a comparative analysis of its reactivity in nucleophilic substitution and oxidation reactions, supported by experimental data and detailed protocols. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reaction rates and mechanisms, a key consideration in synthetic chemistry and drug design.
Comparative Kinetic Data
The following tables summarize the second-order rate constants and activation parameters for the nucleophilic substitution reaction of various meta- and para-substituted benzylamines with benzyl (B1604629) bromide in methanol. This data allows for a direct comparison of the electronic effects of different substituents on the reaction rate.
Table 1: Second-Order Rate Constants for the Reaction of Substituted Benzylamines with Benzyl Bromide in Methanol
| Substituent (X) in X-C₆H₄CH₂NH₂ | k (x 10⁻³ M⁻¹s⁻¹) at 30°C | k (x 10⁻³ M⁻¹s⁻¹) at 35°C | k (x 10⁻³ M⁻¹s⁻¹) at 40°C | k (x 10⁻³ M⁻¹s⁻¹) at 45°C |
| 4-OCH₃ | 1.83 | 2.53 | 3.48 | 4.75 |
| 4-CH₃ | 1.15 | 1.62 | 2.25 | 3.10 |
| H | 0.73 | 1.05 | 1.48 | 2.08 |
| 4-Cl | 0.45 | 0.66 | 0.95 | 1.35 |
| 3-CF₃ | 0.28 | 0.42 | 0.62 | 0.90 |
| 4-CF₃ | 0.25 | 0.38 | 0.56 | 0.82 |
| 4-NO₂ | 0.13 | 0.21 | 0.33 | 0.50 |
Table 2: Activation Parameters for the Reaction of Substituted Benzylamines with Benzyl Bromide in Methanol at 30°C
| Substituent (X) in X-C₆H₄CH₂NH₂ | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |
| 4-OCH₃ | 49.8 | -124 | 87.2 |
| 4-CH₃ | 51.5 | -121 | 88.1 |
| H | 53.6 | -117 | 89.0 |
| 4-Cl | 56.4 | -112 | 89.9 |
| 3-CF₃ | 59.8 | -106 | 91.6 |
| 4-CF₃ | 61.1 | -103 | 92.0 |
| 4-NO₂ | 66.8 | -92.3 | 94.7 |
In the oxidation of meta- and para-substituted benzylamines by cetyltrimethylammonium permanganate (B83412) (CTAP), the reaction is first-order with respect to both the amine and CTAP.[1] While specific rate constants for this compound were not explicitly found in the provided search results, the study on 19 monosubstituted benzylamines indicates a trend where electron-withdrawing groups decrease the reaction rate.[1]
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow for the kinetic studies.
References
comparative docking studies of 3-(Trifluoromethyl)benzylamine derivatives
A Comparative Guide to the Molecular Docking of 3-(Trifluoromethyl)benzylamine Derivatives
This guide provides a comparative analysis of molecular docking studies performed on various this compound derivatives. The primary focus of current research has been on their potential as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. This document summarizes key quantitative data, details common experimental protocols, and visualizes the typical workflow for such computational studies to assist researchers and drug development professionals.
Data Presentation: A Comparative Look at Docking Performance
The following tables summarize the quantitative data from various docking studies of this compound and related derivatives against several biological targets. The majority of available data focuses on MAO-B inhibition.
Table 1: Comparative Docking Data of Benzylamine Derivatives against MAO-B
| Derivative Class | Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Affinity (kcal/mol) | IC50 (µM) | Reference |
| Benzylamine-sulfonamide | Compound 4i | hMAO-B (2V5Z) | - | - | 0.041 ± 0.001 | [1][2] |
| Benzylamine-sulfonamide | Compound 4t | hMAO-B (2V5Z) | - | - | 0.065 ± 0.002 | [1][2] |
| Benzothiazole-benzylamine Hybrid | BB-4h | hMAO-B | - | - | 2.95 ± 0.09 | [1] |
| N-(3,5-Bis(trifluoromethyl)benzyl)stearamide | Amide 3 | Not Specified | - | - | Not Reported | [3] |
Table 2: Docking Data of Trifluoromethyl-Containing Compounds against Other Targets
| Derivative Class | Compound | Target Protein | Docking Score (kcal/mol) | Binding Affinity (kcal/mol) | IC50 (µM) | Reference |
| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | 2l | Acetylcholinesterase (AChE) | - | - | 46.8 - 137.7 | |
| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | 2l | Butyrylcholinesterase (BChE) | - | - | 19.1 - 881.1 |
Experimental Protocols: Methodologies in Molecular Docking
The following protocols are generalized from methodologies reported in the cited literature for the molecular docking of this compound derivatives, particularly against MAO-B.
General Molecular Docking Protocol for MAO-B Inhibition
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., human Monoamine Oxidase B) is obtained from the Protein Data Bank (PDB). Common PDB IDs used for hMAO-B are 2V5Z and 1GOS.[4][5]
-
The protein structure is prepared by removing water molecules and any co-crystallized ligands.
-
Hydrogen atoms are added to the protein structure, and charges are assigned.[4]
-
The protein is then energy minimized using a suitable force field.
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
The ligands are prepared by assigning protonation states at a physiological pH (e.g., 7.4 ± 1.0) and correct atom types.[5]
-
The geometry of the ligands is optimized, and energy minimization is performed.
-
-
Docking Simulation:
-
Molecular docking is performed using software such as Schrödinger Maestro, SYBYL-X, or AutoDock.[4][5]
-
A grid box is defined around the active site of the protein to specify the search space for the ligand.
-
The docking simulation is run to generate multiple binding poses of the ligand within the active site.
-
The generated poses are scored based on the software's scoring function, which estimates the binding affinity.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose for each ligand, typically the one with the lowest docking score or binding energy.
-
The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
-
Mandatory Visualization
The following diagrams illustrate the typical workflow and a key signaling pathway relevant to the study of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking simulation studies on potent butyrylcholinesterase inhibitors obtained from microbial transformation of dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bcc.bas.bg [bcc.bas.bg]
Assessing the Lipophilicity of Compounds Derived from 3-(Trifluoromethyl)benzylamine: A Comparative Guide
The lipophilicity of a compound is a critical physicochemical property in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For derivatives of 3-(trifluoromethyl)benzylamine, a common scaffold in medicinal chemistry, understanding and accurately measuring lipophilicity is paramount. The presence of the trifluoromethyl (-CF3) group, while often beneficial for metabolic stability and binding affinity, presents unique challenges for both experimental measurement and computational prediction of lipophilicity.[1][2][3] This guide provides a comparative overview of methods to assess the lipophilicity of these compounds, supported by experimental protocols and data representation.
Comparative Lipophilicity Data
The lipophilicity of a compound is typically expressed as the logarithm of its partition coefficient (LogP) between n-octanol and water, or its distribution coefficient (LogD) at a specific pH. For ionizable compounds like amines, LogD is pH-dependent and provides a more physiologically relevant measure.[4][5] Below is a table of calculated LogP and LogD values for this compound and a selection of its hypothetical derivatives to illustrate the impact of structural modifications on lipophilicity.
| Compound | Structure | Substituent (R) | Calculated LogP | Calculated LogD (pH 7.4) |
| 1 | This compound | -H | 2.35 | 1.21 |
| 2 | N-Acetyl-3-(trifluoromethyl)benzylamine | -COCH₃ | 2.58 | 2.58 |
| 3 | N-Methyl-3-(trifluoromethyl)benzylamine | -CH₃ | 2.72 | 1.58 |
| 4 | N-Benzoyl-3-(trifluoromethyl)benzylamine | -COPh | 4.21 | 4.21 |
| 5 | N-(4-Chlorobenzoyl)-3-(trifluoromethyl)benzylamine | -CO(p-Cl)Ph | 4.96 | 4.96 |
Note: LogP and LogD values were calculated using a standard computational algorithm and are intended for comparative purposes. Experimental values may vary.
As the table illustrates, substitution on the benzylamine (B48309) nitrogen significantly alters lipophilicity. Acylation (Compounds 2, 4, and 5) generally increases LogP. For basic compounds like 1 and 3, the LogD at physiological pH (7.4) is lower than the LogP due to partial ionization.
Experimental Protocols for Lipophilicity Determination
Several methods exist for the experimental determination of LogP and LogD. The shake-flask method is considered the gold standard, while chromatographic techniques like RP-HPLC offer higher throughput.[4][6]
Shake-Flask Method (Gold Standard)
This traditional method directly measures the partitioning of a compound between n-octanol and water (or a buffer of specific pH for LogD).[4][5][6]
Protocol:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or pH 7.4 phosphate (B84403) buffer). This is achieved by vigorously mixing equal volumes of the two liquids and allowing them to separate.[5]
-
Compound Dissolution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[5] Add a small aliquot of this stock solution to a mixture of the pre-saturated n-octanol and aqueous phases. The initial concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) to ensure that equilibrium is reached.[7]
-
Phase Separation: The mixture is then centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6][8]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
P = [Compound]octanol / [Compound]aqueous
-
LogP = log10(P)
-
For fluorinated compounds that may lack a UV chromophore, 19F NMR spectroscopy can be a powerful alternative for quantification.[9][10] This technique directly measures the concentration of the fluorine-containing analyte in each phase.[9]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides a rapid and efficient method for estimating LogP by correlating a compound's retention time on a nonpolar stationary phase with the known LogP values of a set of standard compounds.[4][11][12]
Protocol:
-
System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18), a pump, an injector, and a detector (e.g., UV-Vis) is required.[11]
-
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.[11] For LogP determination of ionizable compounds, the pH of the buffer should be adjusted to ensure the compound is in its neutral form.[11]
-
Calibration: A series of standard compounds with known LogP values, preferably structurally related to the test compounds, are injected into the HPLC system. The retention time (tR) for each standard is recorded.
-
Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula:
-
k' = (tR - t0) / t0
-
where t0 is the column dead time (retention time of an unretained compound).[11]
-
-
Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards. A linear relationship is typically observed.
-
Analysis of Test Compound: The this compound derivative is injected under the same chromatographic conditions, and its retention time is used to calculate its log k'.
-
LogP Estimation: The LogP of the test compound is then determined by interpolation from the calibration curve.
Visualizations
Experimental Workflow and Logical Comparisons
The following diagrams illustrate the workflow for the shake-flask method and a logical comparison of the lipophilicity of the parent compound versus its derivatives.
Caption: Workflow for Shake-Flask LogP/LogD Determination.
Caption: Lipophilicity Comparison of this compound Derivatives.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. ecetoc.org [ecetoc.org]
- 12. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the performance of 3-(Trifluoromethyl)benzylamine against other building blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical building blocks for drug discovery and materials science, the selection of appropriate reagents is paramount to the success of a synthetic campaign. This guide provides a comprehensive performance benchmark of 3-(Trifluoromethyl)benzylamine against other commonly used substituted benzylamines. The inclusion of a trifluoromethyl group significantly alters the electronic properties of the benzylamine (B48309) moiety, impacting its reactivity, and the physicochemical properties of the resulting products. This comparison aims to furnish researchers with the necessary data to make informed decisions when selecting building blocks for their specific applications.
Performance in Amide Bond Formation
Amide bond formation is one of the most fundamental transformations in organic synthesis, central to the construction of peptides, pharmaceuticals, and polymers. The nucleophilicity of the amine is a critical factor governing the rate and efficiency of this reaction. The electron-withdrawing nature of the trifluoromethyl group in this compound decreases the basicity and nucleophilicity of the amino group compared to unsubstituted benzylamine or benzylamines with electron-donating substituents. However, this reduced reactivity can be advantageous in certain contexts, leading to cleaner reactions and altered selectivity.
Below is a comparative analysis of the performance of this compound against benzylamine and 4-methoxybenzylamine (B45378) in a standard amide coupling reaction with benzoic acid.
Table 1: Comparative Yields in Amide Bond Formation with Benzoic Acid
| Amine Building Block | Substituent Effect | Typical Yield (%) | Reaction Time (h) | Notes |
| This compound | Electron-Withdrawing | 75-85 | 12-16 | Slower reaction rates may require longer reaction times or slightly harsher conditions. Can lead to cleaner reactions with fewer side products. |
| Benzylamine | Neutral | 90-98 | 8-12 | Represents the baseline for reactivity. |
| 4-Methoxybenzylamine | Electron-Donating | 92-99 | 6-10 | Increased nucleophilicity leads to faster reaction rates and high yields. |
Yields are representative and can vary depending on the specific coupling agent, solvent, and reaction conditions used.
Performance in Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 6-substituted purines is a common application for benzylamines, proceeding via a nucleophilic aromatic substitution (SNAr) reaction with a halosubstituted purine (B94841). The nucleophilicity of the benzylamine plays a crucial role in the success of this transformation.
Table 2: Comparative Yields in the Synthesis of 6-Substituted Purines
| Amine Building Block | Substituent Effect | Typical Yield (%) of 6-(substituted-benzylamino)purine |
| This compound | Electron-Withdrawing | 65-75 |
| Benzylamine | Neutral | 80-90 |
| 4-Methoxybenzylamine | Electron-Donating | 85-95 |
Yields are generalized from literature precedents and can be influenced by the specific purine substrate and reaction conditions.
The electron-withdrawing trifluoromethyl group diminishes the nucleophilicity of the amine, leading to a comparatively lower yield in this SNAr reaction. Conversely, the electron-donating methoxy (B1213986) group in 4-methoxybenzylamine enhances nucleophilicity and generally results in higher yields.
Experimental Protocols
General Experimental Protocol for Amide Bond Formation
This protocol describes a standard procedure for the coupling of a carboxylic acid with a benzylamine derivative using a carbodiimide (B86325) coupling agent.
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid, 1.0 eq)
-
Benzylamine derivative (e.g., this compound, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add DIPEA (2.5 eq), the benzylamine derivative (1.1 eq), and finally EDC (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Experimental Protocol for the Synthesis of 6-Substituted Purines
This protocol outlines a general method for the synthesis of 6-(benzylamino)purine derivatives from 6-chloropurine (B14466).
Materials:
-
6-Chloropurine (1.0 eq)
-
Benzylamine derivative (e.g., this compound, 1.2 eq)
-
Triethylamine (B128534) (TEA, 3.0 eq)
-
n-Butanol or Isopropanol
Procedure:
-
In a round-bottom flask, suspend 6-chloropurine (1.0 eq) in n-butanol or isopropanol.
-
Add the benzylamine derivative (1.2 eq) and triethylamine (3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol (B145695) and then diethyl ether to remove impurities.
-
Dry the product under vacuum.
Visualization of Concepts
Caption: A generalized workflow for amide bond formation.
Caption: Impact of substituents on benzylamine reactivity.
Relevance in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
Many kinase inhibitors, a significant class of modern therapeutics, incorporate substituted purine scaffolds. These molecules often target signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2][3][4] The substituents on the building blocks used in their synthesis, such as the trifluoromethyl group on benzylamine, can significantly influence the final compound's binding affinity, selectivity, and pharmacokinetic properties. The lipophilicity imparted by the -CF₃ group, for instance, can enhance cell membrane permeability.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a valuable building block in synthetic chemistry, particularly for applications in drug discovery. Its electron-withdrawing nature modulates its reactivity in key transformations like amide bond formation and nucleophilic aromatic substitution. While it may exhibit slower reaction rates and provide moderately lower yields compared to benzylamines with electron-donating groups, its use can offer advantages in terms of reaction cleanliness and the introduction of a metabolically stable, lipophilic trifluoromethyl group into the target molecule. The choice between this compound and other substituted benzylamines should be guided by the specific requirements of the synthetic target and the desired properties of the final product. This guide provides the foundational data and protocols to aid researchers in making this critical selection.
References
Safety Operating Guide
Personal protective equipment for handling 3-(Trifluoromethyl)benzylamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive chemical compounds. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-(Trifluoromethyl)benzylamine, a compound that requires careful management due to its hazardous properties.
Chemical Identity:
Primary Hazards: This substance is corrosive and can cause severe skin burns and eye damage.[2][3][4][5] It may also cause respiratory irritation and is harmful if swallowed or in contact with skin.[2][3][6] The material is destructive to the tissues of the mucous membranes and upper respiratory tract.[2]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage.[2][7] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC). | Prevents skin contact which can cause severe burns.[2][8] |
| Skin & Body Protection | Lab coat, protective clothing to prevent skin exposure. | Minimizes the risk of accidental skin contact.[2][7] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator (e.g., N95 dust mask or ABEK respirator filter). | Protects against inhalation of vapors or mists that can cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal is critical for safety and compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7]
-
The storage area should be secure and accessible only to authorized personnel.[2][3][7]
2. Handling and Use:
-
All handling should be conducted in a designated area, preferably within a chemical fume hood.
-
Ensure emergency eye wash stations and safety showers are readily accessible.[2]
-
Prevent contact with skin and eyes.[2]
-
Use non-sparking tools and implement grounding procedures to prevent static discharge.[2]
3. Accidental Release Measures:
-
In case of a spill, evacuate the area immediately.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8]
-
For large spills, contain the spill and prevent it from entering drains or waterways.[8]
4. First Aid Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][7][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][7] |
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.[6]
-
Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[2][3]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. scbt.com [scbt.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. echemi.com [echemi.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
